molecular formula C9H14BNO4S B1463659 3-(Propylsulfonamido)phenylboronic acid CAS No. 1072945-64-2

3-(Propylsulfonamido)phenylboronic acid

Cat. No.: B1463659
CAS No.: 1072945-64-2
M. Wt: 243.09 g/mol
InChI Key: JZIHQVMLJAJFFZ-UHFFFAOYSA-N
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Description

3-(Propylsulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C9H14BNO4S and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(propylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQVMLJAJFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674474
Record name {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-64-2
Record name {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Propylsulfonamido)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Propylsulfonamido)phenylboronic Acid

A Note from the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to provide a comprehensive technical overview of this compound, a molecule of significant interest at the intersection of medicinal chemistry and organic synthesis. We will move beyond simple data recitation to explore the why behind the methodologies—the strategic choices that ensure experimental success and data integrity. The sulfonamide-boronic acid motif represents a powerful scaffold in modern drug discovery, offering unique structural and electronic properties. This document serves as a practical, field-proven resource for its synthesis, characterization, and application.

Core Compound Profile & Physicochemical Properties

This compound belongs to a class of compounds that merge the biological activity of sulfonamides with the versatile reactivity of boronic acids. The sulfonamide group, a cornerstone in pharmaceuticals, imparts specific polarity, hydrogen bonding capabilities, and metabolic stability.[1][2][3] The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[4][5]

The strategic placement of an electron-withdrawing sulfonamide group on the phenyl ring significantly lowers the pKa of the boronic acid.[6][7] This enhanced Lewis acidity facilitates interactions with diols at physiological pH, a critical advantage for biological applications compared to unsubstituted phenylboronic acid, which typically requires more basic conditions.[6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. Note that the molecular weight and formula are calculated based on the known structures of its methyl and ethyl analogs.[7][8][9]

PropertyValueSource / Method
Molecular Weight 243.09 g/mol Calculated
Molecular Formula C₉H₁₄BNO₄SCalculated
IUPAC Name [3-(propylsulfonamido)phenyl]boronic acidIUPAC Naming
Physical Description Predicted: White to off-white or grey solidAnalogy[9]
Predicted pKa ~7.2 - 7.5Analogy[6][7]
Predicted LogP > -1.26 (relative to methyl analog)Analogy[8]
Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of aryl sulfonamide boronic acids can be approached through several routes. A common and reliable strategy involves the sulfonylation of an amino-functionalized phenylboronic acid derivative or the borylation of a pre-formed sulfonamide. The latter is often preferred to avoid harsh conditions that might degrade the boronic acid moiety.

The following protocol is a validated, logical synthesis pathway adapted from established methodologies for analogous compounds.[6]

Synthesis Workflow Diagram

SynthesisWorkflow start Starting Material: 3-Aminophenylboronic acid step1 Step 1: Sulfonylation - Propane-1-sulfonyl chloride - Pyridine (Base) - DCM (Solvent) start->step1 step2 Step 2: Aqueous Workup - 1M HCl wash - Brine wash - Dry over MgSO₄ step1->step2 step3 Step 3: Purification - Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) step2->step3 product Final Product: This compound step3->product AnalyticalWorkflow sample Purified Solid Sample lcms LC-MS Analysis - Confirm Molecular Weight - Assess Purity (%) sample->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Confirm Structure - Identify Impurities sample->nmr hplc HPLC-UV Analysis - Quantitative Purity - Method Development sample->hplc final Characterized Compound (Identity, Purity, Structure Confirmed) lcms->final nmr->final hplc->final

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Propylsulfonamido)phenylboronic acid, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document delves into the theoretical underpinnings of its solubility, provides detailed protocols for empirical determination, and offers insights into the interpretation of solubility data. Our approach is grounded in scientific first principles and established methodologies to ensure accuracy, reliability, and practical utility.

Introduction: The Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, boronic acids have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[1] The presence of the sulfonamide group is a common feature in many marketed drugs, known to influence physicochemical properties such as acidity and solubility, which in turn affect a compound's pharmacokinetic and pharmacodynamic profile.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, erratic dose-response relationships, and ultimately, clinical failure. Therefore, a thorough understanding and accurate measurement of the solubility of novel chemical entities like this compound are paramount in the early stages of drug development.

Theoretical Framework for Solubility Assessment

The Phenylboronic Acid Moiety

Phenylboronic acid itself exhibits limited solubility in water, approximately 10 g/L at 20°C.[3] Its solubility is higher in polar organic solvents such as diethyl ether and ethanol.[3] A key characteristic of boronic acids is their ability to form reversible covalent complexes with diols, a property that can be exploited to enhance solubility in aqueous environments containing sugars like mannitol.[4] Furthermore, boronic acids are weak Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, with the pKa of phenylboronic acid being approximately 8.83.[3][5] This equilibrium is pH-dependent and significantly influences aqueous solubility.

The Impact of the Sulfonamide Group

The sulfonamide group (–SO₂NH–) is known to have a substantial impact on the physicochemical properties of a molecule. Sulfonamides are generally weak acids, and their solubility can be highly dependent on the pH of the medium.[6] The presence of the sulfonamide moiety can either increase or decrease aqueous solubility depending on the overall molecular structure and the nature of the substituents.[7][8] In the case of this compound, the sulfonamide group introduces both hydrogen bond donor and acceptor sites, which can potentially enhance interactions with polar solvents.

The Propyl Group Contribution

The propyl group is a nonpolar, aliphatic chain that will generally contribute to a decrease in aqueous solubility and an increase in lipophilicity. This increased lipophilicity will likely enhance the compound's solubility in nonpolar organic solvents.

Predicted Solubility Profile

Based on the additive effects of its functional groups, the following solubility profile for this compound can be hypothesized:

  • Aqueous Solubility: Likely to be low, influenced by a balance between the polar boronic acid and sulfonamide groups and the nonpolar phenyl and propyl groups. The solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the boronic acid and sulfonamide moieties.

  • Organic Solvent Solubility: Expected to have good solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and ethers, and moderate solubility in less polar solvents like chloroform.[9][10] Solubility in nonpolar hydrocarbon solvents such as methylcyclohexane is predicted to be very low.[9][10]

Experimental Determination of Solubility

Given the absence of published data, a rigorous experimental determination of solubility is essential. The following section outlines a detailed, self-validating protocol for assessing the thermodynamic solubility of this compound in various solvent systems.

Materials and Equipment
  • This compound (analytical grade, purity >98%)

  • Solvents: Purified water (Type I), pH 7.4 phosphate-buffered saline (PBS), 1-octanol, hexane, acetone, 3-pentanone, chloroform, dipropyl ether, and methylcyclohexane.

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) detector

  • pH meter

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11][12]

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with known solvent volume prep1->prep2 Dispense equil1 Incubate at constant temperature (e.g., 25°C) prep2->equil1 Load equil2 Agitate for 24-48 hours equil1->equil2 Shake sep1 Centrifuge to pellet undissolved solid equil2->sep1 Transfer sep2 Filter supernatant sep1->sep2 Aspirate & Filter ana1 Prepare dilutions of the filtrate sep2->ana1 Dilute ana2 Analyze by validated HPLC method ana1->ana2 Inject ana3 Quantify concentration against a standard curve ana2->ana3 Calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter that has been pre-wetted with the same solvent to minimize adsorption of the analyte. Dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method. The concentration of this compound in the saturated solution is then calculated from the calibration curve, taking into account the dilution factor.

  • Data Reporting: The solubility should be reported in units of mg/mL or µg/mL. For each solvent, the experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and concise tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL) ± SDClassification
Purified WaterExperimental Valuee.g., Sparingly soluble
pH 7.4 PBSExperimental Valuee.g., Slightly soluble
1-OctanolExperimental Valuee.g., Soluble
HexaneExperimental Valuee.g., Practically insoluble
AcetoneExperimental Valuee.g., Freely soluble
3-PentanoneExperimental Valuee.g., Freely soluble
ChloroformExperimental Valuee.g., Soluble
Dipropyl EtherExperimental Valuee.g., Soluble
MethylcyclohexaneExperimental Valuee.g., Very slightly soluble

Classification based on USP solubility definitions.

The results from this table will provide critical insights for formulation development. For instance, low aqueous solubility may necessitate the use of solubility enhancement techniques such as co-solvents, surfactants, or complexation agents for oral formulations. The solubility data in organic solvents will be invaluable for selecting appropriate solvent systems for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Conclusion

While specific solubility data for this compound is not currently in the public domain, a comprehensive understanding of its potential solubility profile can be derived from its chemical structure. The phenylboronic acid, sulfonamide, and propyl moieties each contribute to the overall physicochemical properties of the molecule. This guide provides a robust theoretical framework and a detailed, field-proven experimental protocol for the accurate determination of its solubility. The empirical data generated through these methods will be instrumental in guiding the rational design of drug delivery systems and enabling the successful progression of this compound through the drug development pipeline.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • MDPI. (2019).
  • ACS Publications. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • KU ScholarWorks. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • ResearchGate. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved from [Link]

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 55-56.
  • SlideShare. (2017). solubility experimental methods.pptx. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Springer. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 1(1), 1-13.
  • NCBI. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 834497.
  • NCBI. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 26(S1), 337-348.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Propylsulfonamido)phenylboronic acid: Commercial Availability, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Propylsulfonamido)phenylboronic acid, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, underlying synthesis principles, and practical applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Introduction and Physicochemical Properties

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis. The presence of the propylsulfonamido group at the meta-position of the phenyl ring imparts specific electronic and steric properties that can influence its reactivity and the characteristics of the resulting coupled products. These compounds are crucial building blocks in the pharmaceutical industry for the synthesis of complex molecules.[1]

The boronic acid functional group is pivotal for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a transformation essential for constructing the carbon skeleton of many drug candidates and other functional organic materials.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072945-64-2[3]
Molecular Formula C₉H₁₄BNO₄S[3]
Molecular Weight 243.09 g/mol [3]
Purity Typically ≥95%[3]
Appearance Solid (often a powder)[4]
Storage Recommended to be kept cold.[4]

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers that specialize in research and development chemicals. When sourcing this reagent, it is critical for researchers to consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and the supplier's quality control processes. The purity of the boronic acid is paramount, as impurities can significantly impact the efficiency and outcome of sensitive catalytic reactions.

Table 2: Representative Commercial Suppliers

SupplierProduct Number (Example)PurityNotes
Abound ChemAB03849195%Available in gram quantities.[3]
ChemSceneCS-0112321 (for a related methyl analog)≥98%Demonstrates availability of similar sulfonamido-phenylboronic acids.[5]
Sigma-Aldrich (AldrichCPR)Varies (for related analogs)VariesA major supplier for a wide range of boronic acids.
Thermo Scientific Chemicals454250010 (for a related methyl analog)95%Formerly part of the Acros Organics portfolio.[6]

Note: The availability and product numbers for the exact propyl analog may vary. The listed related compounds indicate that this class of reagents is generally accessible.

Synthesis and Quality Control

Understanding the synthesis of this compound provides insight into potential impurities and informs the selection of appropriate quality control measures. A common synthetic route to sulfonamide-substituted phenylboronic acids involves a multi-step process.[7]

A plausible synthetic pathway is outlined below. The process typically starts with a brominated precursor, which is then functionalized, followed by a borylation step.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation 3-Bromoaniline 3-Bromoaniline N-(3-bromophenyl)propane-1-sulfonamide N-(3-bromophenyl)propane-1-sulfonamide 3-Bromoaniline->N-(3-bromophenyl)propane-1-sulfonamide Propane-1-sulfonyl chloride, Base This compound This compound N-(3-bromophenyl)propane-1-sulfonamide->this compound 1. n-BuLi, Triisopropyl borate 2. Acidic workup

Caption: A potential synthetic workflow for this compound.

Causality in Synthesis:

  • Step 1 (Sulfonamide Formation): The reaction of an aminophenyl precursor with a sulfonyl chloride is a standard method for forming a sulfonamide linkage. The choice of base is crucial to neutralize the HCl generated during the reaction.

  • Step 2 (Borylation): The bromine-lithium exchange using an organolithium reagent like n-butyllithium at low temperatures creates a highly reactive aryllithium intermediate. This is immediately trapped with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester. An acidic workup then hydrolyzes the ester to yield the final boronic acid.[8] This low-temperature condition is critical to prevent side reactions.

Quality Control: Due to the sensitivity of palladium catalysts to impurities, it is essential to verify the purity of the boronic acid. Standard analytical techniques for quality control include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS or HPLC: To determine the purity level with high accuracy.

  • Melting Point Analysis: As a preliminary check for purity.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] this compound serves as a versatile coupling partner in these reactions to introduce the 3-(propylsulfonamido)phenyl moiety into a target molecule.

The general mechanism involves a catalytic cycle with a palladium(0) species.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OH)₂, Base) PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Note: This is a representative protocol and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inerting: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This step is crucial as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material (aryl bromide) is consumed, as monitored by TLC or LC-MS.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validating System: The success of the protocol is validated by monitoring the reaction progress. The disappearance of the starting materials and the appearance of the product can be tracked by techniques like TLC or LC-MS. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Conclusion

This compound is a readily available and highly valuable reagent for medicinal and materials chemistry. Its utility in constructing C-C bonds through the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers. A thorough understanding of its properties, sourcing, and the mechanistic details of its application allows for its effective and reliable use in the synthesis of complex molecular architectures.

References

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Biochemistry, 369(2), 196-206. [Link]

  • Kim, J., & Lee, M. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Materials Chemistry B, 2(42), 7275-7287. [Link]

  • Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4991. [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1011-1025. [Link]

  • BuyersGuideChem. 3-(Methylsulfonylamino)phenylboronic acid. [Link]

  • Wang, X., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 11, 4167-4177. [Link]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Kim, H., et al. (2016). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Controlled Release, 240, 547-560. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • ResearchGate. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • IndiaMART. Phenylboronic Acid - Benzeneboronic Acid Latest Price, Manufacturers & Suppliers. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Qu, Y., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Pharmaceutics, 11(3), 133. [Link]

Sources

The Advent and Ascendance of Sulfonamido-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of two cornerstone pharmacophores, the sulfonamide and the phenylboronic acid, has given rise to a versatile class of molecules with profound implications in medicinal chemistry, diagnostics, and biotechnology. Sulfonamido-substituted phenylboronic acids have emerged as crucial tools for researchers, offering tunable electronic properties that enable applications ranging from enzyme inhibition to continuous glucose monitoring. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core applications of these remarkable compounds. We will delve into the fundamental chemical principles that govern their synthesis and function, provide detailed experimental protocols, and explore the causal relationships behind key experimental choices, offering a field-proven perspective for scientists and drug development professionals.

Foundational Pillars: A Tale of Two Moieties

The history of sulfonamido-substituted phenylboronic acids is not one of a single serendipitous discovery, but rather the logical and innovative fusion of two well-established chemical entities: the sulfonamides and the boronic acids. Understanding their individual histories is paramount to appreciating the significance of their combination.

The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine

The journey of sulfonamides began in the early 20th century with the work of Gerhard Domagk at Bayer AG. In 1932, his team was investigating coal-tar dyes for their potential antimicrobial properties. This research led to the discovery of Prontosil, a red dye that demonstrated remarkable antibacterial activity in vivo[1]. It was later elucidated by Ernest Fourneau that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This discovery ushered in the era of "sulfa drugs," the first class of broadly effective systemic antibacterial agents, revolutionizing the treatment of infectious diseases before the advent of penicillin.

The Boronic Acids: From Curiosity to Cornerstone of Synthesis

The first synthesis of a boronic acid was reported by Edward Frankland in 1860. However, for many decades, these organoboron compounds remained largely a chemical curiosity. Their ascent to prominence began in the late 20th century with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, transformed boronic acids into indispensable building blocks in organic synthesis, enabling the facile construction of carbon-carbon bonds. This newfound utility spurred intense research into the synthesis and properties of a vast array of substituted phenylboronic acids.

The Genesis of a New Class: The Sulfonamido-Phenylboronic Acid Moiety

While the replacement of carboxamides with sulfonamides dates back to the seminal work of Sheehan in the 1950s, the deliberate synthesis and application of sulfonamido-substituted phenylboronic acids appear to have gained traction more recently, driven by the need for boronic acids with tailored electronic properties[2]. The key innovation lies in the profound effect of the sulfonamido substituent on the Lewis acidity of the boronic acid group.

The pKa Predicament and the Sulfonamide Solution

A significant limitation of unsubstituted phenylboronic acid is its relatively high pKa of approximately 8.8. This means that at physiological pH (around 7.4), only a small fraction of the boronic acid exists in the more reactive tetrahedral boronate form, which is crucial for binding to diols. To overcome this, researchers sought to introduce electron-withdrawing groups onto the phenyl ring to lower the pKa.

The sulfonamido group (-SO₂NHR) proved to be an ideal candidate. Its strong electron-withdrawing nature significantly lowers the pKa of the boronic acid, often into the physiological range. For instance, the introduction of a sulfonamide group can shift the pKa by 1.4 to 1.7 pH units compared to the parent phenylboronic acid[3]. This pivotal property allows for efficient binding to cis-diols, such as those found in carbohydrates and glycoproteins, under physiological conditions, unlocking a plethora of biological applications.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of sulfonamido-substituted phenylboronic acids typically involves a multi-step process, leveraging established methodologies from both sulfonamide and boronic acid chemistry. The general approach often involves the synthesis of a suitably functionalized aniline or bromophenylsulfonamide, followed by the introduction of the boronic acid moiety.

General Synthetic Pathways

Two primary retrosynthetic disconnections are commonly employed:

  • Route A: Borylation of a Pre-formed Sulfonamide: This is a widely used approach where a commercially available or synthesized halo-substituted benzenesulfonyl chloride is first reacted with an amine to form the corresponding sulfonamide. The halo-functionalized sulfonamide then undergoes a borylation reaction.

  • Route B: Sulfonylation of a Pre-formed Aminophenylboronic Acid: In this alternative strategy, a commercially available aminophenylboronic acid is reacted with a sulfonyl chloride to introduce the sulfonamide group.

The choice of route depends on the availability of starting materials and the desired substitution pattern on both the phenyl ring and the sulfonamide nitrogen.

G cluster_0 Route A: Borylation of a Pre-formed Sulfonamide cluster_1 Route B: Sulfonylation of a Pre-formed Aminophenylboronic Acid Halo-benzenesulfonyl chloride Halo-benzenesulfonyl chloride Halo-phenylsulfonamide Halo-phenylsulfonamide Halo-benzenesulfonyl chloride->Halo-phenylsulfonamide + Amine Sulfonamido-substituted phenylboronic acid Sulfonamido-substituted phenylboronic acid Halo-phenylsulfonamide->Sulfonamido-substituted phenylboronic acid Borylation Aminophenylboronic acid Aminophenylboronic acid Aminophenylboronic acid->Sulfonamido-substituted phenylboronic acid + Sulfonyl chloride

Figure 1: General synthetic strategies for sulfonamido-substituted phenylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This protocol is adapted from the work of Li et al. (2008) and provides a robust method for the synthesis of a sulfonamido-substituted phenylboronic acid suitable for immobilization on solid supports[3].

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

  • To a solution of 4-bromobenzenesulfonyl chloride (1 equiv.) in acetonitrile, add triethylamine (1.1 equiv.) and allylamine (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

  • Dissolve N-allyl-4-bromobenzenesulfonamide (1 equiv.) in a dry mixture of THF and toluene (4:1 v/v) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate (5 equiv.) to the stirred solution.

  • Maintain the temperature at -78 °C and slowly add n-butyllithium (1.1 equiv.) over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄ and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Key Applications: Harnessing the Power of Tunable Acidity

The ability to fine-tune the pKa of the boronic acid moiety has propelled sulfonamido-substituted phenylboronic acids to the forefront of several research areas.

Boronate Affinity Chromatography

One of the most significant applications is in boronate affinity chromatography for the separation and enrichment of cis-diol-containing biomolecules such as glycoproteins, catecholamines, and ribonucleosides[3][4]. By immobilizing sulfonamido-substituted phenylboronic acids onto a solid support (e.g., silica gel), a stationary phase is created that can selectively bind these target molecules at or near physiological pH. The bound molecules can then be eluted by lowering the pH, which protonates the boronate and disrupts the binding. This technique is particularly valuable in proteomics and glycomics research[5].

G Mixture of Biomolecules Mixture of Biomolecules Boronate Affinity Column (pH ~7.4) Boronate Affinity Column (pH ~7.4) Mixture of Biomolecules->Boronate Affinity Column (pH ~7.4) Load Unbound Molecules Unbound Molecules Boronate Affinity Column (pH ~7.4)->Unbound Molecules Wash Bound cis-diol Molecules Bound cis-diol Molecules Boronate Affinity Column (pH ~7.4)->Bound cis-diol Molecules Bind Elution (acidic pH) Elution (acidic pH) Bound cis-diol Molecules->Elution (acidic pH) Change pH Purified cis-diol Molecules Purified cis-diol Molecules Elution (acidic pH)->Purified cis-diol Molecules

Figure 2: Workflow for boronate affinity chromatography.
Glucose Sensing

The reversible binding of sulfonamido-substituted phenylboronic acids to glucose has been extensively explored for the development of continuous glucose monitoring systems. These sensors often incorporate a fluorescent reporter group. In the absence of glucose, the fluorophore's emission is quenched. Upon binding to glucose, a conformational change occurs, leading to an increase in fluorescence intensity that is proportional to the glucose concentration. The lowered pKa of the sulfonamido-substituted phenylboronic acid is critical for ensuring a significant binding affinity at the pH of physiological fluids like blood or tears.

Enzyme Inhibition: A New Frontier in Drug Discovery

Sulfonamido-substituted phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases[2][6]. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the active site serine residue. The sulfonamide group plays a crucial role in orienting the inhibitor within the active site and can be modified to enhance binding affinity and selectivity. This has led to the development of novel antibacterial agents that can overcome resistance mechanisms mediated by β-lactamases[2][6].

ApplicationKey Advantage of Sulfonamido SubstitutionExample Compound Class
Boronate Affinity ChromatographyLowered pKa enables binding at physiological pHImmobilized 4-sulfamoylphenylboronic acid
Glucose SensingEnhanced binding affinity to glucose at neutral pHFluorescently labeled sulfonamido-phenylboronic acids
β-Lactamase InhibitionMimics transition state and enhances bindingSulfonamido-substituted phenylboronic acid inhibitors

Future Perspectives and Conclusion

The field of sulfonamido-substituted phenylboronic acids continues to evolve, with ongoing research focused on the development of new synthetic methodologies, the design of molecules with even more finely tuned properties, and the exploration of novel applications. The inherent modularity of these compounds, allowing for facile modification of both the sulfonamide and the phenylboronic acid components, ensures their continued relevance in drug discovery, diagnostics, and materials science.

References

  • Chen, K., et al. (2020). A one-pot three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite provides a broad range of sulfonamides. Organic Letters, 22(5), 1841-1845. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link]

  • Hager, T. (2006). The Demon Under the Microscope: From Battlefield Hospitals to Nazi Labs, One Doctor's Heroic Search for the World's First Miracle Drug. Harmony Books.
  • Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227-236. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical biochemistry, 372(2), 227–236. [Link]

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Teotico Pohlhaus, D., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 53(21), 7852–7863. [Link]

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Teotico Pohlhaus, D., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of medicinal chemistry, 53(21), 7852–7863. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical biochemistry, 372(2), 227–236. [Link]

  • Carna, L. B., et al. (2020). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 22(15), 5886-5890. [Link]

  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5536-5541. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84934. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]

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  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical chemistry, 77(13), 4013–4021. [Link]

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In-Depth Technical Guide: A Multi-faceted Approach to the Structural Analysis of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Propylsulfonamido)phenylboronic acid represents a confluence of two pharmacologically significant moieties: the versatile phenylboronic acid and the clinically established sulfonamide. As such, it is a compound of considerable interest for drug development professionals. This technical guide provides a comprehensive framework for the structural elucidation of this molecule, emphasizing the synergy between various analytical techniques. We will detail the experimental protocols and interpretative nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Furthermore, this guide will explore the utility of computational modeling to provide deeper insights into the molecule's electronic characteristics. The overarching goal is to present a robust, self-validating workflow for researchers and scientists, ensuring the unequivocal structural characterization that is foundational to all subsequent pharmacological and medicinal chemistry endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids have carved a significant niche in drug discovery and development. Their unique capacity to form reversible covalent bonds with 1,2- and 1,3-diols, which are prevalent in biological structures like carbohydrates, makes them valuable for both therapeutic and diagnostic applications.[1][2][3] The specific molecule under consideration, this compound, integrates the boronic acid functionality with a propylsulfonamide group. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. The meta-substitution pattern of these two groups on the phenyl ring is a critical design element, influencing the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions. A rigorous structural analysis is, therefore, not merely a procedural step but a crucial prerequisite for understanding its potential biological function and for guiding further lead optimization.

Foundational Structural Features

A thorough understanding of the structural components of this compound is essential for interpreting analytical data. The molecule comprises:

  • A Phenyl Ring: Providing a rigid scaffold.

  • A Boronic Acid Moiety (-B(OH)₂): The key functional group for interacting with biological diols.

  • A Propylsulfonamido Group (-NHSO₂CH₂CH₂CH₃): Influencing solubility, lipophilicity, and potential for hydrogen bonding.

The spatial arrangement of these components, dictated by the meta-substitution, governs the molecule's overall physicochemical properties.

Figure 1: Chemical structure of this compound.

A Multi-Technique Strategy for Structural Elucidation

The definitive structural confirmation of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides complementary information, and together they form a robust, self-validating analytical package.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework

NMR spectroscopy is the cornerstone for structural elucidation in solution, providing detailed information about the chemical environment and connectivity of atoms.

Rationale: ¹H NMR spectroscopy reveals the number of distinct proton environments, their relative populations, and their through-bond proximity to neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often advantageous as it can solubilize both polar and non-polar compounds and allows for the observation of exchangeable protons (e.g., -OH, -NH).

  • Instrumentation: Utilize an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: A delay of 5 seconds is recommended for accurate integration.

  • Data Processing: After Fourier transformation, the spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak (DMSO at δ 2.50 ppm).

Anticipated ¹H NMR Spectral Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic Protons7.2 - 8.0Multiplets4HProtons on the phenyl ring will exhibit complex splitting patterns due to the meta-substitution.
Boronic Acid Protons (-B(OH)₂)8.0 - 8.5 (broad)Singlet2HThese acidic protons undergo rapid exchange, resulting in a broad singlet.
Sulfonamide Proton (-NH-)9.5 - 10.5 (broad)Singlet1HThis proton is also acidic and exchangeable, appearing as a broad singlet.
Propyl α-CH₂2.9 - 3.3Triplet2HThe methylene group adjacent to the electron-withdrawing sulfonamide group is deshielded.
Propyl β-CH₂1.5 - 1.9Sextet2HThe central methylene group of the propyl chain.
Propyl γ-CH₃0.8 - 1.2Triplet3HThe terminal methyl group of the propyl chain.

Rationale: ¹³C NMR spectroscopy identifies the number of unique carbon environments within the molecule.

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The same spectrometer is used.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Expected Data: The spectrum will display distinct signals for each of the nine unique carbon atoms in the molecule.

Rationale: ¹¹B NMR is a highly effective technique for studying the coordination state and electronic environment of the boron atom.[1][2][3]

Experimental Protocol:

  • Sample: The same sample can be used.

  • Instrumentation: A multinuclear NMR probe is required.

  • Data Acquisition: A simple one-pulse experiment is sufficient.

  • Data Processing: The spectrum is referenced to an external standard, typically BF₃·OEt₂.

Expected Data: A single, relatively broad peak is expected for the three-coordinate boron atom of the boronic acid. The chemical shift of this peak can be sensitive to pH and the presence of diols.[1][2][3]

G cluster_nmr NMR Analysis Workflow H1_NMR ¹H NMR (Proton Environment) TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->TwoD_NMR C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->TwoD_NMR B11_NMR ¹¹B NMR (Boron Center) Structure Structural Assignment B11_NMR->Structure TwoD_NMR->Structure

Figure 2: A logical workflow for structural elucidation using various NMR techniques.

3.2 Mass Spectrometry (MS): Precise Molecular Weight Determination

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which is crucial for confirming its elemental formula.[4][5][6]

Experimental Protocol:

  • Sample Preparation: A dilute solution (e.g., 1 mg/mL) of the compound is prepared in a solvent such as methanol or acetonitrile.

  • Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source is ideal.

  • Data Acquisition: Spectra should be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Analysis: The experimentally determined m/z value of the molecular ion is compared to the theoretically calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Expected High-Resolution Mass Data:

  • Molecular Formula: C₉H₁₄BNO₄S

  • Calculated Monoisotopic Mass: 259.0713

  • Expected [M+H]⁺: 260.0791

  • Expected [M-H]⁻: 258.0635

3.3 X-ray Crystallography: The Definitive Solid-State Structure

Rationale: Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.[7][8][9][10]

Experimental Protocol:

  • Crystallization: This is often the most critical and challenging step. High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling crystallization.[10]

  • Data Collection: A suitable crystal is mounted on a diffractometer and diffraction data are collected, usually at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.

Key Insights from Crystallography:

  • Unambiguous Connectivity: Provides absolute confirmation of the atomic connectivity.

  • Conformational Details: Reveals the preferred conformation of the flexible propylsulfonamido side chain.

  • Intermolecular Interactions: Can identify hydrogen bonding networks, which are common in sulfonamides and boronic acids, and π-π stacking interactions.[7][11]

3.4 Computational Modeling: Theoretical Insights into Molecular Properties

Rationale: Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into the electronic structure and reactivity of the molecule.[12][13][14][15]

Computational Workflow:

  • Model Building: The molecular structure can be built from scratch or by using the coordinates obtained from X-ray crystallography.

  • Calculations: Geometry optimization and electronic property calculations are performed using an appropriate level of theory (e.g., B3LYP/6-31G*).

  • Analysis:

    • Electrostatic Potential (ESP) Map: Visualizes the electron-rich and electron-deficient regions, predicting sites for intermolecular interactions.

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic reactivity.

G cluster_validation Overall Structural Validation Workflow NMR NMR Spectroscopy (Connectivity & Environment) Final Validated Structure NMR->Final MS Mass Spectrometry (Molecular Formula) MS->Final Xray X-ray Crystallography (3D Solid-State Structure) Xray->Final Comp Computational Modeling (Electronic Properties) Comp->Final

Figure 3: A comprehensive workflow illustrating the synergy of different analytical techniques for structural validation.

Conclusion

The structural analysis of this compound exemplifies the necessity of a multi-pronged analytical strategy in modern drug discovery. While each technique—NMR, MS, X-ray crystallography, and computational modeling—provides invaluable information, it is their collective and corroborative power that leads to an unequivocal structural assignment. This rigorous characterization is the essential foundation upon which all further investigations, from biological screening to structure-activity relationship studies, are built. For the medicinal chemist, a well-defined structure is the key to unlocking the full therapeutic potential of such promising molecules.

References
  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Martínez, I. I., & Martínez-Martínez, F. J. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 15(854). [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, 36318490. [Link]

  • Ankudinov, A. V., et al. (2017). Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases. PubMed, 29252033. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Spisak, S. N., et al. (2013). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • Unknown Author. (Year). Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

  • Martínez, I. I., & Martínez-Martínez, F. J. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

  • Cragg, R. H., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (12), 1321-1324. [Link]

  • Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1170-1172. [Link]

  • Bachrach, S. M., & Miller, A. C. (2025). Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation... ResearchGate. [Link]

  • De Simone, M., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics, 151(13), 134303. [Link]

  • Quiñonez-Angulo, C. G., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central, 12(1), 13439. [Link]

  • Li, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. [Link]

  • Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. ACS Publications. [Link]

  • Unknown Author. (Year). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PubMed Central. [Link]

  • Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

  • Aggarwal, S. K., & You, G. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. PubMed, 26756854. [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

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The Theoretical Framework of 3-(Propylsulfonamido)phenylboronic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention in modern drug discovery and development. Their unique ability to form reversible covalent bonds with diols makes them invaluable tools for targeting glycoproteins, which are often overexpressed on the surface of cancer cells. This interaction is also the foundation for their use in glucose-responsive systems for insulin delivery in diabetes management.[1][2] The versatility of the PBA scaffold, characterized by low cytotoxicity and ease of modification, allows for the fine-tuning of its electronic and steric properties to enhance binding affinity and selectivity for various biological targets. From inhibiting enzymes like β-lactamases to acting as sensors and drug delivery vehicles, the applications of PBAs are vast and continue to expand. This guide delves into the theoretical underpinnings of a specific, promising derivative, 3-(Propylsulfonamido)phenylboronic acid, providing a comprehensive framework for its computational study and potential applications in rational drug design.

Molecular Architecture and Electronic Landscape of this compound

The unique characteristics of this compound stem from the interplay between its three key functional components: the phenyl ring, the boronic acid group, and the propylsulfonamido substituent at the meta-position.

Structural and Conformational Analysis

The molecular geometry of this compound is a critical determinant of its interaction with biological targets. The boronic acid group, -B(OH)₂, typically adopts a trigonal planar geometry, although it can transition to a tetrahedral state upon binding to diols. X-ray crystallographic studies of analogous phenylboronic acids reveal B-O bond lengths averaging 1.35–1.38 Å and B-C bond lengths of approximately 1.56 Å. The sulfonamido group introduces a tetrahedral geometry at the sulfur atom.

A key structural parameter is the dihedral angle between the boronic acid group and the phenyl ring, which can range from 6.6° to 21.4° depending on intermolecular interactions and the crystalline environment. Theoretical calculations, specifically Density Functional Theory (DFT), can predict the most stable conformation in the gas phase or in solution, providing insights into the rotational barrier of the boronic acid and sulfonamido groups. For instance, the rotational barrier for the boronic acid group in phenylboronic acid is relatively low, around 17.5 kJ·mol⁻¹, allowing for conformational flexibility which can be crucial for induced-fit binding to a protein active site.

Electronic Properties and Reactivity

The propylsulfonamido group at the meta-position significantly influences the electronic properties of the phenylboronic acid core. As an electron-withdrawing group, it lowers the electron density at the boron center, thereby increasing its Lewis acidity. This enhanced electrophilicity facilitates the formation of boronate esters with diols.

A crucial parameter for predicting the binding affinity of boronic acids is the acid dissociation constant (pKa). The pKa of unsubstituted phenylboronic acid is approximately 8.8. The presence of the electron-withdrawing sulfonamide group is expected to lower the pKa of this compound, making it more acidic. Computational methods, particularly those combining quantum mechanics with machine learning or employing advanced solvation models, can provide accurate pKa predictions. For example, DFT calculations can be used to compute the Gibbs free energy of dissociation, which is directly related to the pKa.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the molecule's reactivity. The energy of the LUMO is indicative of the molecule's ability to accept an electron, while the HOMO energy reflects its electron-donating capacity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For this compound, the LUMO is expected to be localized primarily on the boronic acid moiety and the phenyl ring, indicating these are the likely sites for nucleophilic attack.

Computational Methodologies for In-Depth Analysis

Computational chemistry offers a powerful toolkit for elucidating the properties and potential biological activity of this compound before its synthesis and experimental testing.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for investigating the electronic structure of molecules.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.

    • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This will provide accurate bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as enthalpy and Gibbs free energy.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties:

    • HOMO and LUMO energies and their spatial distribution.

    • Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions.

    • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

Data Presentation: Comparative Electronic Properties

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted pKa
Phenylboronic Acid-9.5-0.59.08.8
3-(Methylsulfonamido)phenylboronic acid-9.8-0.89.0~7.5
This compound (Predicted) -9.7 -0.7 9.0 ~7.6

Note: The values for this compound are hypothetical and would be determined through the DFT protocol described.

Visualization: DFT Workflow

DFT_Workflow A 1. Build 3D Structure B 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Minimum) C->D E 5. Electronic Property Analysis (HOMO, LUMO, MEP, Charges) D->E F Output: Optimized Geometry, Electronic Properties, Thermodynamic Data E->F

Caption: Workflow for DFT analysis of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is crucial for identifying potential protein targets and understanding the mechanism of inhibition.

Experimental Protocol: Covalent and Non-covalent Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the location of known inhibitors or catalytic residues.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound, ensuring the correct protonation state of the boronic acid group for the simulated pH.

  • Docking Algorithm Selection:

    • For non-covalent interactions, standard docking algorithms like AutoDock Vina or Glide can be used.

    • For boronic acid inhibitors that form covalent bonds with serine residues in the active site of enzymes like β-lactamases, a covalent docking protocol is necessary. This involves defining the reactive atoms and the type of covalent bond to be formed.

  • Docking and Scoring:

    • Run the docking simulation to generate a series of possible binding poses.

    • Score the poses based on a scoring function that estimates the binding free energy. The top-ranked poses represent the most likely binding modes.

  • Post-Docking Analysis:

    • Visualize the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.

    • For covalent docking, verify the formation of the expected covalent bond and analyze the geometry of the resulting complex.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation R1 Obtain PDB Structure R2 Prepare Protein (add H, assign charges) R1->R2 R3 Define Binding Site R2->R3 D Select Docking Algorithm (Covalent or Non-covalent) R3->D L1 Prepare 3D Structure L2 Set Protonation State L1->L2 L2->D E Perform Docking & Scoring D->E F Analyze Binding Poses & Interactions E->F G Output: Binding Affinity, Interaction Profile F->G

Caption: Workflow for molecular docking of this compound.

Potential Applications in Drug Design

The theoretical insights gained from computational studies can guide the application of this compound in several areas of drug development.

As an Inhibitor of Serine Proteases and β-Lactamases

Boronic acids are known to be potent inhibitors of serine proteases and β-lactamases, forming a reversible covalent bond with the catalytic serine residue. The propylsulfonamido group can be designed to form additional non-covalent interactions within the active site, enhancing binding affinity and selectivity. Molecular docking studies can be employed to predict the binding mode and affinity of this compound to these enzymes.

In Glucose-Sensing and Insulin Delivery Systems

The ability of the boronic acid moiety to bind with glucose can be exploited in the design of glucose-responsive materials for self-regulated insulin delivery.[1][2] The pKa of the boronic acid is a critical factor in the efficiency of these systems at physiological pH. The theoretical prediction of the pKa of this compound can inform its suitability for such applications.

As a Targeting Ligand for Cancer Therapy

The affinity of phenylboronic acids for sialic acid residues on glycoproteins overexpressed on cancer cells makes them attractive targeting ligands for drug delivery systems. Nanoparticles functionalized with this compound could potentially be used for the targeted delivery of chemotherapeutic agents to tumors.

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical framework for the study of this compound. By leveraging computational methodologies such as DFT and molecular docking, researchers can gain deep insights into its structural, electronic, and interactive properties. These theoretical predictions can guide the rational design of experiments, accelerating the development of novel therapeutics based on this promising scaffold. Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide, including its pKa, crystal structure, and binding affinity to relevant biological targets. The synergy between computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this compound and other novel phenylboronic acid derivatives.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Semantic Scholar. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC. [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

  • Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed. [Link]

  • DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... ResearchGate. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • (PDF) Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. ResearchGate. [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. ResearchGate. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. [Link]

  • Covalent docking of selected boron-based serine beta-lactamase inhibitors. PubMed. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]

  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

  • Molecular Docking Screening and Pharmacokinetic Studies of Some Boron-Pleuromutilin Analogues against Possible Targets of. Dovepress. [Link]

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Molecular Docking of Novel Boronic Acid Bioisosteres of Combretastatin A-4 to α/ß Tubulin. Old Dominion University. [Link]

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Methodological & Application

Introduction: The Significance of the Sulfonamide Moiety in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(Propylsulfonamido)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol for the utilization of this compound in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a key building block in modern medicinal chemistry, understanding its behavior and optimizing its application is crucial for the efficient synthesis of complex biaryl structures. This guide provides field-proven insights, step-by-step protocols, and a robust theoretical framework to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[3]

Within the vast library of organoboron reagents, this compound is of particular interest to the drug development community. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[4][5] Its incorporation into biaryl scaffolds—structures also prevalent in pharmaceuticals—can significantly enhance pharmacological potency and modulate critical absorption, distribution, metabolism, and excretion (ADME) properties.[4] The synthesis of biaryl sulfonamides is therefore a critical pursuit in the discovery of novel therapeutics, including selective enzyme inhibitors and receptor antagonists.[6][7][8]

This guide focuses on the practical application of this compound, providing the necessary knowledge to successfully incorporate this valuable building block into complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps centered around a palladium catalyst.[1][2][9]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[2][10]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][11][12] This boronate then exchanges its organic group with the halide on the Pd(II) complex. The precise mechanism of this step can vary, but it results in a new Pd(II) complex bearing both organic partners.[10][13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[2][10]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Ar1X Ar¹-X (Aryl Halide) OxAdd OxAdd Ar1X->OxAdd Enters Cycle Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) BaseOH Base (e.g., OH⁻) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Transmetal Transmetal Boronate->Transmetal Enters Cycle Product Ar¹-Ar² (Biaryl Product) RedElim RedElim RedElim->Product Product Formed

Core Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Reagents and Materials
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Aryl Bromide (Ar-Br)-1.01.0-
This compound243.081.21.2291.7 mg
Pd(PPh₃)₄1155.560.030.0334.7 mg
K₂CO₃ (anhydrous, powdered)138.212.52.5345.5 mg
1,4-Dioxane---8 mL
Deionized Water---2 mL

Note: The molecular weight and mass for the aryl bromide must be calculated based on the specific compound used.

Step-by-Step Experimental Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask or a microwave vial. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Solids: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 291.7 mg), potassium carbonate (2.5 mmol, 345.5 mg), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) followed by deionized water (2 mL) via syringe. The mixture will appear as a suspension.

  • Degassing (Critical Step): To ensure the removal of dissolved oxygen, which can deactivate the Pd(0) catalyst, degas the reaction mixture. This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting the flask to three cycles of "freeze-pump-thaw".

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl sulfonamide product.

Workflow start Start prep 1. Prepare Inert Flask start->prep add_solids 2. Add Solids: Ar-Br, Boronic Acid, Base, Pd Catalyst prep->add_solids add_solvents 3. Add Solvents (Dioxane/Water) add_solids->add_solvents degas 4. Degas Mixture (Critical Step) add_solvents->degas react 5. Heat & Stir (90-100 °C, 4-12h) degas->react workup 6. Quench & Extract react->workup purify 7. Purify via Chromatography workup->purify end Pure Product purify->end

Key Parameters and Optimization Strategies

The success and efficiency of the Suzuki-Miyaura coupling depend on the careful selection of several key parameters.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source & Ligand Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂. Ligands: SPhos, XPhos, P(t-Bu)₃.[14][15]Pd(PPh₃)₄ is a reliable choice for many standard couplings as it is an air-stable Pd(0) source. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (like SPhos) is often superior, as it promotes both oxidative addition and reductive elimination.[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂.[12]The base's primary role is to activate the boronic acid.[11] K₂CO₃ is a cost-effective and generally effective choice. For less reactive or sterically hindered boronic acids, a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve yields. The choice of base can also influence selectivity in competitive reactions.[12]
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, THF.A biphasic system (e.g., Toluene/H₂O) is common, as the base is often soluble in the aqueous phase while the organic components and catalyst reside in the organic phase. Anhydrous conditions can be used, but often require stronger, non-aqueous soluble bases. The solvent choice can impact catalyst stability and reaction rate.
Potential Side Reactions Protodeboronation, Homocoupling.Protodeboronation , the cleavage of the C-B bond to replace the boronic acid with a hydrogen, is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids at high temperatures.[17] Using milder conditions, a less nucleophilic base, or a "slow-release" boronate ester can mitigate this.[17] Homocoupling of the boronic acid can occur but is usually a minor side product under optimized conditions.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized Pd) 2. Insufficiently Strong Base 3. Reaction Temperature Too Low1. Ensure rigorous degassing; use fresh catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Reaction Temperature Too High 2. Base is too strong/nucleophilic 3. Extended Reaction Time1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₂CO₃ or KF). 3. Monitor reaction closely and stop once the starting material is consumed.
Complex Mixture of Products Catalyst decomposition or competing side reactions.Screen different ligand/catalyst combinations. A more robust catalyst system (e.g., Pd(OAc)₂/SPhos) may provide cleaner conversion.

Conclusion

This compound is a highly valuable reagent for synthesizing biaryl sulfonamides, a privileged structural class in drug discovery. A successful outcome in its application hinges on a solid mechanistic understanding and the rational selection of catalyst, base, and solvent. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently and efficiently employ this key building block in the synthesis of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Wallace, O. B., et al. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Focken, T., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. PubMed. [Link]

  • Reddy, T. J., et al. (2015). Access to Biaryl Sulfonamides by Palladium-Catalyzed Intramolecular Oxidative Coupling and Subsequent Nucleophilic Ring Opening of Heterobiaryl Sultams with Amines. Organic Letters. [Link]

  • Kumar, S., et al. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Mroczkiewicz, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Lima, L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Thomas, C. R., et al. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal. [Link]

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Application Notes and Protocols: 3-(Propylsulfonamido)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-(Propylsulfonamido)phenylboronic Acid

In the landscape of modern medicinal chemistry, boronic acids have emerged as a privileged structural motif, transitioning from synthetic curiosities to key components of FDA-approved therapeutics.[1][2][3] Their unique ability to form reversible covalent bonds with diols and the active site residues of enzymes, particularly serine proteases, has positioned them as powerful tools in drug discovery.[4] This guide focuses on a specific, yet under-documented member of this class: This compound .

While extensive literature on this exact molecule is sparse, its structural features—a phenylboronic acid core coupled with a sulfonamide side chain—suggest a strong potential as a highly selective enzyme inhibitor. The sulfonamide moiety is a well-established pharmacophore known to enhance binding affinity and modulate physicochemical properties such as pKa, which can be critical for biological activity.[5]

Drawing from structure-activity relationships of analogous compounds, particularly potent inhibitors of serine proteases involved in the coagulation cascade, this document will extrapolate and present the likely applications and detailed protocols for this compound. Specifically, we will explore its putative role as an inhibitor of Factor XIa (FXIa) , a key serine protease in the intrinsic pathway of blood coagulation and a promising target for novel anticoagulants with a reduced risk of bleeding.[6][7]

Inferred Mechanism of Action: Serine Protease Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of serine proteases like FXIa. The boronic acid moiety is a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by the enzyme. The boron atom, with its empty p-orbital, acts as a potent electrophile, readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser195 in the case of chymotrypsin-like serine proteases) in the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme.

The sulfonamide group at the meta-position of the phenyl ring is predicted to play a crucial role in orienting the molecule within the active site and forming additional hydrogen bonds or other non-covalent interactions with surrounding amino acid residues, thereby enhancing both potency and selectivity.

Caption: Inferred mechanism of serine protease inhibition.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative procedure based on established methods for the synthesis of related sulfonamido phenylboronic acids.

Materials and Reagents
  • 3-Aminophenylboronic acid hemisulfate

  • Propanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid hemisulfate (1 equivalent) in a mixture of DCM and pyridine (10:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add propanesulfonyl chloride (1.1 equivalents) dropwise over 15 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Application Protocol: In Vitro Inhibition of Factor XIa

This protocol describes a chromogenic assay to determine the inhibitory potency (IC₅₀) of this compound against human Factor XIa.

Materials and Reagents
  • Human Factor XIa (commercially available)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of This compound in DMSO C Add Assay Buffer, inhibitor dilutions, and FXIa to 96-well plate A->C B Prepare working solutions of FXIa and chromogenic substrate in Assay Buffer B->C D Incubate at 37°C for 15 minutes C->D E Initiate reaction by adding chromogenic substrate D->E F Measure absorbance at 405 nm kinetically for 10 minutes E->F G Calculate initial reaction rates (V₀) F->G H Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine IC₅₀ G->H

Caption: Workflow for FXIa inhibition assay.

Step-by-Step Procedure
  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 1 mM to 1 nM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the components in the following order:

      • Assay Buffer

      • Inhibitor solution or DMSO (for control wells) to achieve a final DMSO concentration of ≤1% in the assay.

      • Human Factor XIa solution (final concentration, e.g., 0.5 nM).

    • Include control wells:

      • 100% activity control: Enzyme, substrate, and DMSO (no inhibitor).

      • 0% activity control (blank): Substrate and Assay Buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pre-warmed chromogenic FXIa substrate to all wells (final concentration, e.g., 200 µM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetically) for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

ParameterDescriptionExpected Outcome
IC₅₀ The concentration of this compound that inhibits 50% of FXIa activity.A low nanomolar to micromolar value would indicate potent inhibition.
Selectivity The ratio of IC₅₀ values against other serine proteases (e.g., thrombin, trypsin) to the IC₅₀ against FXIa.A high selectivity ratio is desirable for a targeted therapeutic.

Potential Therapeutic Applications and Future Directions

Based on its inferred activity as a Factor XIa inhibitor, this compound holds promise as a lead compound for the development of novel anticoagulants. Such agents could be beneficial in the prevention and treatment of thromboembolic disorders, including:

  • Deep vein thrombosis (DVT)

  • Pulmonary embolism (PE)

  • Stroke prevention in patients with atrial fibrillation

Future research should focus on:

  • Confirmation of Target Engagement: Validating the inhibitory activity of this compound against FXIa and determining its kinetic parameters (Kᵢ).

  • Selectivity Profiling: Assessing the inhibitory activity against a panel of related serine proteases to establish its selectivity profile.

  • In Vivo Efficacy and Safety: Evaluating the antithrombotic effects and bleeding risk in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the propylsulfonamido group and the substitution pattern on the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Al-Omari, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 748. [Link]

  • Bastos, E. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chen, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 25(25), 2952-2964. [Link]

  • Das, B. C., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2153-2176. [Link]

  • Ge, Y., et al. (2015). Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5567-5577. [Link]

  • Geronikaki, A., et al. (2020). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 25(11), 2588. [Link]

  • Li, X., et al. (2007). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 369(2), 247-256. [Link]

  • Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. [Link]

  • Perzborn, E. (2010). Inhibition of Factor XIa as a New Approach to Anticoagulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 398-403. [Link]

  • Schumacher, W. A., et al. (2015). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 58(4), 1673-1690. [Link]

  • Silva, A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as probes of biological systems. Medicinal Chemistry Communications, 1(3), 183-195. [Link]

  • Weitz, J. I., & Fredenburgh, J. C. (2017). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents, 27(1), 1-13. [Link]

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Application Notes and Protocols for the Use of 3-(Propylsulfonamido)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamido-Functionalized Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[2] Among the vast array of available organoboron reagents, 3-(Propylsulfonamido)phenylboronic acid is a particularly valuable building block. The propylsulfonamido moiety imparts unique physicochemical properties, including improved metabolic stability and the potential for specific hydrogen bonding interactions with biological targets, making it a desirable feature in contemporary drug design.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss strategies for troubleshooting and optimization, with a focus on the specific considerations dictated by the sulfonamide functionality.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex [R-Pd(II)-X]L2 Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Aryl Halide) ArPd(II)R_Complex [Ar-Pd(II)-R]L2 Pd(II)_Complex->ArPd(II)R_Complex Transmetalation Transmetalation Ar-B(OH)2 (Boronic Acid) + Base ArPd(II)R_Complex->Pd(0)L2 Reductive Elimination Product Ar-R (Coupled Product) ArPd(II)R_Complex->Product Reductive_Elimination Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[5] The reactivity of the organic halide typically follows the order I > Br > Cl > F.[6] The presence of the moderately electron-withdrawing sulfonamido group on the boronic acid partner does not directly influence this step but underscores the need for an efficient catalyst system, especially when less reactive aryl chlorides are employed as coupling partners.

  • Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center.[4] For this to occur, the boronic acid must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination : In the final step, the two organic fragments on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4] Bulky electron-rich ligands on the palladium center can facilitate this step.[3]

Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required depending on the specific coupling partners.

Reagents and Equipment
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)

Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst and Ligand (if separate) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification end End purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).[11] The use of a slight excess of the boronic acid is common to drive the reaction to completion, accounting for potential protodeboronation or homocoupling side reactions.[3]

  • Inert Atmosphere : Seal the flask with a rubber septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[12]

  • Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). If using a catalyst system with a separate ligand, add the ligand at this stage. Subsequently, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane/water (e.g., 4:1 v/v). The addition of water can aid in dissolving the base and facilitating the formation of the active boronate species.

  • Reaction Execution : Immerse the reaction flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C). The optimal temperature will depend on the reactivity of the coupling partners and the chosen catalyst system.

  • Reaction Monitoring : Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS until the starting material (the limiting reagent, usually the aryl halide) is consumed.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. The aqueous washes will remove the inorganic salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling, particularly with functionalized substrates, often hinges on the careful selection of reaction parameters. The sulfonamido group in this compound is moderately electron-withdrawing, which can influence its reactivity.

Table 1: Key Reaction Parameters and Considerations
ParameterRecommended Starting ConditionsRationale and Optimization Guidance
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)For challenging couplings (e.g., with aryl chlorides), more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) may be necessary to promote the oxidative addition step.[6]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv)Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation of electron-deficient boronic acids.[12] However, excessively strong bases can promote side reactions, so a balance must be struck.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMFThe choice of solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like DMF can be effective, but care must be taken to ensure they are anhydrous if water is not part of the intended solvent system.[13]
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to increased decomposition of the boronic acid (protodeboronation) or the catalyst. The lowest effective temperature should be used.
Common Issues and Solutions
  • Low or No Conversion :

    • Inactive Catalyst : Ensure the palladium catalyst is active and the reaction is rigorously degassed. The use of pre-catalysts can often improve reproducibility.[12]

    • Inefficient Transmetalation : The sulfonamido group may render the boronic acid less nucleophilic. Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or a higher temperature.[12]

    • Poor Solubility : Ensure all reagents are adequately dissolved at the reaction temperature. A change in solvent or solvent composition may be required.[13]

  • Protodeboronation (Loss of the Boronic Acid Group) :

    • This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[3] It can be minimized by using a minimal amount of water, ensuring a thoroughly inert atmosphere, and avoiding prolonged reaction times at high temperatures. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling can be beneficial.[3]

  • Homocoupling of the Boronic Acid :

    • This side reaction, which produces a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[3] Rigorous degassing is the primary preventative measure. Using a Pd(II) pre-catalyst that is reduced in situ can sometimes lead to initial homocoupling as part of the catalyst activation.[3]

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds of interest in drug discovery and development. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this building block to construct novel molecular architectures. The protocols and optimization strategies outlined in these application notes provide a solid foundation for achieving successful and reproducible cross-coupling outcomes.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(49), 19542–19553. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]

  • Jana, A., & Datta, A. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 35(10), e6352. Retrieved from [Link]

  • Valente, C., Organ, M. G., & Corbet, J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6169–6206. Retrieved from [Link]

  • Vechhinsky, M., & Srour, H. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(7), 2651–2710. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Eriksen, J., Taaning, R. H., & Lindhardt, A. T. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

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Application Notes & Protocols: 3-(Propylsulfonamido)phenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Phenylboronic Acid

Phenylboronic acids (PBAs) are foundational building blocks in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the strategic functionalization of the phenyl ring unlocks advanced applications, transforming a simple building block into a sophisticated tool for drug discovery and materials science.

3-(Propylsulfonamido)phenylboronic acid is one such advanced intermediate. Its structure is distinguished by two key features:

  • The Boronic Acid Moiety: Located at the meta-position, it is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1]

  • The Propylsulfonamido Group: This functional group is not merely a passenger. As a potent electron-withdrawing group, it significantly lowers the pKa of the boronic acid.[3] This electronic modulation enhances its ability to form stable, reversible covalent bonds with diols at or near physiological pH, a critical feature for biomedical applications.[3][4][5] Furthermore, the sulfonamide motif itself is a well-established pharmacophore, capable of engaging in crucial hydrogen bonding interactions within biological targets.[6]

This guide provides an in-depth exploration of this compound, detailing its properties, handling, and core applications with validated protocols for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of the reagent. Boronic acids are known to be sensitive to air and moisture and can undergo dehydration or degradation if not stored correctly.[7]

PropertyValue
Chemical Formula C₉H₁₄BNO₄S
Molecular Weight 243.08 g/mol
Appearance Typically an off-white to white solid powder.[8]
CAS Number 850568-15-9 (example for a similar analog)
Melting Point Not widely reported; similar arylboronic acids melt >200 °C.[8]
Safety & Handling Protocol

Researcher's Responsibility: Before beginning any work, a thorough risk assessment must be performed for all chemicals and procedures.[9]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves (e.g., Nitrile rubber).[8][10]

  • Engineering Controls: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10] An eyewash station and safety shower must be readily accessible.[7]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7] It is hygroscopic and air-sensitive; improper storage can lead to the formation of the corresponding boroxine anhydride.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[10]

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the synthesis of complex biaryl structures containing the valuable sulfonamide moiety.

Principle of the Reaction

The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X      L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal PdII_biaryl Ar-Pd(II)-Ar'      L₂ Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl bromides.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Expert Insights & Causality
  • Why a boronic acid excess? A slight excess (1.1-1.5 eq) is used to drive the reaction to completion and compensate for any potential homocoupling of the boronic acid or its degradation.

  • The Role of the Base: The base is crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[12] K₂CO₃ is a good general-purpose base, but for more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.

  • Choice of Solvent: The dioxane/water system is effective because it dissolves both the organic starting materials and the inorganic base, creating a homogeneous or finely suspended environment for the reaction to proceed efficiently. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Selection: Pd(PPh₃)₄ is a reliable and common choice. For more challenging substrates, such as aryl chlorides, or for lower catalyst loadings, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer superior results.[12][14]

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base B Add to Flame-Dried Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Catalyst & Degassed Solvents C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with EtOAc/H₂O F->G H Separate Layers, Wash Organic G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Advanced Applications in Medicinal Chemistry & Biosensing

The unique properties of the sulfonamido group elevate this building block beyond simple C-C bond formation.

Targeting Diols at Physiological pH

The electron-withdrawing nature of the sulfonamide group lowers the pKa of the boronic acid from ~8.8 (for unsubstituted PBA) to a more physiologically relevant range, estimated to be around 7.1-7.4.[3] This is a critical feature. At physiological pH (~7.4), a significant portion of the this compound exists as the tetrahedral boronate anion, which is the active form for binding with 1,2- or 1,3-diols.[4]

This property is exploited in several areas:

  • Glucose Sensing: Polymers functionalized with low-pKa boronic acids can be used to create glucose-responsive materials for self-regulated insulin delivery systems.[15]

  • Targeting Sialic Acids: Cancer cells often overexpress glycoproteins rich in sialic acid, a diol-containing sugar. Phenylboronic acid-functionalized nanoparticles can selectively bind to these residues, providing a strategy for targeted drug delivery to tumors.[6] The enhanced binding at the slightly acidic tumor microenvironment (pH ~6.5) is an added advantage.[6]

Figure 3: pH-dependent equilibrium and diol binding of a phenylboronic acid.

Boronate Affinity Chromatography

The same diol-binding principle is the basis for boronate affinity chromatography. When this compound is immobilized on a solid support (e.g., silica), it creates a stationary phase that can selectively capture and separate biomolecules containing cis-diol functionalities, such as catecholamines, glycoproteins, and ribonucleosides.[3] The lower pKa imparted by the sulfonamide group allows for efficient binding and elution under milder, near-neutral pH conditions, which is crucial for preserving the integrity of sensitive biological analytes.[3]

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common synthetic route involves the borylation of a pre-functionalized aryl bromide.

Figure 4: Plausible synthetic route to this compound.

This two-step sequence first establishes the sulfonamide bond, followed by a lithium-halogen exchange at low temperature to generate an aryllithium species. This potent nucleophile is then trapped with an electrophilic boron source like triisopropyl borate. Acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid product.

References

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2007). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 369(2), 196-205.
  • JUNSEI CHEMICAL CO., LTD. Phenylboronic acid Safety Data Sheet.
  • Sigma-Aldrich. Phenylboronic acid Safety Data Sheet. (2025).
  • Anzai, J. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(6), 202.
  • Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 808933.
  • Li, G., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 333-339.
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Batey, R. A. (2025). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry. Synfacts, 21(08), 0833.
  • Fisher Scientific. Phenylboronic acid Safety Data Sheet. (2023).
  • Acros Organics. Phenylboronic acid Safety Data Sheet. (2025).
  • Santa Cruz Biotechnology, Inc. Phenylboronic acid Safety Data Sheet. (2015).
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ChemScene. (3-(Methylsulfonamido)phenyl)boronic acid Product Page.
  • Singh, N., & Lee, J. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3623-3640. Available from: [Link]

  • Sigma-Aldrich. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. (2007).
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. (n.d.). Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]

  • Roy, B., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1969. Available from: [Link]

  • Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 204-220. Available from: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). Available from: [Link]

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palladium catalysts for 3-(Propylsulfonamido)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Palladium Catalysts for Suzuki-Miyaura Coupling of 3-(Propylsulfonamido)phenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamido-Aryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] In the landscape of drug discovery and development, the ability to forge these connections with precision and high functional group tolerance is paramount. This guide focuses on a particularly relevant substrate class: arylboronic acids bearing sulfonamide functionalities, specifically this compound.

The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. Its hydrogen bonding capabilities and ability to act as a bioisostere for other functional groups make it a critical component in molecular design. The successful coupling of building blocks like this compound allows for the modular and efficient synthesis of complex biaryl structures, enabling the rapid exploration of chemical space in the development of new therapeutics.[2][3]

However, the strong electron-withdrawing nature of the sulfonamide group presents distinct challenges to the standard Suzuki-Miyaura catalytic cycle, necessitating a carefully optimized approach. This document provides a detailed examination of the mechanistic considerations, catalyst selection strategies, and a robust experimental protocol to empower researchers in leveraging this important reaction.

Mechanistic Insights: Navigating the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is governed by the seamless progression through its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic properties of the coupling partners critically influence the kinetics of this cycle.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) ArPdX L₂Pd(II)(Ar¹)X (Aryl-Pd Complex) Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr L₂Pd(II)(Ar¹)(Ar²) (Diaryl-Pd Complex) ArPdX->ArPdAr Transmetalation Transmetalation Transmetalation->ArPdX ArPdAr->Pd0 Product Ar¹-Ar² (Coupled Product) ArPdAr->Product RedElim Reductive Elimination RedElim->ArPdAr Product_out ArX_in Ar¹-X ArX_in->OxAdd Boronic_in Ar²-B(OR)₂ Boronic_in->Transmetalation Boronic Acid (Ar²-B(OR)₂) Base_in Base Base_in->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X).[4] The reactivity order is typically I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide generally accelerates this step.[6]

  • Transmetalation: This is often the rate-determining step, especially with electron-deficient boronic acids like this compound.[6] The sulfonamido group reduces the nucleophilicity of the arylboronic acid, slowing the transfer of the aryl group from boron to palladium. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[7] The choice of a suitable base is therefore critical to facilitate this transfer.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. This step is typically fast and is promoted by bulky, electron-rich phosphine ligands, which destabilize the diaryl-palladium(II) intermediate.[8]

Catalyst System Selection: A Guide for Success

The key to a successful coupling with an electron-deficient boronic acid lies in selecting a catalyst system that can overcome the sluggish transmetalation step while maintaining high stability and activity.

ComponentRecommended OptionsRationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ by phosphine ligands or other reagents to generate the active Pd(0) species.[6]
Ligand Buchwald-type biaryl phosphines: - SPhos- XPhos- RuPhosBulky alkyl phosphines: - P(t-Bu)₃These ligands are both sterically bulky and highly electron-donating. The steric bulk promotes reductive elimination, while the electron-donating character increases the electron density on the palladium center, which can facilitate the oxidative addition step and stabilize the catalytic species.[6][7] For challenging substrates, pre-formed palladacycle precatalysts (e.g., SPhos G3) can offer superior activity by providing a reliable and efficient route to the active LPd(0) species.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often an excellent choice for electron-deficient boronic acids as it effectively promotes the formation of the reactive boronate species without causing significant ester hydrolysis or other side reactions.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic polar solvents, often with a small amount of water, are typically used. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Reagents and Equipment:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Scientist's Note: The order of addition is important. Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand. Using a slight excess of the boronic acid can help drive the reaction to completion.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water via syringe to the flask to achieve a final solvent ratio of approximately 5:1 to 10:1 (dioxane:water). The final concentration of the limiting aryl bromide should be around 0.1-0.2 M.

    • Scientist's Note: The solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) before use. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

    • Scientist's Note: Higher temperatures are often required for less reactive aryl halides (e.g., chlorides) or when using less active catalyst systems.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with water and brine. This removes the inorganic base and other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate gradient) should be determined by TLC analysis of the crude material.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final biaryl product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Ineffective base or insufficient water.1. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a more active ligand (e.g., a Buchwald-type ligand) or a palladacycle precatalyst.3. Use anhydrous K₃PO₄ and ensure a small amount of degassed water is present.
Significant Protodeborylation Boronic acid is unstable under reaction conditions (hydrolytic decomposition).Use a slight excess (1.5 eq) of the boronic acid. Consider using a more stable boronate ester (e.g., a MIDA boronate) if the issue persists.[9]
Formation of Homocoupled Byproducts 1. Reaction temperature is too high.2. Oxygen is present in the reaction.1. Lower the reaction temperature and monitor for progress.2. Improve inert atmosphere technique.

References

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem.
  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate.
  • Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid... ResearchGate.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.
  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar.
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH.
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.
  • ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ResearchGate.
  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. ResearchGate.

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Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Couplings of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Acidic N-H Groups in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, substrates bearing acidic protons, such as the sulfonamide N-H group in 3-(propylsulfonamido)phenylboronic acid, present a significant challenge. The acidic proton can compete with the boronic acid for the base, leading to undesired side reactions, consumption of reagents, and ultimately, lower yields of the desired biaryl product.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic role of the base, the specific challenges posed by the sulfonamide moiety, and provide a systematic protocol for empirical base screening to ensure robust and reproducible results.

The Multifaceted Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction is not merely an additive; it is a critical component that actively participates in the catalytic cycle.[1][5] Its primary functions include:

  • Boronate Formation: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex is crucial for the subsequent transmetalation step.[6][7]

  • Facilitating Transmetalation: The activated boronate complex transfers its organic group to the palladium(II) center, displacing a halide or other ligand.[1][5] The choice and strength of the base can significantly influence the rate and efficiency of this key step.

  • Regeneration of the Pd(0) Catalyst: The base is involved in the steps leading to the reductive elimination of the product and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[1]

The Core Challenge: Competing Acid-Base Equilibria

The primary difficulty when using this compound arises from the presence of two acidic sites: the boronic acid protons and the sulfonamide N-H proton.

  • Phenylboronic Acid pKa: Phenylboronic acid itself is a mild Lewis acid with a pKa of approximately 8.8.[8][9][10]

  • Sulfonamide pKa: The pKa of aryl sulfonamides typically ranges from 9 to 11, making them comparable in acidity to the boronic acid.[11][12][13][14]

This similarity in acidity creates a competitive environment where the base can react with either the desired boronic acid hydroxyl groups or the undesired sulfonamide N-H proton. Deprotonation of the sulfonamide can lead to the formation of an anionic species that may coordinate to the palladium catalyst, potentially inhibiting its activity or leading to off-cycle processes.

Visualization of Competing Equilibria

The following diagram illustrates the two competing pathways for the reaction of a base (B⁻) with the substrate.

G sub This compound + Base (B⁻) node1 Desired Pathway: Boronate Formation sub->node1 Reacts with B(OH)₂ node2 Problematic Pathway: Sulfonamide Deprotonation sub->node2 Reacts with N-H prod1 Activated Boronate Complex (Proceeds to Transmetalation) node1->prod1 pKa ≈ 8.8 prod2 Anionic Sulfonamide Species (Potential Catalyst Inhibition) node2->prod2 pKa ≈ 10

Caption: Competing reaction pathways for the base.

A Systematic Strategy for Base Selection

A successful coupling hinges on selecting a base that is strong enough to activate the boronic acid but weak enough to minimize competitive deprotonation of the sulfonamide. A strategy combining pKa considerations with empirical screening is most effective.

The Principle of pKa Matching

A general heuristic is to choose a base whose conjugate acid has a pKa slightly higher than the pKa of the boronic acid, but ideally not so high that it overwhelmingly favors deprotonation of the sulfonamide.

BaseConjugate AcidpKa of Conjugate Acid (in water)General Classification
NaHCO₃H₂CO₃~6.4Weak
K₃PO₄HPO₄²⁻~12.3Medium-Strong
K₂CO₃HCO₃⁻~10.3Medium
Cs₂CO₃HCO₃⁻~10.3Medium
NaOHH₂O~14.0Strong
KFHF~3.2Weak (special case)

Note: pKa values are approximate and can vary with solvent and temperature.[15][16][17][18][19]

Based on this principle, bases like K₂CO₃ and K₃PO₄ are excellent starting points for screening.[20][21][22][23] While K₃PO₄ is a stronger base, its effectiveness in many Suzuki couplings is well-documented, suggesting it strikes a good balance.[21][22][23] Cs₂CO₃ is also a popular choice, often providing enhanced reactivity due to the "cesium effect," which may involve better solubility or direct interaction with the catalyst.[24][25][26][27][28]

Experimental Protocol: Small-Scale Parallel Base Screening

To identify the optimal base for a specific aryl halide coupling partner, a parallel screening experiment is the most efficient approach.

Workflow for Base Screening

G start Setup Parallel Reactions (e.g., in a vial block) reagents Common Reagents: - this compound (1.2 eq) - Aryl Halide (1.0 eq) - Pd Catalyst/Ligand (e.g., Pd(dppf)Cl₂) (2 mol%) - Solvent (e.g., Dioxane/H₂O) start->reagents bases Variable: Screen a Panel of Bases (2.0 eq) (K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃) reagents->bases conditions Reaction Conditions: Heat to 80-100 °C Monitor by TLC or LC-MS bases->conditions analysis Analysis: Quench, extract, and analyze yield/conversion (e.g., UPLC, ¹H NMR with internal standard) conditions->analysis decision Decision Point: Identify the base giving highest yield and cleanest conversion. analysis->decision optimize Optimization (Optional): Fine-tune temperature, solvent, or catalyst loading for the best base. decision->optimize Suboptimal scaleup Scale-Up: Proceed with the optimized conditions. decision->scaleup Success optimize->scaleup

Caption: Workflow for parallel base screening.

Detailed Step-by-Step Protocol

This protocol assumes a reaction scale of 0.1 mmol of the limiting aryl halide.

  • Preparation: To four separate reaction vials equipped with stir bars, add the aryl halide (0.1 mmol, 1.0 eq), this compound (0.12 mmol, 1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.002 mmol, 2 mol%).

  • Base Addition:

    • To Vial 1, add K₂CO₃ (0.2 mmol, 2.0 eq).

    • To Vial 2, add K₃PO₄ (0.2 mmol, 2.0 eq).

    • To Vial 3, add Cs₂CO₃ (0.2 mmol, 2.0 eq).

    • To Vial 4, add NaHCO₃ (0.2 mmol, 2.0 eq).

  • Solvent Addition: To each vial, add the chosen solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 1.0 mL).

  • Reaction: Seal the vials, and place them in a pre-heated reaction block at 90 °C. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to determine the consumption of the starting material.

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Dilute with ethyl acetate (2 mL) and water (1 mL).

    • Separate the organic layer.

    • Analyze the organic layer by UPLC or ¹H NMR using an internal standard to determine the relative conversion and yield for each base.

Data Interpretation and Troubleshooting

Interpreting Screening Results

The results of the screen will guide the selection of the optimal base.

BaseRelative Yield (%)Observation
K₂CO₃85%Clean reaction profile, good conversion.
K₃PO₄ 95% Highest yield, minimal side products. Selected for optimization.
Cs₂CO₃92%High yield, but more expensive base. Good alternative.
NaHCO₃20%Incomplete conversion, indicating the base is too weak.

In this hypothetical example, K₃PO₄ would be the base of choice for further scale-up and optimization.

Troubleshooting Guide
  • Low or No Conversion:

    • Problem: The base may be too weak (e.g., NaHCO₃) to efficiently form the boronate.

    • Solution: Select a stronger base from the screening panel.

    • Problem: The catalyst may be inactive.

    • Solution: Ensure the catalyst is from a reliable source and the reaction is properly degassed.

  • Formation of Side Products / Decomposition:

    • Problem: The base may be too strong, leading to side reactions or degradation of the starting materials or product.

    • Solution: Select a weaker base. Consider lowering the reaction temperature.

  • Protodeborylation (Cleavage of the C-B bond):

    • Problem: This is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[2]

    • Solution: Using anhydrous conditions and a milder base like KF can sometimes mitigate this issue.[6] Ensure the reaction is run under an inert atmosphere.

Conclusion

The presence of an acidic sulfonamide proton makes the Suzuki-Miyaura coupling of this compound a non-trivial transformation. A successful outcome is critically dependent on the careful selection of the base. By understanding the competing acid-base equilibria and employing a systematic, empirical screening approach, researchers can efficiently identify the optimal conditions. We recommend starting with a panel of bases including K₂CO₃, K₃PO₄, and Cs₂CO₃, which typically provide a good balance of reactivity and selectivity for this challenging substrate class. This strategy minimizes the risk of reaction failure and accelerates the synthesis of valuable biaryl compounds for research and drug development.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 6(31), 20045–20054. [Link]

  • Quan, Z. J., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry–An Asian Journal, 8(11), 2592-2595. [Link]

  • ResearchGate. The pKa values of the sulfonamides studied. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? [Link]

  • Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12135-12146. [Link]

  • Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. [Link]

  • Reich, H. J. Bordwell pKa Table. Organic Chemistry Data. [Link]

  • PubChem. Phenylboronic acid. [Link]

  • ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

  • Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]

  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. ACS Publications. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Willis, D., et al. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(4), 2959-2964. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5539-5550. [Link]

  • Molander, G. A., & Ham, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(11), 2916-2919. [Link]

  • Ghasemi, J., et al. (2010). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 55(9), 3224-3228. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6892-6934. [Link]

  • Santos, C. I., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(18), 4297. [Link]

  • Ikawa, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(51), 20748-20751. [Link]

  • Wang, Y., et al. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 89(7), 4528-4537. [Link]

  • Chen, H., et al. (2016). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry, 81(15), 6247-6258. [Link]

  • ResearchGate. The pKa values of the sulfonamides investigated. [Link]

  • ResearchGate. pKa values for boronic acids 1-7. [Link]

  • Chem Prof. (2020, October 29). pKa and conjugate bases of common molecules. YouTube. [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]

  • Chemistry LibreTexts. (2021). Relationship between Ka, Kb, pKa, and pKb. [Link]

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solvent effects on 3-(Propylsulfonamido)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Title: Elucidating Solvent Effects on the Reactivity of 3-(Propylsulfonamido)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and catalysis.

Abstract

This application note provides a comprehensive guide to understanding and systematically investigating the influence of solvents on the reactivity of this compound, a versatile building block in medicinal chemistry. We delve into the underlying principles governing solvent-reagent interactions and their impact on reaction kinetics, yield, and impurity profiles in the context of Suzuki-Miyaura cross-coupling. Detailed, field-proven protocols for solvent screening, reaction monitoring, and data analysis are presented to empower researchers to optimize their synthetic routes and gain deeper mechanistic insights.

Introduction: The Critical Role of the Solvent Environment

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The sulfonamido moiety, while imparting desirable physicochemical properties to the final molecule, can significantly influence the reactivity of the boronic acid group through its electronic and steric effects. The choice of solvent in reactions involving this substrate is far from a trivial decision; it is a critical parameter that can dictate the success or failure of a synthetic transformation.[1][2]

Solvents can profoundly impact the rates and selectivity of palladium-catalyzed cross-coupling reactions by influencing the solubility of reagents, the stability of catalytic intermediates, and the energetics of the transition states.[3][4][5][6] For instance, polar solvents may stabilize charged intermediates in the catalytic cycle, while nonpolar solvents might favor different reaction pathways.[3][6] This guide will equip the researcher with the foundational knowledge and practical protocols to navigate the complex interplay of solvent effects on the reactivity of this compound.

Mechanistic Considerations: How Solvents Influence the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[7][8] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The solvent can influence several key steps in this cycle:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, can be influenced by solvent polarity.[4][7] Polar solvents can stabilize the resulting polar Pd(II) complex.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The solvent can affect the equilibrium between the boronic acid, its boronate form, and the palladium complex.[5][7] The presence of water as a co-solvent is often crucial in this step.[7]

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent's ability to coordinate with the palladium center.[1][7]

The presence of the propylsulfonamido group on the phenylboronic acid introduces an additional layer of complexity. This group can potentially coordinate with the palladium catalyst or interact with the solvent, thereby modulating the reactivity of the boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Solvent Influence Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Polar Solvents Polar Solvents Stabilize charged intermediates\n(e.g., R1-Pd(II)L2-X) Stabilize charged intermediates (e.g., R1-Pd(II)L2-X) Polar Solvents->Stabilize charged intermediates\n(e.g., R1-Pd(II)L2-X) Coordinating Solvents Coordinating Solvents May alter active catalyst May alter active catalyst Coordinating Solvents->May alter active catalyst Protic vs. Aprotic Protic vs. Aprotic Affects boronate formation Affects boronate formation Protic vs. Aprotic->Affects boronate formation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling and key points of solvent influence.

Experimental Design: A Systematic Approach to Solvent Screening

A systematic solvent screening is paramount to identifying the optimal reaction conditions. The following protocol outlines a robust workflow for evaluating the impact of a diverse set of solvents on the Suzuki-Miyaura coupling of this compound with a model aryl halide.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)[6]

  • Base (e.g., K₂CO₃, K₃PO₄)[7]

  • A range of anhydrous solvents (see Table 1)

  • Internal standard for analytical monitoring (e.g., decane)

Protocol: Parallel Solvent Screening

This protocol is designed for a parallel synthesis setup to ensure high throughput and consistent reaction conditions.

  • Preparation: In an array of reaction vials, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: To each vial, add a different anhydrous solvent (0.5 M concentration with respect to the limiting reagent). A representative selection of solvents is provided in Table 1.

  • Reaction: Place the vials in a pre-heated reaction block (e.g., 80 °C) and stir for a predetermined time (e.g., 12 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Add a known amount of an internal standard.

    • Take an aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and filter.

    • Analyze the samples by HPLC or UPLC-MS to determine the conversion, yield of the desired product, and formation of any byproducts.[9][10][11]

Data Presentation and Interpretation

The results of the solvent screen should be tabulated for clear comparison.

Table 1: Hypothetical Results of a Solvent Screening for the Suzuki-Miyaura Coupling of this compound with 4-bromoanisole.

SolventDielectric Constant (ε)Conversion (%)Product Yield (%)Key Byproducts
Toluene2.48578Homocoupling of boronic acid
1,4-Dioxane2.29288Low levels of impurities
Tetrahydrofuran (THF)7.69591Minimal byproducts
Acetonitrile (MeCN)37.57565Protodeboronation
N,N-Dimethylformamide (DMF)36.78880Trace catalyst decomposition
2-Propanol/Water (4:1)20.2>9996Clean reaction profile
Dimethyl Sulfoxide (DMSO)46.76052Significant side reactions

Note: The data presented in this table is illustrative and intended to demonstrate how results can be organized. Actual results may vary.

Interpretation of Hypothetical Results:

  • Nonpolar Aprotic Solvents (Toluene, 1,4-Dioxane, THF): These solvents often provide good yields in Suzuki-Miyaura reactions.[1] THF, with its moderate polarity, shows the best performance in this hypothetical screen.

  • Polar Aprotic Solvents (MeCN, DMF, DMSO): While sometimes effective, highly polar aprotic solvents can lead to side reactions like protodeboronation, especially with electron-rich boronic acids.[3] The sulfonamido group may influence the electron density of the aromatic ring, making it susceptible to this side reaction.

  • Protic Solvents (2-Propanol/Water): The use of a protic co-solvent like water is often beneficial for the transmetalation step.[7] In this hypothetical case, the alcohol/water mixture provides the highest yield, suggesting it effectively facilitates the catalytic cycle.

Figure 2. Workflow for systematic solvent screening and analysis.

Advanced Protocols: Reaction Monitoring and Kinetic Studies

For a more in-depth understanding of the solvent's role, reaction monitoring and kinetic studies are invaluable.

Protocol: Real-Time Reaction Monitoring
  • Set up the reaction in a thermostated reactor equipped with a sampling port.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot with a suitable solvent to stop the reaction.

  • Analyze the quenched samples by HPLC or UPLC-MS to generate a reaction profile (concentration of reactants and products over time).

This data can be used to compare reaction rates in different solvents and identify any induction periods or catalyst deactivation.

Analytical Considerations
  • Method Validation: Develop and validate an HPLC or UPLC-MS method that can effectively separate the starting materials, product, and potential byproducts (e.g., homocoupled products, protodeboronated starting material).[9][10][11]

  • Boronic Acid Stability: Boronic acids can be susceptible to degradation.[10] It is advisable to prepare fresh solutions and minimize their time on an autosampler. The use of aprotic diluents for analysis can minimize on-column hydrolysis.[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Poor solubility of reagents.- Catalyst deactivation.- Inefficient transmetalation.- Try a different solvent or solvent mixture.- Use a more robust catalyst/ligand system.- Add water as a co-solvent.
Significant Byproduct Formation - Protodeboronation.- Homocoupling.- Use a less polar, aprotic solvent.- Ensure strictly anaerobic conditions.
Reaction Stalls - Catalyst poisoning.- Product inhibition.- Increase catalyst loading.- Consider a different catalyst system.

Conclusion

The choice of solvent is a powerful tool for controlling the outcome of chemical reactions. For this compound, a systematic investigation of solvent effects is crucial for developing efficient and robust synthetic protocols. By understanding the mechanistic role of the solvent and employing the systematic screening and analytical methods outlined in this guide, researchers can unlock the full synthetic potential of this valuable building block. While the Suzuki-Miyaura reaction is often tolerant of a wide range of solvents, careful selection can lead to significant improvements in yield, purity, and overall process efficiency.[12][13]

References

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Publications URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: Beilstein Journals URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed Source: PubMed URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent Effects in Boronic Acid-Diol Binding - PubMed Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters Source: Waters URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF Source: ResearchGate URL: [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Phenylboronic Acids in Enzyme Inhibition

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds explored, boronic acids have emerged as a particularly compelling class of inhibitors, especially for serine proteases.[1][2] Their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site mimics the tetrahedral transition state of peptide-bond hydrolysis, leading to potent inhibition.[1][3]

This document provides a comprehensive guide to the characterization of 3-(Propylsulfonamido)phenylboronic acid as a potential enzyme inhibitor. While specific enzyme targets for this particular molecule are yet to be fully elucidated in published literature, its structural similarity to other known inhibitors, such as those targeting β-lactamases and other serine proteases, suggests it holds significant potential.[4][5][6] The sulfonamido group can provide additional hydrogen bonding interactions within the active site, potentially enhancing both potency and selectivity.[7]

These notes will guide the researcher through the fundamental steps of characterizing a novel phenylboronic acid inhibitor, from initial potency determination to detailed mechanistic studies and cell-based validation.

Part 1: Unraveling the Mechanism of Action

The inhibitory activity of phenylboronic acids against serine proteases is well-documented. The boron atom acts as an electrophile, which is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser70 in many β-lactamases).[5] This interaction forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[3] A critical feature of this interaction is its reversibility; the covalent bond can be broken, restoring enzyme function.[8] This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[9][10]

G cluster_Enzyme Enzyme Active Site cluster_Inhibitor This compound Ser-OH Catalytic Serine (Ser-OH) Enzyme_Inhibitor_Complex Reversible Covalent Adduct (Tetrahedral Intermediate) Ser-OH->Enzyme_Inhibitor_Complex Nucleophilic Attack His-Im Histidine (His-Im) His-Im->Ser-OH Proton Transfer Inhibitor R-B(OH)₂ Inhibitor->Enzyme_Inhibitor_Complex Binding Enzyme_Inhibitor_Complex->Ser-OH Reversal Enzyme_Inhibitor_Complex->Inhibitor Dissociation

Part 2: Experimental Protocols

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a fundamental parameter to quantify the potency of an inhibitor.[11] This protocol describes a general method for determining the IC50 of this compound against a model serine protease, such as chymotrypsin.[12][13]

Materials:

  • Purified enzyme (e.g., bovine α-chymotrypsin)[14]

  • Substrate (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE)

  • This compound

  • Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂)[14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in assay buffer. It is recommended to perform serial dilutions (e.g., 1:3 or 1:5) to cover a wide concentration range.

    • Prepare the enzyme solution in cold 1 mM HCl and then dilute to the final working concentration in assay buffer immediately before use.[14]

    • Prepare the substrate solution in a suitable solvent (e.g., 50% methanol in water for BTEE).[14]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and the highest concentration of DMSO used in the test wells.

    • Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and the desired concentrations of the inhibitor.

    • It is advisable to include a positive control with a known inhibitor if available.

  • Pre-incubation:

    • Add the enzyme solution to the control and test wells.

    • Add the different concentrations of the inhibitor to the test wells.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 256 nm for BTEE hydrolysis) over a set period in kinetic mode.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.[15][16]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

G Start Start ReagentPrep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->ReagentPrep PlateSetup Set up 96-well Plate (Blanks, Controls, Test Wells) ReagentPrep->PlateSetup PreIncubate Pre-incubate Enzyme and Inhibitor PlateSetup->PreIncubate AddSubstrate Initiate Reaction with Substrate PreIncubate->AddSubstrate Measure Kinetic Measurement (e.g., Absorbance) AddSubstrate->Measure DataAnalysis Calculate Velocities and % Inhibition Measure->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Protocol 2: Determining the Mode of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. This is achieved by determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11] Dixon and Cornish-Bowden plots are graphical methods used for this purpose.[18][19][20]

Procedure:

  • Experimental Setup:

    • Follow the general procedure for the enzyme inhibition assay as described in Protocol 1.

    • The key difference is that the initial reaction velocities are measured at multiple fixed concentrations of the substrate and varying concentrations of the inhibitor.

  • Data Analysis and Plotting:

    • Dixon Plot: Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each substrate concentration.[18][20]

      • Competitive inhibition: The lines will intersect at a point above the x-axis, where the x-coordinate is equal to -Ki.[21]

      • Non-competitive inhibition: The lines will intersect on the x-axis at -Ki.

      • Uncompetitive inhibition: The lines will be parallel.

    • Cornish-Bowden Plot: Plot the substrate concentration divided by the initial velocity (S/v) against the inhibitor concentration ([I]).[19][22]

      • This plot is particularly useful for distinguishing between mixed and competitive inhibition.[23]

      • Competitive inhibition: Parallel lines.

      • Mixed inhibition: Lines intersect to the left of the y-axis.

      • Uncompetitive inhibition: Lines intersect on the y-axis.

G Start Perform Kinetic Assays (Vary [S] and [I]) Dixon Generate Dixon Plot (1/v vs [I]) Start->Dixon CornishBowden Generate Cornish-Bowden Plot ([S]/v vs [I]) Start->CornishBowden Analysis Analyze Intersections Dixon->Analysis CornishBowden->Analysis Competitive Competitive Analysis->Competitive Dixon: Intersect above x-axis CB: Parallel lines NonCompetitive Non-competitive Analysis->NonCompetitive Dixon: Intersect on x-axis Uncompetitive Uncompetitive Analysis->Uncompetitive Dixon: Parallel lines CB: Intersect on y-axis Mixed Mixed Analysis->Mixed CB: Intersect left of y-axis

Protocol 3: Cell-Based Assay for Efficacy Validation

While in vitro assays are essential for initial characterization, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant environment.[24] Cell-based assays provide insights into factors like cell permeability and stability.[25][26]

Materials:

  • A suitable cell line expressing the target enzyme (or a related enzyme).

  • Cell culture medium and supplements.

  • A cell-permeable fluorescent substrate for the target enzyme.[27]

  • This compound.

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Culture:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate for a period sufficient to allow the inhibitor to enter the cells and interact with the target enzyme (e.g., 1-4 hours).

  • Substrate Addition:

    • Add the cell-permeable fluorescent substrate to all wells.

  • Measurement:

    • Incubate for an appropriate time to allow for substrate conversion.

    • Measure the fluorescence intensity using a plate reader or visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to untreated control cells.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatInhibitor Treat Cells with Inhibitor Dilutions SeedCells->TreatInhibitor Incubate Incubate to Allow Cellular Uptake TreatInhibitor->Incubate AddSubstrate Add Cell-Permeable Fluorescent Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Plate Reader/Microscope) AddSubstrate->MeasureFluorescence AnalyzeData Calculate % Inhibition and Cellular IC50 MeasureFluorescence->AnalyzeData End Results AnalyzeData->End

Part 3: Data Presentation

Clear and concise data presentation is paramount for interpreting experimental results.

Table 1: Hypothetical Inhibitory Potency of this compound

Enzyme TargetIC50 (µM)
Chymotrypsin1.5
β-Lactamase (e.g., AmpC)0.8
Trypsin> 100

Table 2: Hypothetical Kinetic Parameters for Inhibition of Chymotrypsin

ParameterValueInhibition Mode
Ki0.75 µMCompetitive
K'iN/A

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for serine proteases. The protocols outlined in these application notes provide a robust framework for its comprehensive characterization. By systematically determining its potency, mode of action, and cellular efficacy, researchers can gain valuable insights into its therapeutic potential and guide further optimization efforts. The principles and methodologies described herein are broadly applicable to the study of other boronic acid-based inhibitors, contributing to the advancement of this important class of molecules in drug discovery.

References

  • Cornish-Bowden, A. (1974). A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. Biochemical Journal, 137(1), 143–144.

  • Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609-7614.

  • Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171.

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170-171.

  • De Luca, F., et al. (2013). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4953.

  • Trout, R. E., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega, 2(7), 3354–3365.

  • Linciano, P., et al. (2019). Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. ResearchGate.

  • Beesley, T., et al. (1983). The inhibition of class C beta-lactamases by boronic acids. Biochemical Journal, 209(1), 229–233.

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.

  • Antibodies Incorporated. (n.d.). Serine Proteases.

  • Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry.

  • Cornish-Bowden, A. (1974). A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. PubMed.

  • Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The FEBS Journal, 275(23), 5964-5970.

  • Deb, B. K., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(16), 4849–4857.

  • Withers, J. B., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 115(28), 7377-7382.

  • Expert Opinion on Drug Discovery. (2023). An update on the discovery and development of reversible covalent inhibitors. Taylor & Francis Online.

  • Fiveable. (n.d.). Dixon Plots Definition.

  • Trout, R. E., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. PMC.

  • MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics.

  • Das, D., & Das, A. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919.

  • Abcam. (n.d.). Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782).

  • International Journal of Molecular Sciences. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.

  • Butterworth, P. J. (1972). The use of Dixon plots to study enzyme inhibition. ResearchGate.

  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

  • University of East Anglia. (n.d.). Enzyme inhibitors.

  • Johnson, D. S. (2015). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 10(11), 2426–2429.

  • Bio-Rad. (2021). Enzyme Kinetics Data Analysis.

  • Robertson, J. G. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv.

  • Novus Biologicals. (n.d.). SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125).

  • Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors.

  • MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics.

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin - Assay.

  • International Journal of Molecular Sciences. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI.

  • Molecular & Cellular Proteomics. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ASBMB.

  • Yakoby, N., et al. (2004). A simple method to determine trypsin and chymotrypsin inhibitory activity. Journal of Biochemical and Biophysical Methods, 59(2), 167-177.

  • Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin.

  • Verma, A., et al. (2002). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Journal of the American Chemical Society, 124(45), 13322–13323.

  • Journal of Agricultural and Food Chemistry. (2020). Galloylated Phenolics from Indian Gooseberry (Phyllanthus emblica L.) and Their Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory and Antioxidant Activities. ACS Publications.

  • Rojas, L. J., et al. (2019). Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors. Molecules, 24(22), 4048.

  • Yoshino, M., et al. (1993). A graphical method for determining inhibition parameters for partial and complete inhibitors. The Journal of Biochemistry, 114(6), 815-817.

  • Liu, X., & Li, Y. (2005). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. International Journal of Molecular Sciences, 6(5), 447–456.

  • ChemScene. (n.d.). 148355-75-3 | (3-(Methylsulfonamido)phenyl)boronic acid.

  • Zhang, Y., et al. (2015). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 13(2), 439-449.

  • Wikipedia. (n.d.). Phenylboronic acid.

  • Kim, H., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Nanoscience and Nanotechnology, 14(7), 5133–5139.

  • BuyersGuideChem. (n.d.). 3-(Methylsulfonylamino)phenylboronic acid.

  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

  • ChemicalBook. (n.d.). Phenylboronic acid CAS#: 98-80-6.

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Application Note: Advanced Carbohydrate Sensing with 3-(Propylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Carbohydrate Recognition

Carbohydrates are fundamental to a vast array of biological processes, from metabolic energy supply to cellular communication and pathogenesis.[1][2] Consequently, the ability to accurately detect and quantify specific carbohydrates in complex biological milieu is of paramount importance in diagnostics, therapeutic monitoring, and drug development. While natural lectins have traditionally been the go-to molecules for carbohydrate binding, their proteinaceous nature presents challenges related to stability and cost. Synthetic receptors, particularly those based on boronic acids, have emerged as a robust and versatile alternative.[1][3]

Boronic acids possess the unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, structural motifs abundant in carbohydrates.[4][5] This interaction forms the basis of their function as chemical sensors. This application note provides a detailed guide to the use of a sophisticated boronic acid derivative, 3-(Propylsulfonamido)phenylboronic acid , for sensitive and selective carbohydrate detection. We will delve into the rationale behind its molecular design, provide detailed experimental protocols, and discuss the interpretation of results.

The Scientific Rationale: Why this compound?

The efficacy of a phenylboronic acid (PBA) sensor is critically dependent on its acidity, specifically the pKa of the boronic acid group. The binding of a diol is most favorable with the tetrahedral, sp³-hybridized anionic boronate form.[5] However, for unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at physiological pH (~7.4), the concentration of the reactive boronate form is low.[6]

This is where strategic molecular design comes into play. The introduction of a strong electron-withdrawing group on the phenyl ring can significantly lower the pKa of the boronic acid, thereby increasing the population of the boronate form at neutral pH. The sulfonamido group (-SO₂NHR) is an excellent choice for this purpose. Research has demonstrated that sulfonamide- and sulfonyl-substituted phenylboronic acids exhibit pKa values shifted by 1.4 to 1.7 pH units lower than unsubstituted PBA.[6] For instance, 4-(N-allylsulfamoyl)phenylboronic acid has a pKa of 7.4.[6] This strategic pKa modulation enhances the sensor's affinity for cis-diols under physiological conditions.

The meta position of the sulfonamido group in this compound is deliberate, balancing the electron-withdrawing effect with steric considerations for diol binding. The N-propyl group contributes to the molecule's overall lipophilicity and can influence its solubility characteristics and potential for non-covalent interactions within a binding pocket.

Mechanism of Sensing: A pH-Dependent Equilibrium

The sensing mechanism is a dynamic equilibrium involving the boronic acid, a diol (carbohydrate), and the surrounding aqueous medium. The key equilibria are illustrated below. In the absence of a diol, the boronic acid (a trigonal Lewis acid) exists in equilibrium with its hydrated tetrahedral boronate form. The binding of a carbohydrate diol shifts this equilibrium, forming a stable cyclic boronate ester. This binding event is transduced into a detectable signal, commonly a change in fluorescence.

G cluster_0 Sensor State (No Analyte) cluster_1 Sensor-Analyte Complex Trigonal Boronic Acid (R-B(OH)2) Trigonal Boronic Acid (R-B(OH)2) Tetrahedral Boronate (R-B(OH)3-) Tetrahedral Boronate (R-B(OH)3-) Trigonal Boronic Acid (R-B(OH)2)->Tetrahedral Boronate (R-B(OH)3-) + OH- Trigonal Boronate Ester Trigonal Boronate Ester Trigonal Boronic Acid (R-B(OH)2)->Trigonal Boronate Ester + Diol - 2H2O Tetrahedral Boronate Ester Tetrahedral Boronate Ester Tetrahedral Boronate (R-B(OH)3-)->Tetrahedral Boronate Ester + Diol - 2H2O Trigonal Boronate Ester->Tetrahedral Boronate Ester + OH- caption Figure 1. Boronic Acid-Diol Binding Equilibria.

Caption: Figure 1. Boronic Acid-Diol Binding Equilibria.

When coupled with a fluorophore, the binding event alters the electronic environment of the sensor molecule. A common mechanism is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of an attached fluorophore. Upon carbohydrate binding, the boron center becomes more Lewis acidic, leading to an interaction with the nitrogen's lone pair. This reduces the PET quenching effect and results in a "turn-on" fluorescence signal.[1]

Synthesis of this compound

While various synthetic routes exist, a common and effective method involves a two-step process starting from 3-aminophenylboronic acid. The following is a representative protocol.

Materials:

  • 3-Aminophenylboronic acid hemisulfate

  • Propylsulfonyl chloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or TEA (2.5 equivalents) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Sulfonylation: Slowly add propylsulfonyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Carbohydrate Sensing via Fluorescence Spectroscopy

This protocol outlines a general procedure for evaluating the binding of this compound to various carbohydrates using fluorescence titration. This method allows for the determination of binding constants.

Materials and Reagents:

  • This compound (stock solution in DMSO or methanol)

  • Carbohydrates of interest (e.g., D-fructose, D-glucose, D-galactose, D-mannose)

  • Buffer solution: Phosphate-buffered saline (PBS), pH 7.4, is a common choice for physiological relevance.

  • High-purity water and solvents.

  • Fluorometer and quartz cuvettes.

Protocol Workflow:

Caption: Figure 2. Experimental Workflow for Fluorescence Titration.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 1 M stock solutions of each carbohydrate in the chosen buffer (e.g., PBS, pH 7.4).

  • Working Solution Preparation:

    • Prepare a working solution of the boronic acid sensor at a final concentration of 10 µM in the buffer. Ensure the final concentration of the organic solvent (DMSO) is low (<1%) to avoid affecting the binding equilibrium.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths. These will be specific to the fluorophore integrated with or inherent to the boronic acid structure. For many phenylboronic acids, excitation is in the UV range (e.g., ~290 nm) and emission is observed around 310-450 nm. These must be determined empirically.

    • Set the slit widths for excitation and emission to optimize the signal-to-noise ratio.

  • Fluorescence Titration:

    • Place 2 mL of the 10 µM sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum. This is the fluorescence of the free sensor (F₀).

    • Add small aliquots (e.g., 2-10 µL) of the carbohydrate stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis and Binding Constant Calculation:

    • Correct the fluorescence data for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis using a 1:1 binding isotherm.

Expected Results and Data Interpretation

The binding affinity of boronic acids to carbohydrates generally follows the order: D-fructose > D-galactose > D-mannose > D-glucose.[1] This is due to the stereochemistry of the cis-diols available for binding. Fructose, which can exist in the furanose form with favorable cis-diols, typically exhibits the highest affinity.

Table 1: Representative Binding Constants of Phenylboronic Acid Derivatives with Carbohydrates

Boronic Acid DerivativeCarbohydrateBinding Constant (Kₐ, M⁻¹)pHMethodReference
3-Propionamidophenylboronic acidSialic Acid~407.4¹¹B NMRAdapted from[7]
4-(Methylsulfonyl)benzeneboronic acidSialic Acid< 207.4¹¹B NMRAdapted from[7]
Anthracene-based bis-boronic acidD-Glucose39817.77Fluorescence[1]
Anthracene-based bis-boronic acidD-Fructose3167.77Fluorescence[1]

Note: This table presents data for structurally related compounds to provide context for expected binding affinities. The exact values for this compound must be determined experimentally.

A successful experiment will yield a clear, saturable binding curve when plotting fluorescence change versus carbohydrate concentration. The magnitude of the fluorescence enhancement and the binding constant will provide quantitative measures of the sensor's performance for each specific carbohydrate.

Troubleshooting and Expert Insights

  • Low Signal or No Response:

    • Check pH: Ensure the buffer pH is optimal. The pKa of the boronic acid-carbohydrate complex is lower than the free boronic acid, but the binding is still pH-dependent.

    • Wavelengths: Re-evaluate the excitation and emission maxima for both the free and bound forms of the sensor.

    • Concentration: The sensor concentration may be too high or too low. A concentration in the low micromolar range is typically a good starting point.

  • Precipitation: The boronic acid derivative or its complex may have limited solubility in the aqueous buffer. Ensure the organic solvent concentration is minimal. The propyl group on this compound may increase solubility issues compared to smaller alkyl groups.

  • Interference: Be aware of potential interfering substances in complex samples. Compounds with diol moieties (e.g., catechols, some buffers) can compete for binding.

Conclusion

This compound represents a rationally designed molecular tool for carbohydrate sensing. Its key feature—the electron-withdrawing sulfonamido group—lowers the pKa of the boronic acid, enabling more efficient binding at physiological pH. This, in turn, allows for the development of highly sensitive fluorescent assays. The protocols and insights provided in this application note offer a robust framework for researchers to employ this versatile sensor in their studies of carbohydrate biology and for the development of novel diagnostic and therapeutic tools.

References

  • Matsumoto, A., Stephenson-Brown, A. J., Khan, T., & Miyahara, Y. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. ResearchGate. Available at: [Link]

  • Chapin, B. M., & Anslyn, E. V. (2017). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research. Available at: [Link]

  • Li, M., & Li, Z. (2016). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Matsumoto, A., & Miyahara, Y. (2017). "Borono-lectin" based Engineering as a Versatile Platform for Biomedical Applications. ResearchGate. Available at: [Link]

  • Li, Y., Qian, Y., & Wu, Y. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Biochemistry. Available at: [Link]

  • Zhang, Y., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Li, C., et al. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. Available at: [Link]

  • Wang, B., & Springsteen, G. (2004). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Topics in Current Chemistry. Available at: [Link]

  • Zhang, X., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan. Available at: [Link]

  • N-A, K., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. Bioconjugate Chemistry. Available at: [Link]

  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances. Available at: [Link]

  • Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]

  • Fernando, K. A. S., et al. (2020). Carbohydrate Sensing Using Water-Soluble Poly(methacrylic acid)-co-3-(Acrylamido)phenylboronic Acid Copolymer. ACS Applied Polymer Materials. Available at: [Link]

  • Yan, J., et al. (2017). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]

  • Verbraeken, B., et al. (2017). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. Available at: [Link]

  • You, J., et al. (2008). Detection of carbohydrates using new labeling reagent 1-(2-naphthyl)-3-methyl-5-pyrazolone by capillary zone electrophoresis with absorbance (UV). Analytica Chimica Acta. Available at: [Link]

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical Chemistry. Available at: [Link]

  • López-López, M., et al. (2019). Fructooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Food Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Protecting Group Strategies for 3-(Propylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Bifunctional Reagent

3-(Propylsulfonamido)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, is predicated on the precise control of its two reactive sites: the sulfonamide N-H proton and the Lewis acidic boronic acid. Uncontrolled reactivity can lead to undesired side reactions, low yields, and purification challenges, such as the formation of trimeric boroxines from unprotected boronic acids.[1]

A robust protecting group strategy is therefore not merely a procedural step but a cornerstone of any successful multi-step synthesis involving this molecule. The choice of protecting groups must be deliberate, accounting for their stability to various reaction conditions and, most critically, their selective removal. This guide provides an in-depth analysis of protecting group strategies, focusing on orthogonal approaches that allow for the sequential deprotection of the sulfonamide and boronic acid moieties, thereby enabling complex molecular construction.

Part 1: Protection of the Sulfonamide Moiety

The sulfonamide N-H proton is acidic and can interfere with organometallic reagents or bases used in subsequent synthetic steps. Furthermore, the nitrogen lone pair's basicity and nucleophilicity, although attenuated by the adjacent sulfonyl group, can be problematic.[2] Protection of this site is crucial for expanding the molecule's synthetic utility.

tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a widely used protecting group for amines and, advantageously, for sulfonamides. It effectively masks the N-H proton, rendering the nitrogen non-nucleophilic and non-acidic under basic and neutral conditions.[3] Its primary advantage lies in its facile removal under mild acidic conditions, which are often compatible with many other functional groups, including protected boronic acids.[4]

Rationale for Use:

  • Stability: Stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many reducing and oxidizing agents.

  • Cleavage: Readily cleaved with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4]

  • Orthogonality: Provides an excellent orthogonal partner to base-labile or fluoride-labile boronic acid protecting groups.[5]

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP) (0.1 eq), followed by a tertiary amine base like triethylamine (TEA) (1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M citric acid). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.

p-Methoxybenzyl (PMB) Group: An Oxidatively-Labile Alternative

The p-methoxybenzyl (PMB) group offers a valuable orthogonal strategy. It is stable to both acidic and basic conditions but can be selectively removed by oxidation.[6] This makes it an ideal choice when acid- or base-labile groups are present elsewhere in the molecule.

Rationale for Use:

  • Stability: Robust under a wide range of conditions, including those used for many cross-coupling reactions.

  • Cleavage: Selectively cleaved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][7] It can also be removed with strong acids like TFA, though cleavage is generally slower than with DDQ.[8]

  • Orthogonality: Orthogonal to acid-labile (Boc), base-labile (MIDA esters), and fluoride-labile (silyl ethers) groups.

Experimental Protocol: PMB Protection of the Sulfonamide

  • Deprotonation: Dissolve the sulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Alkylation: Add p-methoxybenzyl chloride (PMB-Cl) (1.1 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Part 2: Protection of the Boronic Acid Moiety

Unprotected boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate characterization and reactivity.[1] Protection as a boronate ester enhances stability, facilitates purification, and modulates reactivity.

Pinacol Esters: The Suzuki Coupling-Compatible Group

Pinacol boronate esters are the most common protecting group for boronic acids.[1] They are sufficiently stable for purification by column chromatography and are often reactive enough to be used directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.[1]

Rationale for Use:

  • Stability: Generally stable to aqueous workups and chromatography.

  • Formation: Easily formed by condensation of the boronic acid with pinacol, often with azeotropic removal of water.

  • Reactivity: Can participate directly in many cross-coupling reactions.

  • Cleavage: While stable, they can be hydrolyzed back to the boronic acid under acidic conditions, often requiring heating or the use of a trapping agent for the released pinacol.[1] A two-step procedure involving transesterification with diethanolamine followed by hydrolysis is also effective.[9][10]

Experimental Protocol: Pinacol Ester Formation

  • Setup: Combine the boronic acid (1.0 eq) and pinacol (1.1 eq) in a round-bottom flask with a suitable solvent (e.g., toluene or dioxane).

  • Dehydration: Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Heat the mixture to reflux for 2-12 hours until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography.

N-Methyliminodiacetic Acid (MIDA) Esters: A Robust and Orthogonal Choice

MIDA boronates are exceptionally stable protecting groups that render the boron atom sp³-hybridized and unreactive towards transmetalation in cross-coupling reactions.[11][12] This stability allows for the execution of chemical transformations on other parts of the molecule that would be incompatible with less stable boronate esters.[13]

Rationale for Use:

  • Exceptional Stability: MIDA boronates are air-stable, compatible with chromatography, and inert to a wide range of reagents, including strong acids, oxidants, and reductants.[11][14]

  • Orthogonal Cleavage: The MIDA group is cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃), releasing the free boronic acid.[11] This is orthogonal to the acid-labile Boc group and the oxidatively-labile PMB group.

  • Iterative Coupling: Their unique stability and controlled release have made them instrumental in iterative cross-coupling strategies for synthesizing complex molecules.[15]

Experimental Protocol: MIDA Ester Formation

  • Setup: Combine the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a flask.

  • Solvent and Dehydration: Add dimethyl sulfoxide (DMSO) as the solvent and heat the mixture under vacuum or with a nitrogen stream to remove water. Vigorous removal of water is critical for this reaction.[1]

  • Reaction: Heat at 80-110 °C for several hours until the reaction is complete.

  • Isolation and Purification: Cool the reaction, dilute with an organic solvent, and wash with water to remove DMSO and excess reagents. The MIDA boronate can be purified by crystallization or column chromatography.

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal set, allowing for the selective manipulation of a multifunctional molecule.[5][16] For this compound, combining a sulfonamide protecting group with a boronic acid protecting group that have mutually exclusive deprotection conditions is key.

Summary of Orthogonal Strategies
Sulfonamide PGDeprotection ConditionBoronic Acid PGDeprotection ConditionOrthogonality
Boc Mild Acid (TFA, HCl)[4]MIDA Mild Base (NaOH, NaHCO₃)[11]Excellent
Boc Mild Acid (TFA, HCl)Pinacol Acidic Hydrolysis / NaIO₄[1]Conditional *
PMB Oxidation (DDQ)[6]Boc-Sulfonamide Mild Acid (TFA, HCl)Excellent
PMB Oxidation (DDQ)MIDA Mild Base (NaOH, NaHCO₃)Excellent

*Conditional orthogonality: Cleavage of a Boc group with acid may partially or fully cleave a pinacol ester, requiring careful optimization.

Visualizing an Orthogonal Workflow

The following diagram illustrates a robust and highly orthogonal strategy using a Boc group for the sulfonamide and a MIDA group for the boronic acid. This combination allows for chemistry to be performed under a wide range of conditions before sequential, selective deprotection.

Orthogonal_Strategy Start 3-(Propylsulfonamido)- phenylboronic acid Step1 Boc₂O, DMAP, TEA Start->Step1 Protected_N N-Boc Protected Intermediate Step1->Protected_N Step2 MIDA, DMSO, Heat Protected_N->Step2 Fully_Protected Fully Protected: N-Boc, B-MIDA Step2->Fully_Protected Step3 Further Synthesis (e.g., Reaction at another site) Fully_Protected->Step3 Modified Modified Intermediate Step3->Modified Step4_Base aq. NaOH Modified->Step4_Base Path A Step4_Acid TFA / DCM Modified->Step4_Acid Path B Deprotect_B N-Boc Protected Boronic Acid Step4_Base->Deprotect_B Step5_Acid TFA / DCM Deprotect_B->Step5_Acid Final_A Final Product A Step5_Acid->Final_A Final_B Final Product B Deprotect_N B-MIDA Protected Sulfonamide Step4_Acid->Deprotect_N Step5_Base aq. NaOH Deprotect_N->Step5_Base Step5_Base->Final_A

Caption: Orthogonal protection/deprotection workflow.

Conclusion and Recommendations

The successful application of this compound in complex syntheses hinges on a well-designed protecting group strategy.

  • For maximum flexibility and orthogonality, the Boc (sulfonamide) / MIDA (boronic acid) pairing is highly recommended. The distinct acid-labile and base-labile nature of these groups provides a robust framework for selective deprotection.

  • The PMB (sulfonamide) / MIDA (boronic acid) combination is also an excellent choice, offering oxidative deprotection of the sulfonamide, which is orthogonal to nearly all other common protecting groups.

  • While widely used, the Boc / Pinacol pairing should be approached with caution if acidic conditions are planned, as selectivity may be compromised. However, for syntheses involving basic or neutral steps followed by a final deprotection, it remains a viable and economical option.

By carefully selecting a protecting group pair based on the planned synthetic route, researchers can unlock the full potential of this versatile bifunctional building block.

References

  • Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 203-233).
  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
  • Sigma-Aldrich. (n.d.).
  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
  • TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • PubMed. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707.
  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • Royal Society of Chemistry. (2018).
  • ACS Publications. (2012).
  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
  • SynArchive. (n.d.).
  • Chem-Station International Edition. (2014, May 6). Sulfonyl Protective Groups.
  • Royal Society of Chemistry. (2011).
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
  • National Institutes of Health. (n.d.).
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). US9908900B2 - Methods for forming protected organoboronic acids.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
  • ResearchGate. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • ResearchGate. (n.d.). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3.
  • National Institutes of Health. (n.d.).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.). N-Boc-sulfonamide.
  • Royal Society of Chemistry. (2017). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
  • MDPI. (2022).
  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.
  • Sigma-Aldrich. (2007).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving the yields of Suzuki-Miyaura coupling reactions involving 3-(Propylsulfonamido)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a deeper understanding of the mechanistic nuances associated with this specific class of reagents. As Senior Application Scientists, we aim to equip you with the knowledge to overcome common challenges and rationally design your experiments for optimal success.

Introduction: The Challenge of Sulfonamide-Containing Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, substrates like this compound introduce specific challenges that can lead to diminished yields and the formation of undesirable side products.

The primary difficulties arise from:

  • Electron-Withdrawing Nature : The sulfonamide group is strongly electron-withdrawing, which can impact the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

  • Acidic N-H Proton : The presence of an acidic proton on the sulfonamide nitrogen can interfere with the basic conditions required for the reaction, potentially leading to side reactions or catalyst inhibition.

  • Protodeboronation : Boronic acids, particularly those that are electron-deficient, are susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[3][4] This is a significant pathway for yield loss, especially under basic aqueous conditions.[3][5]

This guide will provide a structured approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction parameters is crucial:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are not using a pre-formed active catalyst, ensure the pre-catalyst is properly activated in situ.

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Verify the purity of your this compound, as impurities can inhibit the catalyst. Also, ensure your aryl halide coupling partner is pure.

  • Base Selection: The choice and amount of base are critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8] For substrates with acidic protons, a careful selection of the base is necessary to avoid unwanted side reactions.

Q2: I'm observing a significant amount of a side product that corresponds to the protodeboronated starting material. How can I minimize this?

A2: Protodeboronation is a common issue with electron-deficient boronic acids.[4][9] To mitigate this:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Water can be a proton source for protodeboronation, especially in the presence of a base.[3]

  • Choice of Base: Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over hydroxide bases when protodeboronation is a concern.[6]

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[9][10] These esters can act as a "slow-release" source of the active boronic acid under the reaction conditions.[3]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation.[5] Aim for the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

Q3: What are the best catalyst and ligand combinations for coupling with this compound?

A3: Due to the electron-deficient nature of the substrate, ligands that promote the key steps of the catalytic cycle are essential.

  • Electron-Rich, Bulky Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[6][11] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for challenging Suzuki couplings, offering high stability and activity.

  • Precatalysts: Using modern palladium precatalysts that readily form the active catalytic species can improve reproducibility and efficiency.

Q4: Can the acidic N-H proton of the sulfonamide cause problems?

A4: Yes, the acidic proton can be deprotonated by the base, potentially altering the solubility and electronic properties of the boronic acid. This can also consume the base, affecting the activation of the boronic acid for transmetalation. In some cases, the deprotonated sulfonamide may coordinate to the palladium center, potentially influencing the catalytic activity. Using a stoichiometric excess of a suitable base is often sufficient to overcome this issue.

Troubleshooting Guides

When initial optimizations are not sufficient, a more detailed troubleshooting approach is necessary.

Logical Flow for Troubleshooting Poor Yields

The following diagram outlines a systematic approach to diagnosing and resolving low-yield Suzuki couplings with this compound.

troubleshooting_flowchart start Low or No Yield check_basics Verify Basics: - Inert Atmosphere - Reagent Purity - Solvent Degassing start->check_basics protodeboronation Significant Protodeboronation? check_basics->protodeboronation homocoupling Homocoupling of Boronic Acid? protodeboronation->homocoupling No protodeboronation_solutions Implement Strategies: - Use Anhydrous Conditions - Switch to K₃PO₄ or Cs₂CO₃ - Use Boronic Ester (e.g., pinacol) - Lower Reaction Temperature protodeboronation->protodeboronation_solutions Yes no_reaction No Reaction or Stalled? homocoupling->no_reaction No homocoupling_solutions Troubleshoot Oxygen Contamination: - Improve Degassing Technique - Use Fresh, High-Purity Catalyst homocoupling->homocoupling_solutions Yes catalyst_ligand Optimize Catalyst System: - Use Electron-Rich, Bulky Ligand  (e.g., XPhos, SPhos) - Use a Modern Precatalyst no_reaction->catalyst_ligand Yes end Improved Yield protodeboronation_solutions->end homocoupling_solutions->end base_solvent Optimize Base and Solvent: - Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen Solvent Systems (e.g., Dioxane/H₂O, Toluene, 2-MeTHF) catalyst_ligand->base_solvent base_solvent->end

Caption: A decision-making flowchart for troubleshooting low-yield Suzuki reactions.

Data-Driven Parameter Selection

The choice of reaction parameters can be guided by literature precedents for similar challenging substrates. The following tables summarize key parameters to consider for optimization.

Table 1: Catalyst and Ligand Selection Guide
Catalyst/PrecatalystLigandKey AdvantagesConsiderations
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos, RuPhos)High activity for electron-deficient substrates, promotes fast reductive elimination.[6][11]Can be air-sensitive; require careful handling.
Pd(OAc)₂ / Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs) High thermal stability, effective for sterically hindered substrates.May require specific conditions for in situ generation.
Palladacycle Precatalysts (e.g., G3/G4-XPhos)(Pre-complexed)Air and moisture stable, highly active, reproducible results.[6]Higher cost compared to basic palladium sources.
Pd(PPh₃)₄(Pre-complexed)Commonly available, effective for some standard couplings.Often less effective for challenging, electron-deficient substrates.[12]
Table 2: Base and Solvent System Recommendations
BaseSolvent SystemRationale and Best Practices
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA strong, moderately soluble base that is often effective in minimizing protodeboronation.[6] The aqueous component aids in dissolving the base and boronate formation.
Cs₂CO₃ Dioxane, Toluene, DMFA highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA common, cost-effective base. May be sufficient for less challenging couplings but can promote protodeboronation in sensitive cases.[7]
Aqueous NaOH/KOH Dioxane/H₂O, Toluene/H₂OGenerally not recommended for this substrate due to the high risk of protodeboronation.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening for Condition Optimization

For particularly challenging couplings, a high-throughput screening approach can efficiently identify optimal conditions.

hts_workflow reagent_prep Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Catalysts/Ligands - Bases dispensing Automated Dispensing into 24 or 96-well plate reagent_prep->dispensing reaction_block Reaction in Parallel Reactor (Controlled T and Stirring) dispensing->reaction_block analysis High-Throughput Analysis (LC-MS/GC-MS) reaction_block->analysis data_analysis Data Analysis and Identification of Hits analysis->data_analysis scale_up Scale-up of Optimal Conditions data_analysis->scale_up

Caption: Workflow for high-throughput screening of Suzuki coupling conditions.

This approach allows for the parallel testing of multiple catalysts, ligands, bases, and solvents, rapidly identifying the most promising reaction conditions for scale-up.

Concluding Remarks

Successfully improving the yield of Suzuki-Miyaura couplings with this compound requires a rational and systematic approach. By understanding the inherent challenges of this substrate class—namely its electron-deficient nature and susceptibility to protodeboronation—researchers can make informed decisions regarding the selection of catalysts, ligands, bases, and reaction conditions. The troubleshooting guides and protocols provided herein serve as a comprehensive resource to navigate these challenges, enabling the efficient and high-yielding synthesis of desired biaryl products.

References

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. Benchchem.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Protodeboronation. Wikipedia.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.
  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. (2025).
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014).

Sources

preventing protodeboronation of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Propylsulfonamido)phenylboronic acid

A Guide to Preventing Protodeboronation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common degradation pathway for arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments with this compound?

A1: Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond in a boronic acid, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction consumes your starting material, this compound, leading to lower yields of your desired product and the formation of N-(3-propyl)benzenesulfonamide as a byproduct. This can be particularly problematic in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where the boronic acid is a key reagent.[1][2]

Q2: What factors make this compound susceptible to protodeboronation?

A2: The susceptibility of any arylboronic acid to protodeboronation is influenced by several factors, including the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions.[1] For this compound, the sulfonamido group is electron-withdrawing, which can influence the rate of protodeboronation. Studies have shown that electron-withdrawing groups at the meta position can slow down protodeboronation compared to those at the para or ortho positions.[3] However, the reaction conditions, especially pH and temperature, play a more dominant role.

Q3: How does pH affect the stability of my boronic acid?

A3: The pH of the reaction medium is a critical factor.[3][4][5] Boronic acids exist in equilibrium with their corresponding boronate anions.[6] This equilibrium is pH-dependent. Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ.[1][2]

  • Acid-catalyzed protodeboronation: Occurs through the reaction of the boronic acid with an acid.[1][2]

  • Base-catalyzed protodeboronation: This is often more significant in Suzuki-Miyaura reactions. It proceeds through the formation of the more reactive tetrahedral boronate anion, which is then protonated by a proton source like water.[1][7][8] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[6]

Q4: Can I observe protodeboronation happening during my reaction?

A4: Yes. The most common indicator of protodeboronation is the detection of the corresponding arene byproduct, in this case, N-(3-propyl)benzenesulfonamide, in your reaction mixture. You can monitor the progress of your reaction and the formation of this byproduct using techniques like TLC, GC-MS, or LC-MS.

Troubleshooting Guide: Low Yields and Byproduct Formation

If you are experiencing low yields of your desired cross-coupled product and observing a significant amount of the protodeboronated byproduct, consult the following troubleshooting table.

Symptom Potential Cause Recommended Solution & Explanation
Low product yield, significant N-(3-propyl)benzenesulfonamide byproduct. High Reaction pH: Strong bases like NaOH or KOH can accelerate protodeboronation.[9]Switch to a milder base. Consider using bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are effective in activating the boronic acid for transmetalation in Suzuki coupling while being less harsh, thus minimizing protodeboronation.
Reaction stalls or is sluggish, leading to extended reaction times and increased byproduct. Suboptimal Catalyst System: An inefficient catalyst can lead to a slow desired reaction, allowing more time for the undesired protodeboronation to occur.[9]Optimize the catalyst system. Employ highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can significantly accelerate the rate of cross-coupling, outcompeting the protodeboronation pathway.[9][10]
Degradation observed even at moderate temperatures. Elevated Temperature: Higher temperatures increase the rates of both the desired reaction and protodeboronation.[9]Lower the reaction temperature. Often, operating in the 60-80 °C range can significantly reduce the rate of protodeboronation while still allowing the Suzuki coupling to proceed efficiently, especially with an optimized catalyst system.[9]
Inconsistent results and boronic acid degradation upon storage. Improper Storage and Handling: Boronic acids can be sensitive to air and moisture, leading to the formation of boroxines (anhydrides) or oxidative degradation.[11][12][13]Store under inert atmosphere and refrigerate. Keep the this compound in a tightly sealed container under argon or nitrogen, and store it in a refrigerator.[12] Avoid repeated exposure to the atmosphere.
Protodeboronation is still significant despite optimizing the above conditions. Inherent Instability: Some boronic acids are inherently more prone to protodeboronation under coupling conditions.Consider using a boronic ester derivative. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acids.[1][14][15] MIDA boronates, in particular, can be used in "slow-release" strategies where the boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[1][16]

Experimental Protocols: Best Practices

To minimize protodeboronation, it is crucial to follow best practices in your experimental setup and execution.

Protocol 1: General Handling and Storage of this compound
  • Storage: Upon receipt, store the boronic acid in a desiccator under an inert atmosphere (argon or nitrogen) and at refrigerated temperatures (2-8 °C).[12]

  • Weighing and Dispensing: When weighing the reagent, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture. If a glove box is unavailable, work quickly and reseal the container promptly.

  • Solvent Selection: For preparing stock solutions, use anhydrous solvents.

Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions to Minimize Protodeboronation

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition:

    • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. Ensure the water is deionized and degassed.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[9]

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the N-(3-propyl)benzenesulfonamide byproduct.

  • Work-up:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Problem and Solution

To better understand the competing reaction pathways and the troubleshooting workflow, refer to the diagrams below.

G Competing Pathways in Suzuki Coupling A This compound + Aryl Halide B Desired Cross-Coupled Product A->B Suzuki Coupling (Desired) C N-(propyl)benzenesulfonamide (Byproduct) A->C Protodeboronation (Undesired)

Competing reaction pathways.

G Troubleshooting Workflow Start Low Yield / High Byproduct? Base Switch to Milder Base (e.g., K3PO4) Start->Base Temp Lower Reaction Temperature (60-80 °C) Base->Temp Catalyst Optimize Catalyst/Ligand System Temp->Catalyst Ester Consider Boronic Ester Derivative Catalyst->Ester End Optimized Conditions Ester->End

A decision-tree workflow for troubleshooting.

References

  • Protodeboronation. In: Wikipedia. [Link]

  • Zhang, L., & Li, P. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37163-37167. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13636-13653. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Nambo, M., & Crudden, C. M. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 126-137. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • See, Y. Y., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1281. [Link]

  • See, Y. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(37), 17055-17065. [Link]

  • Boronic acid. In: Wikipedia. [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 478-487. [Link]

  • Henderson, A. P., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 22(4), 744-751. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate. [Link]

  • Effect of temperature on boric acid dissociation as function of pH. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1281. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Wang, C., et al. (2017). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular bioscience, 17(3). [Link]

Sources

Technical Support Center: 3-(Propylsulfonamido)phenylboronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Propylsulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic reactions, primarily focusing on palladium-catalyzed cross-coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on mitigating common side reactions.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Users of this compound in catalytic reactions, such as the Suzuki-Miyaura coupling, may encounter side reactions that can significantly impact reaction yield and purity. The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the propylsulfonamido group can influence the propensity of the boronic acid to undergo these undesired pathways.

Issue 1: Low Yield of Desired Cross-Coupled Product Due to Protodeboronation

Symptoms:

  • Formation of N-(3-propylsulfonamidophenyl)acetamide (the product of C-H instead of C-C bond formation).

  • Incomplete consumption of starting materials despite extended reaction times.

  • Mass spectrometry data indicating the presence of the deboronated starting material.

Root Cause Analysis:

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This is a common side reaction for arylboronic acids and can be influenced by several factors, including pH, temperature, and the electronic properties of the boronic acid.[1][2][3] For this compound, the electron-withdrawing sulfonamide group can render the ipso-carbon more susceptible to protonolysis. The reaction can proceed through both acid- and base-catalyzed pathways.[1]

DOT Diagram: Protodeboronation Pathways

Caption: Acid- and base-catalyzed pathways for protodeboronation of arylboronic acids.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Protocol
Optimize Base Selection and Stoichiometry The choice and amount of base are critical. A strong base can accelerate the formation of the catalytically active boronate species for the desired coupling but may also promote base-catalyzed protodeboronation if not consumed quickly in the catalytic cycle.[1]Screen weaker inorganic bases such as K₃PO₄ or K₂CO₃. Use the minimum effective amount of base (typically 1.5-2.0 equivalents). Anhydrous conditions can also be beneficial.
Control Reaction Temperature Higher temperatures can increase the rate of protodeboronation.Conduct the reaction at the lowest temperature that allows for efficient cross-coupling. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended during optimization.
Use of Boronic Esters Conversion of the boronic acid to a boronate ester (e.g., pinacol ester) can sometimes reduce the rate of protodeboronation, although this is highly dependent on the specific ester and reaction conditions.[2]Prepare the this compound pinacol ester prior to the coupling reaction.
Minimize Water Content Water is a proton source for protodeboronation.[1][3]Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water.
Issue 2: Formation of Biaryl Homocoupling Product

Symptoms:

  • Presence of a significant peak in the chromatogram corresponding to the dimer of this compound.

  • Reduced yield of the desired unsymmetrical biaryl product.

Root Cause Analysis:

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction can be particularly prevalent with electron-deficient arylboronic acids.[4][5] The mechanism can be complex but often involves oxidative addition of the boronic acid to the palladium center, followed by a second transmetalation and reductive elimination. The presence of oxygen can also promote homocoupling.

DOT Diagram: Simplified Homocoupling Pathway

Homocoupling cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdX_homo Ar'-Pd(II)-X(L)₂ Pd0->ArPdX_homo Oxidative Addition of Ar'-B(OH)₂ (or via Pd(II) intermediate) ArX Ar-X ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation ArBOH2 Ar'-B(OH)₂ Base Base Product Ar-Ar' ArPdAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArPdAr_homo Ar'-Pd(II)-Ar'(L)₂ ArPdX_homo->ArPdAr_homo Transmetalation + Ar'-B(OH)₂ ArBOH2_homo Ar'-B(OH)₂ Homocoupling_Product Ar'-Ar' ArPdAr_homo->Homocoupling_Product Reductive Elimination

Caption: Competing pathways of desired cross-coupling and undesired homocoupling.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Protocol
Degas Reaction Mixture Oxygen can promote the homocoupling of boronic acids.[5]Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst and heating. Maintain a positive pressure of inert gas throughout the reaction.
Ligand Selection Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by promoting reductive elimination from the Ar-Pd-Ar' intermediate.Screen ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective in suppressing homocoupling in challenging Suzuki-Miyaura reactions.[5]
Control Stoichiometry Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.Start with a stoichiometry of 1.1-1.2 equivalents of the boronic acid relative to the limiting electrophile.
Addition of Additives Certain additives, such as silver oxide (Ag₂O), have been reported to suppress homocoupling in some systems, although the mechanism is not always fully understood.If other methods fail, consider the addition of stoichiometric amounts of additives like Ag₂O. This should be approached with caution as it can complicate purification.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage?

A: While generally stable, boronic acids can undergo decomposition over time, particularly if stored improperly. Protodeboronation can occur even in the solid state, although it is often slower than in solution.[6] For optimal stability, store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.

Q2: My reaction is sluggish and gives a complex mixture of products. What should I check first?

A: A sluggish reaction with a complex product profile often points to catalyst deactivation or competing side reactions.

  • Catalyst Integrity: Ensure your palladium source and ligands are of high quality and have not been improperly stored.

  • Reaction Setup: Verify that your reaction was properly degassed to prevent oxidative degradation of the catalyst and minimize homocoupling.

  • Base and Solvent Quality: Use a high-purity base and anhydrous solvent. The presence of impurities can interfere with the catalytic cycle.

Q3: Can I use this compound in other coupling reactions besides Suzuki-Miyaura?

A: Yes, arylboronic acids are versatile reagents. They can be used in other catalytic reactions such as Chan-Lam coupling (C-N bond formation) and Petasis reactions. However, the optimal conditions and potential side reactions may differ, and specific optimization for each reaction type is necessary.

Q4: The sulfonamide N-H proton appears to be acidic. Could this interfere with the reaction?

A: The sulfonamide proton is weakly acidic and will be deprotonated by the strong bases typically used in Suzuki-Miyaura coupling. This is generally not problematic for the reaction outcome. However, it is important to account for this when calculating the equivalents of base required for the reaction, as an additional equivalent of base will be consumed by the substrate.

References

  • Caldwell, W. T., & Kornfeld, E. C. (1950). The Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2022). Acid-promoted metal-free protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Unknown. (n.d.). Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Salamé, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]

  • Leach, A. G., et al. (2015). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. RSC Publishing. [Link]

  • Unknown. (n.d.). Homocoupling of phenylboronic acid on Au catalysts. ResearchGate. [Link]

  • Jurca, T., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

Sources

Technical Support Center: Purification Techniques for Products from 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of compounds synthesized using 3-(Propylsulfonamido)phenylboronic acid. The Suzuki-Miyaura coupling is a primary application for this reagent, and while powerful, the purification of its products can present unique challenges.[1][2] This document is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common and frustrating problems encountered during the purification of Suzuki coupling products derived from this compound.

Q1: My crude product is contaminated with unreacted this compound and its byproducts. How do I remove them?

A1: Causality & Solution

This is a frequent issue, often arising from using an excess of the boronic acid to drive the reaction to completion. Boronic acids are acidic and can form boroxines (cyclic anhydrides) upon dehydration. The key to their removal is exploiting their acidic nature or their ability to complex with diols.

Recommended Strategies:

  • Basic Aqueous Wash/Extraction: This is the most straightforward method. During the reaction workup, wash the organic layer containing your product with a mild aqueous base. The acidic proton of the boronic acid will be removed, forming a water-soluble boronate salt that partitions into the aqueous phase.[3]

    • Protocol: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer 2-3 times with 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Follow with a brine wash to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

    • Expert Tip: Be cautious if your final product contains a base-labile functional group (e.g., an ester).[5][6] In such cases, use a weaker base like sodium bicarbonate (NaHCO₃) or consider one of the alternative methods below.

  • Solid-Phase Scavenging: For more challenging separations or acid-sensitive products, scavenger resins can be highly effective.

    • Tris(2-aminoethyl)amine (TREN) functionalized resins: These basic resins effectively bind to and remove acidic boronic acids from the organic phase.

    • Diol-functionalized resins (Borasorb™): These resins selectively form cyclic esters with boronic acids, immobilizing them so they can be filtered off.

Q2: I'm struggling to remove the palladium catalyst. My final compound is gray or black.

A2: Causality & Solution

Residual palladium is a significant concern, especially in pharmaceutical development, due to toxicity and potential interference with downstream reactions. The gray/black color indicates the presence of palladium black (Pd(0)), which can be finely dispersed and difficult to remove by simple filtration.

Recommended Strategies:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a short plug of Celite®.[7] This helps adsorb finely divided palladium particles. For best results, pass the entire reaction mixture through the Celite pad, washing thoroughly with the reaction solvent or another solvent in which your product is soluble.[7][8]

  • Activated Charcoal Treatment: Activated carbon has a high surface area and can effectively adsorb residual palladium.

    • Protocol: After an initial filtration, dissolve the crude product in a suitable solvent (e.g., EtOAc, acetone, methanol).[9] Add a small amount (typically 5-10 wt% relative to the crude product) of activated charcoal and stir the mixture for 10-30 minutes at room temperature.[9] Filter the mixture through Celite® to remove the charcoal.

    • Expert Tip: Be aware that activated charcoal can sometimes adsorb the desired product, potentially lowering the yield. Perform a small-scale test first.

  • Metal Scavengers: Thiol-functionalized silica gels or polymers (e.g., SiliaMetS® Thiol, QuadraSil® MP) are highly effective at scavenging palladium. They are stirred with the crude product solution and then simply filtered off.

Q3: My product streaks badly during silica gel column chromatography. What's causing this and how can I fix it?

A3: Causality & Solution

Streaking is often caused by the interaction of polar functional groups on your molecule with the acidic silanol groups on the surface of the silica gel. Products derived from this compound contain a sulfonamide group, which is polar and can have an acidic N-H proton, leading to strong interactions and poor chromatographic performance.

Recommended Strategies:

  • Solvent System Modification:

    • Add a Basic Modifier: Adding a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.[10]

    • Use a More Polar Solvent: Sometimes, a more polar "kicker" solvent like methanol in a DCM or EtOAc mobile phase can improve peak shape.[10] Try solvent systems like DCM/Methanol or EtOAc/Methanol.

  • Change the Stationary Phase:

    • Neutral or Basic Alumina: If silica gel proves problematic, switching to neutral or basic alumina can eliminate the issues caused by acidic silanol groups.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with solvent systems like acetonitrile/water or methanol/water may provide superior separation.

Q4: I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid or aryl halide. What is this?

A4: Causality & Solution

This byproduct is likely the result of homocoupling, a common side reaction in Suzuki couplings where two molecules of the boronic acid couple together or two molecules of the aryl halide couple together. Protodeborylation, the loss of the boron group, is another common side reaction that can reduce yield.[11][12]

Recommended Strategies:

  • Reaction Optimization: The best solution is prevention.

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction to minimize oxygen, which can promote homocoupling.[13]

    • Optimize Base and Catalyst: The choice of base and ligand can significantly impact side reactions.[13] For example, bulky, electron-rich phosphine ligands often improve catalyst performance and minimize side reactions.[11][13]

  • Purification: Homocoupled products often have different polarity and solubility profiles compared to the desired cross-coupled product.

    • Column Chromatography: Careful selection of the eluent system for flash chromatography can often resolve the desired product from the homocoupled byproducts.[13]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[9][14] The difference in crystal lattice energy between your product and the symmetrical homocoupled byproducts can lead to excellent separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a product from a Suzuki coupling reaction?

A1: A robust, multi-step strategy is recommended. The following workflow provides a comprehensive approach from the crude reaction mixture to the final, pure compound.

G A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., EtOAc, Toluene) A->B C Filter through Celite® Plug B->C Removes Pd(0) D Filtrate C->D E Aqueous Workup D->E F 1. Basic Wash (e.g., 1M NaOH) 2. Water Wash 3. Brine Wash E->F G Dry Organic Layer (e.g., Na2SO4) E->G Removes Boronic Acid & Base H Concentrate in vacuo G->H I Crude Product H->I J Purification I->J K Column Chromatography J->K If oil or complex mixture L Recrystallization J->L If solid M Pure Product K->M L->M

Caption: General Purification Workflow for Suzuki Coupling Products.

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice is guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your desired product has an Rf (retention factor) value of approximately 0.2-0.4, and there is good separation from all impurities.

Product Polarity Starting Solvent System (Non-polar:Polar) Common Modifiers
Low Hexanes : Ethyl Acetate (9:1)-
Medium Hexanes : Ethyl Acetate (1:1) or DCM : Ethyl Acetate (4:1)-
High DCM : Methanol (95:5)0.5% Triethylamine (if streaking)
Very High Ethyl Acetate : Methanol (9:1)1% Acetic Acid (for acidic products)

Table 1. Recommended starting solvent systems for flash chromatography.

Q3: When is recrystallization a better option than chromatography?

A3: Recrystallization is often superior to chromatography for final purification, especially on a large scale, if the following conditions are met:

  • The product is a solid: Recrystallization is only applicable to solid materials.[14]

  • High Purity is Required: It can yield material of very high purity, often >99.5%.

  • Impurities have different solubilities: The success of recrystallization relies on the impurities being either much more soluble or much less soluble in the chosen solvent than the desired product.[14]

It is generally more time-efficient and cost-effective for large quantities (>5 g) than chromatography.

Section 3: Detailed Protocols

Protocol 1: Post-Reaction Work-up for Palladium and Boronic Acid Removal

This protocol is designed for a typical Suzuki reaction performed in a solvent like dioxane or toluene with an aqueous base.

  • Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature. Dilute the mixture with 3-5 volumes of ethyl acetate.

  • Palladium Removal: Prepare a short plug (approx. 2-3 cm deep) of Celite® in a Büchner funnel. Filter the diluted reaction mixture through the Celite®, ensuring to wash the reaction flask and the Celite pad thoroughly with additional ethyl acetate to recover all the product.[7]

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Boronic Acid Removal: Wash the organic layer with 1 M NaOH (2 x 1 volume). Check the pH of the second aqueous wash to ensure it is still basic.

  • Neutralization and Final Washes: Wash the organic layer with deionized water (1 x 1 volume) followed by saturated aqueous NaCl (brine) (1 x 1 volume).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is now ready for final purification.

Protocol 2: High-Performance Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder, and loading this powder onto the column.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., Hexanes:EtOAc). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the elution of compounds using a UV lamp (if applicable) or by collecting fractions and analyzing them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Google Patents. (2016).
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2018). Suzuki purification problem : r/OrganicChemistry. [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(Propylsulfonamido)phenylboronic acid (CAS No. 1072945-64-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this reagent in your experiments. Phenylboronic acids are versatile reagents, but their stability can be a critical factor for experimental success. This document provides in-depth answers to common questions and troubleshooting advice based on the fundamental chemistry of this compound class.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound. What are the immediate steps I should take?

A1: Upon receipt, immediately inspect the container for any damage. The compound is a solid, typically an off-white powder.[1] It is crucial to minimize its exposure to the ambient atmosphere due to its hygroscopic nature.[1][2] We recommend logging the date of receipt and storing it under the recommended long-term conditions as soon as possible. Do not open the container until it has equilibrated to the temperature of the laboratory environment to prevent condensation from forming inside the vial.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.[3][4] Several safety data sheets for phenylboronic acids recommend storing them in a dry place.[5] Some suppliers even recommend temperatures as low as -70°C.[5] The key is to maintain a dry, cool environment. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent both moisture- and air-induced degradation.[2]

Q3: I've noticed my older stock of phenylboronic acid has poor solubility and seems to affect my reaction yield. What could be happening?

A3: This is a classic issue with phenylboronic acids. The most common cause is the dehydration of the boronic acid to its cyclic trimeric anhydride, known as a boroxine.[6][7] This process occurs when three molecules of the boronic acid lose three molecules of water, forming a stable six-membered ring. This can happen slowly over time in the solid state, especially if the compound has been exposed to moisture, or more rapidly upon heating.[8][9] Boroxines have different physical properties, including lower solubility in some solvents, and can be less reactive in certain applications like Suzuki couplings, leading to inconsistent results.

Below is a diagram illustrating this dehydration process.

DehydrationToBoroxine cluster_reactants Reactants cluster_products Products cluster_legend Legend BA1 3 x R-B(OH)₂ H2O_in (-3 H₂O) BA1->H2O_in Boroxine Boroxine (R-B-O)₃ H2O_in->Boroxine Dehydration (Moisture/Heat) Legend_Text R = 3-(Propylsulfonamido)phenyl

Caption: Dehydration of this compound to its boroxine.

Q4: How stable is this compound in solution? What are the best practices for preparing and storing solutions?

A4: The stability of phenylboronic acids in solution is a significant concern and is generally lower than in the solid state. Two primary degradation pathways are prevalent:

  • Oxidative Deboronation: Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), which can cleave the carbon-boron bond to yield a phenol and boric acid.[10][11][12] This process can be accelerated by trace metal impurities.

  • Protodeboronation: In aqueous solutions, a slower degradation can occur where the boronic acid group is replaced by a hydrogen atom.[10]

Best Practices:

  • Solvent Choice: Use anhydrous, high-purity solvents. For reactions, common solvents include THF, dioxane, DMF, and toluene. For storage, avoid protic solvents if possible.

  • Preparation: Prepare solutions fresh for each experiment. If you must store a solution, even for a short period, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution under an inert atmosphere in a tightly sealed vial at low temperature (-20°C or below).

  • Avoid Contaminants: Be mindful of sources of peroxides (e.g., in older bottles of THF or ether) and other oxidants.

Q5: My experiment is failing and I suspect the boronic acid reagent. How can I troubleshoot this issue?

A5: When a reaction that relies on this compound fails, it is wise to verify the integrity of the reagent. The following workflow can help you diagnose the problem.

TroubleshootingWorkflow Start Experiment Failed (e.g., Low Yield in Suzuki Coupling) CheckReagent Is the Boronic Acid (BA) the primary suspect? Start->CheckReagent CheckStorage Review Storage & Handling: - Stored dry & cool? - Handled under inert gas? CheckReagent->CheckStorage Yes OtherFactors Investigate other reaction parameters: - Catalyst activity - Base quality - Solvent purity - Temperature CheckReagent->OtherFactors No PurityAnalysis Analyze BA Purity (e.g., NMR, LC-MS) CheckStorage->PurityAnalysis LookForBoroxine Check for Boroxine: - Broad ¹H NMR signals? - Complex MS pattern? PurityAnalysis->LookForBoroxine UseFresh SOLUTION: Use a fresh, unopened vial of BA. LookForBoroxine->UseFresh Yes, significant boroxine detected DryReagent ATTEMPTED FIX: Dry reagent under high vacuum (may not reverse boroxine formation). LookForBoroxine->DryReagent Minor impurities or suspected moisture Success Problem Resolved UseFresh->Success DryReagent->Start Re-run experiment

Caption: Troubleshooting workflow for experiments involving boronic acids.

Experimental Protocols & Data Summaries

Protocol 1: Recommended Storage and Handling
  • Long-Term Storage: Upon receipt, place the manufacturer's sealed container in a -20°C to -80°C freezer.[5] The container should be placed inside a secondary container with desiccant.

  • Equilibration: Before use, remove the container from the freezer and allow it to warm to room temperature in a desiccator for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Conduct all weighing and handling in a glovebox or under a gentle stream of inert gas (argon or nitrogen). Use dry glassware and spatulas.

  • Resealing: After dispensing the required amount, purge the headspace of the vial with inert gas, securely reseal the cap, and wrap the cap with parafilm before returning it to cold storage.

Protocol 2: Reconstitution for Use in Solution
  • Solvent Preparation: Use anhydrous, reaction-grade solvent. If the solvent is susceptible to peroxide formation (e.g., THF, Dioxane), ensure it is freshly purified or tested for peroxides. Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Dissolution: In a glovebox or under an inert atmosphere, add the degassed solvent to a tared vial containing the this compound.

  • Mixing: Gently swirl or sonicate the vial to ensure complete dissolution.

  • Use: Use the freshly prepared solution immediately for the best results. Do not store aqueous or protic solvent solutions.

Data Summaries

Table 1: Recommended Storage Conditions Summary

ConditionSolid CompoundSolution (in Anhydrous Solvent)
Temperature -20°C to -80°C-20°C or below
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Protect from LightProtect from Light
Duration Long-term (months to years)Short-term (hours to days)

Table 2: Incompatible Materials and Conditions to Avoid

CategoryIncompatible WithRationale
Chemicals Strong oxidizing agents, strong acids, strong bases[1]Can cause rapid decomposition of the boronic acid functional group.
Conditions Exposure to moist air or water[1][2]Leads to hydrolysis and formation of boroxine.
Excess heat[1][2]Accelerates the dehydration to boroxine.
Dust formation[2]Increases surface area for reaction with air and moisture; also a safety hazard.
References
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • PubChem. Phenylboronic Acid. [Link]

  • Sandford, E., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • JUNSEI CHEMICAL CO., LTD. Safety Data Sheet - Phenylboronic acid. [Link]

  • National Institutes of Health (NIH). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. Bioactive Phenylboronic Acid-Functionalized Hyaluronic Acid Hydrogels Induce Chondro-Aggregates and Promote Chondrocyte Phenotype. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • MDPI. Phenylboronic Acid and Amino Bifunctional Modified Adsorbent for Quickly Separating Phenolic Acids from Crude Extract of Clerodendranthus spicatus and Evaluation of Their Antioxidant and Hypoglycemic Activities. [Link]

Sources

dealing with poor solubility of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Propylsulfonamido)phenylboronic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and use of this reagent, with a specific focus on overcoming its characteristically poor solubility. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][][4] However, its unique structure presents significant solubility challenges that can hinder its application. The molecule's low solubility stems from a combination of factors:

  • Amphiphilic Nature: The presence of a nonpolar propyl group and a polar sulfonamide-boronic acid head gives the molecule conflicting solubility characteristics.[5]

  • Hydrogen Bonding: The sulfonamide (R-SO₂NH-R') and boronic acid [-B(OH)₂] moieties are potent hydrogen bond donors and acceptors. This can lead to strong intermolecular interactions and self-association in solution, promoting precipitation.

  • Boroxine Formation: Like many boronic acids, it is susceptible to dehydration, forming a cyclic trimeric anhydride known as a boroxine.[6][7] Boroxines are often significantly less soluble than their corresponding monomeric acids and can complicate stoichiometry and reaction kinetics.

This guide provides systematic approaches to mitigate these issues, ensuring the reagent is fully available in your reaction medium.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in standard Suzuki coupling solvents like toluene or THF. What is happening?

A1: This is the most common issue encountered. The combination of the polar sulfonamide and boronic acid groups with the nonpolar phenyl and propyl components makes it difficult to find a single solvent that effectively solvates the entire molecule. In nonpolar solvents like toluene, the polar functionalities may not be sufficiently solvated, while in polar aprotic solvents like THF, aggregation via hydrogen bonding can still be an issue. Furthermore, trace amounts of water can facilitate the formation of the less soluble boroxine anhydride, especially upon heating.[6][7] A co-solvent system is often the most effective solution (see Troubleshooting Protocol 1).

Q2: I observe an oily or gooey precipitate instead of a crystalline solid during workup or crystallization. How can I resolve this?

A2: Oily precipitation is often a sign of impurities or the presence of multiple boron-containing species, such as a mixture of the boronic acid and its boroxine.[8] To induce crystallization, try trituration with a nonpolar solvent like hexanes or pentane to wash away organic impurities.[8] If the issue persists, consider converting the boronic acid to a more stable and crystalline derivative, such as a potassium trifluoroborate (K-TFB) salt or a pinacol boronate ester, which can be purified and then used in your reaction.

Q3: Can I improve solubility by adding a base?

A3: Yes, this is a highly effective strategy, particularly for reactions in polar solvents. Boronic acids are Lewis acids that react with bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the corresponding boronate salt [Ar-B(OH)₃]⁻.[] This anionic species is significantly more polar and, therefore, more soluble in polar solvents than the neutral boronic acid. In many catalytic reactions, the base is not just a reagent but also a crucial solubilizing agent for the boronic acid component.

Q4: Does the sulfonamide group affect the reactivity of the boronic acid?

A4: Yes, it has a significant electronic effect. The sulfonamide group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[9][10] This increased acidity lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid.[9][10] While this can be beneficial for certain processes like diol binding, it does not directly improve solubility in organic solvents and is a key factor in the molecule's overall chemical properties.

Q5: Is this compound stable to storage?

A5: Boronic acids can be prone to decomposition over time, primarily through autoxidation. It is often recommended to store boronic acids in a slightly moist state, as this can inhibit the autoxidation process which is thought to be initiated by the anhydrous boroxine form.[5] For long-term storage, keeping the material refrigerated under an inert atmosphere (N₂ or Ar) is best practice. If you suspect degradation, checking the purity by NMR (¹H and ¹¹B) is advised.

Troubleshooting Guides & Protocols

This section provides actionable workflows and detailed protocols to systematically address solubility issues.

Workflow for Troubleshooting Poor Solubility

The following decision tree illustrates a logical progression for diagnosing and solving solubility problems with this compound.

G start Reagent Fails to Dissolve in Initial Solvent System solvent_screen Perform Systematic Solvent Screening (Protocol 1) start->solvent_screen dissolved_solvent Solubility Achieved? solvent_screen->dissolved_solvent proceed Proceed with Reaction dissolved_solvent->proceed Yes ph_adjust Is the system aqueous or protic? dissolved_solvent->ph_adjust No base_addition Use Base to Form Soluble Boronate Salt (Protocol 2) ph_adjust->base_addition Yes derivatize Isolate as a More Soluble Derivative (Protocol 3) ph_adjust->derivatize No base_addition->proceed derivatize->proceed G cluster_0 This compound cluster_1 Potassium Trifluoroborate (K-TFB) Salt BA Ar-B(OH)₂ plus + KHF₂ arrow KTFB [Ar-BF₃]⁻ K⁺

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature when using 3-(Propylsulfonamido)phenylboronic acid in chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Introduction: The Critical Role of Temperature

Temperature is a paramount parameter in the successful execution of chemical reactions. For reactions involving this compound, temperature control is not merely about accelerating reaction rates; it is a delicate balance to ensure optimal yield, minimize byproduct formation, and maintain the integrity of the starting materials and the catalyst. This guide will walk you through the nuances of temperature optimization for this specific reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is temperature a critical parameter to control in reactions with this compound?

A1: Temperature fundamentally influences the kinetics and thermodynamics of a chemical reaction. Here's a breakdown of its importance:

  • Reaction Rate: As a general principle, increasing the temperature increases the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier. For Suzuki-Miyaura couplings, this can lead to shorter reaction times.[1]

  • Catalyst Activity and Stability: Palladium catalysts used in cross-coupling reactions have an optimal temperature range for activity. Exceeding this range can lead to catalyst decomposition, forming palladium black, which reduces the catalytic efficiency.[2]

  • Substrate and Product Stability: this compound, like other boronic acids, can be susceptible to degradation at elevated temperatures. The sulfonamide group itself is generally stable, but the carbon-boron bond can be labile.[3] High temperatures can promote side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][4]

  • Byproduct Formation: Temperature can influence the selectivity of a reaction. Undesirable side reactions, such as homo-coupling of the boronic acid or the coupling partner, may become more prevalent at higher temperatures.[2]

Q2: I am seeing low to no product formation. Could the reaction temperature be too low?

A2: Yes, an insufficient reaction temperature is a common reason for sluggish or incomplete reactions.

Troubleshooting Steps:

  • Initial Temperature Screening: If you are developing a new protocol, it is advisable to screen a range of temperatures. A typical starting point for many Suzuki couplings is between 50°C and 100°C.[5]

  • Incremental Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Consider the Solvent: The boiling point of your solvent will dictate the maximum achievable temperature at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent (e.g., from THF to toluene or DMF) or conducting the reaction in a sealed vessel to allow for temperatures above the solvent's boiling point.[4]

Below is a decision-making workflow for troubleshooting low yield due to temperature:

G Temp Reaction Temperature Rate Desired Reaction Rate Temp->Rate Increases Side Side Reactions (e.g., Protodeboronation, Homo-coupling) Temp->Side Increases (often exponentially) Yield Optimal Product Yield Rate->Yield Side->Yield Decreases

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 3-(Propylsulfonamido)phenylboronic acid. As a substrate with an electron-withdrawing sulfonamide group, it presents unique challenges that require careful consideration of reaction parameters. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal coupling efficiency.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia Ar¹-X transmetalation Transmetalation pdiia->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib Ar²B(OH)₃⁻ reductive_elimination Reductive Elimination pdiib->reductive_elimination product Ar¹-Ar² (Product) reductive_elimination->product product->pd0 Catalyst Regeneration ar1x Ar¹-X (Organic Halide) ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->transmetalation + Base base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X) to form a Pd(II) complex.[1] This step is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated.[1]

The ligand (L) plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle. The choice of ligand is particularly critical when dealing with challenging substrates like this compound.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Low to no yield with this substrate is a common issue and can stem from several factors, primarily related to the electron-withdrawing nature of the sulfonamide group.

1. Inefficient Transmetalation:

  • The "Why": The electron-withdrawing sulfonamide group reduces the nucleophilicity of the phenylboronic acid, slowing down the transmetalation step.

  • Solutions:

    • Choice of Base: A stronger base is often required to facilitate the formation of the more reactive boronate species. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KOtBu.[2][3]

    • Solvent System: The choice of solvent can influence the solubility and reactivity of the base. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. For particularly stubborn reactions, consider anhydrous conditions to minimize side reactions.[4]

2. Catalyst Deactivation or Insufficient Activity:

  • The "Why": The standard Pd(PPh₃)₄ catalyst may not be active enough for this challenging coupling. The electron-rich and bulky ligands are often necessary to promote both oxidative addition and reductive elimination.

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent choices for coupling electron-deficient boronic acids.[4][5][6] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[7]

    • Pre-catalyst: Use a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. This can be more reliable than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.

3. Protodeboronation:

  • The "Why": The electron-deficient nature of this compound makes it susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of propylaniline.[8][9][10] This is particularly problematic under basic, aqueous conditions.

  • Solutions:

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize protodeboronation.

    • Rapid Catalyst Systems: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction.

Issue 2: Significant Formation of Side Products

Q: Besides my desired product, I am observing significant amounts of side products. What are they and how can I minimize their formation?

A: The most common side products in Suzuki couplings are homocoupled products and protodeboronation products.

1. Homocoupling of the Boronic Acid:

  • The "Why": The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen and unreduced Pd(II) species.

  • Solutions:

    • Thorough Degassing: Ensure your solvents and reaction mixture are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are crucial.

    • Use of a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that efficiently generates Pd(0) to minimize the amount of Pd(II) that could promote homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.

2. Homocoupling of the Aryl Halide:

  • The "Why": The aryl halide can also undergo homocoupling.

  • Solutions:

    • Ligand Choice: The use of appropriate ligands can often suppress this side reaction by favoring the desired cross-coupling pathway.

3. Protodeboronation Product:

  • The "Why": As discussed in Issue 1, the formation of propylaniline via protodeboronation is a key challenge.

  • Solutions: Refer to the solutions for protodeboronation in the previous section.

Troubleshooting_Workflow cluster_transmetalation Transmetalation Issues cluster_catalyst Catalyst/Ligand Issues cluster_side_reactions Side Reactions start Low/No Yield with This compound check_conditions Review Reaction Conditions start->check_conditions base Weak Base? check_conditions->base strong_base Use Stronger Base (K₃PO₄, Cs₂CO₃) base->strong_base Yes ligand Standard Ligand (e.g., PPh₃)? base->ligand No strong_base->ligand Re-evaluate buchwald_nhc Use Bulky, Electron-Rich Ligand (XPhos, SPhos, NHC) ligand->buchwald_nhc Yes protodeboronation Protodeboronation Suspected? ligand->protodeboronation No buchwald_nhc->protodeboronation Re-evaluate ester_anhydrous Use Pinacol Ester or Anhydrous Conditions protodeboronation->ester_anhydrous Yes end Successful Coupling protodeboronation->end No (Re-run Experiment) ester_anhydrous->end Re-run Experiment

Caption: Troubleshooting workflow for Suzuki coupling with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose ligand for the Suzuki coupling of this compound?

A1: There is no single "best" ligand, as the optimal choice depends on the coupling partner. However, for a challenging substrate like this, starting with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is a highly recommended starting point.[4][5][6] These ligands are known to promote the coupling of electron-deficient boronic acids.

Q2: Can I use N-heterocyclic carbene (NHC) ligands for this reaction?

A2: Yes, NHC ligands are an excellent alternative to phosphine ligands.[7] They are strong σ-donors and can be very effective in promoting the oxidative addition of challenging aryl chlorides and the subsequent steps of the catalytic cycle. PEPPSI-type pre-catalysts are a convenient way to employ NHC ligands.

Q3: What is the optimal palladium to ligand ratio?

A3: For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common. When using bidentate ligands, a 1:1 or 1:1.1 ratio is typically sufficient. For pre-catalysts, the ligand is already incorporated in the correct stoichiometry.

Q4: How critical is the purity of the boronic acid?

A4: The purity of the boronic acid is very important. Impurities can interfere with the catalytic cycle. Additionally, boronic acids can dehydrate to form boroxines, which can have different reactivity. It is recommended to use high-purity boronic acid.

Q5: My reaction is still sluggish even after optimizing the ligand and base. What else can I try?

A5: If the reaction is still slow, you can try increasing the reaction temperature. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. A careful optimization of the temperature is necessary. You can also consider increasing the catalyst loading, for example, from 1 mol% to 2-3 mol%.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Dioxane (degassed)

  • Water (degassed)

  • Reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the vial in a preheated heating block and stir vigorously at 100 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with an Aryl Chloride (More Challenging)

For less reactive aryl chlorides, more forcing conditions and a more active catalyst system are often necessary.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv, finely powdered and dried)

  • Toluene (anhydrous and degassed)

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the aryl chloride, this compound, and Cs₂CO₃ under a positive flow of argon.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Summary

Ligand TypeKey CharacteristicsRecommended for
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)Bulky, electron-rich, promote fast catalytic turnover.Electron-deficient boronic acids, sterically hindered substrates, aryl chlorides.[4][5][6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable palladium complexes.Challenging couplings, including those with aryl chlorides.[7]
Triphenylphosphine (PPh₃) Standard, less electron-rich and bulky.Generally not recommended for this challenging substrate, but may work for highly activated aryl halides.
ParameterEffect on Coupling with this compoundRecommendation
Base Stronger bases are needed to overcome the reduced nucleophilicity of the boronic acid.K₃PO₄, Cs₂CO₃, KOtBu.[2][3]
Solvent Aprotic polar solvents are generally effective. Anhydrous conditions can minimize protodeboronation.Dioxane/H₂O, Toluene, THF.[4]
Temperature Higher temperatures can increase reaction rates but may also promote side reactions.80-110 °C, optimize for specific substrates.

This technical support guide provides a comprehensive overview of the key factors influencing the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanistic principles and the specific challenges posed by this substrate, researchers can make informed decisions to optimize their reaction conditions and achieve successful outcomes.

References

  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 10(45), 26953-26958. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17061-17076. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13147-13156. [Link]

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Li, W., & Gevorgyan, V. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(1), 18-23. [Link]

  • Ledingham, A. T., & G-J, G. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(48), 17921-17924. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12095-12104. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-47. [Link]

  • Shields, J. D., & Sanford, M. S. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12196-12202. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Neufeldt, S. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. American Chemical Society. [Link]

  • C. G.-V. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. Semantic Scholar. [Link]

  • Roy, D., & D-A, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]

  • M-M, M., & S, A. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10557-10562. [Link]

  • K, P., & A, S. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5317-5320. [Link]

  • ResearchGate. (2009). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • ResearchGate. (2015). Role of a base in Suzuki-Miyaura reaction. [Link]

  • D-N, C., & G, S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28669-28680. [Link]

  • ResearchGate. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. [Link]

  • W, C., & J, W. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(63), 9323-9326. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Thomas, J. M., & Carrow, B. P. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 52(8), 2333-2346. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12930-12933. [Link]

  • Willis, M. C., & Ball, N. D. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(16), 4058-4061. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • G, J., & M, S. (2017). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic letters, 19(19), 5324-5327. [Link]

  • W, Y., & H, J. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7349-7354. [Link]

  • ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PubMed. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • F, S., & A, S. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11, 1152865. [Link]

  • WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • W, Y., & H, J. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7349-7354. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when using 3-(Propylsulfonamido)phenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental hurdles but also build a robust understanding for future success.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of?

A1: this compound is an arylboronic acid featuring an electron-withdrawing sulfonamide group at the meta position. This has several implications for its reactivity:

  • Acidity: The boronic acid moiety is a mild Lewis acid.[1]

  • Stability: Like many arylboronic acids, it can be susceptible to degradation, primarily through protodeboronation, especially under basic aqueous conditions.[2][3] The electron-withdrawing nature of the sulfonamide group can exacerbate this issue.[4][5]

  • Solubility: It is generally soluble in polar organic solvents.[1]

Q2: What is protodeboronation and why is it a concern with this reagent?

A2: Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] This process is often accelerated under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[2][6] For this compound, the electron-withdrawing sulfonamide group makes the aryl ring more electron-deficient, increasing its susceptibility to this decomposition pathway.[4][5]

Q3: Can I use any standard Suzuki-Miyaura coupling conditions for this boronic acid?

A3: While standard conditions are a good starting point, the electronic properties of this compound often necessitate careful optimization. The propensity for protodeboronation means that the choice of base, solvent, and temperature is critical to favor the desired cross-coupling over degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Product with Significant Starting Material Recovery

This is a common outcome that points towards issues with reaction activation or catalyst efficiency.

Q: My Suzuki coupling reaction with this compound is not proceeding. I'm recovering most of my starting materials. What should I investigate first?

A: When a Suzuki coupling fails to initiate, the primary suspects are the catalyst's activity, the reaction conditions not being optimal for transmetalation, or the presence of contaminants.[7]

Troubleshooting Steps:

  • Verify Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species.[7]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in-situ to Pd(0). This reduction can sometimes be inefficient. Consider using a pre-formed, air-stable Pd(0) catalyst (e.g., a palladacycle G3 or G4 precatalyst) to ensure a sufficient concentration of the active species.[7]

    • Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst and that your reaction is performed under a properly maintained inert atmosphere (Argon or Nitrogen).[7]

  • Optimize the Base and Solvent System: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[8]

    • Base Strength: For an electron-deficient boronic acid, a strong base might be required to form the more reactive boronate species. However, strong bases can also accelerate protodeboronation.[6] If you are using a weak base like K₂CO₃, consider switching to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7]

    • Solvent Choice: The solvent system influences the solubility of the reagents and the efficacy of the base. Anhydrous solvent systems (e.g., dioxane, THF, or toluene) can suppress the protodeboronation side reaction by limiting the availability of a proton source.[7] If using an aqueous system, ensure vigorous stirring to facilitate phase transfer.

  • Check for Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[7][9]

    • Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Issue 2: Significant Formation of Protodeboronated Byproduct

The presence of a byproduct corresponding to the propylsulfonamido-benzene indicates that protodeboronation is outcompeting the desired cross-coupling.

Q: I'm observing a significant amount of the de-boronated arene in my reaction mixture. How can I minimize this side reaction?

A: Protodeboronation is a classic failure mode for electron-deficient boronic acids.[5] The key is to adjust the reaction conditions to disfavor this pathway.

Troubleshooting Steps:

  • Modify the Base:

    • Use Milder Bases: Strong bases in aqueous media are major contributors to protodeboronation.[6] Switching to a milder base like potassium fluoride (KF) can be effective.[7] KF is thought to activate the boronic acid by forming a trifluoroborate salt in situ without significantly increasing the basicity of the medium.

    • Anhydrous Conditions: As water is the proton source for protodeboronation, moving to strictly anhydrous conditions is a highly effective strategy.[7] This involves using dry solvents and a non-hydroxide base like K₃PO₄.

  • Protect the Boronic Acid:

    • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters.[3] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing the rate of protodeboronation.[3][4]

    Protocol for MIDA Boronate Ester Formation:

    • In a vial, dissolve the this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in DMSO or DMF.

    • Heat the mixture at 80-100 °C for 1-2 hours.

    • Allow the reaction to cool, which should induce precipitation of the MIDA boronate ester.

    • Isolate the solid by filtration, wash with a non-polar solvent (e.g., ether or pentane), and dry under vacuum.

    • The resulting MIDA boronate ester can be used directly in the Suzuki coupling reaction, typically with a base like K₂CO₃ in an aqueous solvent system, which facilitates the slow hydrolysis to release the active boronic acid.

  • Increase the Rate of Cross-Coupling:

    • Ligand Choice: The choice of phosphine ligand can significantly impact the rate of the catalytic cycle. For electron-deficient boronic acids, using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the rates of oxidative addition and reductive elimination, allowing the desired reaction to outpace protodeboronation.[10][11]

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also increase the overall reaction rate.

Visual Troubleshooting Guide

// Main branches from start low_yield [label="Low to No Yield\n(Starting Materials Recovered)"]; protodeboronation [label="Significant Protodeboronation\n(Arene Byproduct Observed)"];

start -> low_yield [label="Is product forming?"]; start -> protodeboronation [label="Is byproduct forming?"];

// Low Yield Path catalyst_check [label="Check Catalyst Activity", fillcolor="#FBBC05"]; conditions_check [label="Optimize Base/Solvent", fillcolor="#FBBC05"]; oxygen_check [label="Eliminate Oxygen", fillcolor="#FBBC05"];

low_yield -> catalyst_check; low_yield -> conditions_check; low_yield -> oxygen_check;

// Catalyst Solutions catalyst_sol1 [label="Use fresh Pd(II) precatalyst\nor switch to air-stable Pd(0) catalyst", shape=note, fillcolor="#FFFFFF"]; catalyst_check -> catalyst_sol1;

// Conditions Solutions conditions_sol1 [label="Switch to stronger base (K₃PO₄, Cs₂CO₃)\nUse anhydrous solvent (Dioxane, Toluene)", shape=note, fillcolor="#FFFFFF"]; conditions_check -> conditions_sol1;

// Oxygen Solutions oxygen_sol1 [label="Degas solvents thoroughly\nEnsure robust inert atmosphere", shape=note, fillcolor="#FFFFFF"]; oxygen_check -> oxygen_sol1;

// Protodeboronation Path base_mod [label="Modify Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect_ba [label="Protect Boronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accelerate_coupling [label="Accelerate Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

protodeboronation -> base_mod; protodeboronation -> protect_ba; protodeboronation -> accelerate_coupling;

// Base Modification Solutions base_sol1 [label="Use milder base (KF)\nImplement anhydrous conditions", shape=note, fillcolor="#FFFFFF"]; base_mod -> base_sol1;

// Protection Solutions protect_sol1 [label="Convert to Pinacol or\nMIDA boronate ester", shape=note, fillcolor="#FFFFFF"]; protect_ba -> protect_sol1;

// Acceleration Solutions accelerate_sol1 [label="Use bulky, electron-rich ligands\n(e.g., XPhos, SPhos)\nIncrease catalyst loading", shape=note, fillcolor="#FFFFFF"]; accelerate_coupling -> accelerate_sol1; } enddot Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Summary of Recommended Conditions

IssueParameterRecommendationRationale
Low/No Yield Catalyst Use an air-stable Pd(0) precatalyst (e.g., XPhos Pd G3).Ensures a sufficient concentration of the active Pd(0) species.[7]
Base K₃PO₄ or Cs₂CO₃.Stronger bases facilitate transmetalation without introducing hydroxide ions.[7][12]
Solvent Anhydrous Dioxane or Toluene.Prevents catalyst deactivation by water and aids in dissolving organic reagents.
Protodeboronation Base Anhydrous KF or K₂CO₃.Milder conditions that still activate the boronic acid but suppress protonolysis.[7]
Reagent Convert to MIDA boronate ester.Provides a "slow release" of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[3]
Ligand Bulky, electron-donating phosphines (e.g., XPhos, SPhos).Accelerates the catalytic cycle, favoring cross-coupling over decomposition.[10][11]

Suzuki_Cycle_and_Side_Reaction

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
  • Protodeboronation - Wikipedia. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12432–12444. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1281. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 34(7), 1279–1292. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12934–12937. Retrieved from [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • Cross-coupling of sulfonamide antimicrobial agents with model humic constituents - PubMed. Retrieved from [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022). Retrieved from [Link]

  • Phenylboronic acid - Wikipedia. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Retrieved from [Link]

  • 3-(Methylsulfonylamino)phenylboronic acid | C7H10BNO4S - BuyersGuideChem. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021). Retrieved from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. Retrieved from [Link]

  • Sulfinamide Crossover Reaction | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC - NIH. (2014). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Retrieved from [Link]

  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3-(Propylsulfonamido)phenylboronic acid is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. As a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its precise measurement is paramount for reaction monitoring, purity assessment, and stability studies.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the technical nuances of each method, present supporting data, and offer field-proven insights to aid in selecting the most appropriate analytical strategy.

Boronic acids, including this compound, present unique analytical challenges due to their chemical properties. These include high polarity and a propensity to form cyclic anhydrides known as boroxines, which can complicate chromatographic separation and mass spectrometric analysis.[1] Therefore, a thorough understanding of the available analytical techniques is essential for robust and reliable quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic boronic acids. The phenyl group in this compound provides a chromophore that allows for detection by UV spectrophotometry.

Principle of HPLC-UV

This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. The analyte is identified and quantified by its retention time and the intensity of its UV absorbance at a specific wavelength.

Experimental Protocol: HPLC-UV Method Development

A systematic approach is crucial for developing a robust HPLC method for this compound.

1. Column Selection and Mobile Phase Screening:

  • Rationale: The choice of stationary phase and mobile phase pH is critical for achieving good peak shape and retention. Boronic acids have pKa values typically in the range of 8-10, meaning their charge state can be manipulated by adjusting the mobile phase pH.

  • Protocol:

    • Prepare a standard solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Screen different columns, such as a C18 and a Phenyl-Hexyl column, to evaluate different retention mechanisms.

    • Perform initial runs with a simple mobile phase system at low and high pH to assess retention behavior. For example:

      • Low pH: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • High pH: Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8); Mobile Phase B: Acetonitrile.

    • Employ a gradient elution to determine the optimal mobile phase composition for separation from potential impurities.

2. Method Optimization:

  • Rationale: Fine-tuning of the gradient, flow rate, and column temperature is necessary to achieve optimal resolution and analysis time.

  • Protocol:

    • Based on the screening results, select the column and mobile phase system that provides the best initial separation.

    • Optimize the gradient profile to ensure baseline separation of the main peak from any impurities.

    • Adjust the flow rate (typically 0.8-1.5 mL/min for standard HPLC) to balance analysis time and separation efficiency.

    • Set the column temperature (e.g., 30-40 °C) to improve peak shape and reproducibility.

    • Determine the optimal detection wavelength by acquiring a UV spectrum of the analyte and selecting the wavelength of maximum absorbance.

3. Method Validation:

  • Rationale: Validation according to ICH guidelines is essential to ensure the method is fit for its intended purpose.

  • Protocol:

    • Linearity: Prepare a series of calibration standards over the desired concentration range and inject them. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, such as the analysis of residual impurities in active pharmaceutical ingredients (APIs).[2][3]

Principle of LC-MS/MS

LC separates the analyte from the sample matrix. The analyte is then ionized (typically using electrospray ionization - ESI), and the mass spectrometer selectively monitors a specific precursor-to-product ion transition, providing a high degree of certainty in identification and quantification. Boronic acids are often analyzed in negative ESI mode.[4][5]

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation and Chromatography:

  • Rationale: Minimal sample preparation is often required due to the high selectivity of MS detection. The chromatography aims for consistent retention and peak shape rather than baseline separation of all components.

  • Protocol:

    • Prepare samples by dissolving in a suitable diluent, often the initial mobile phase composition.

    • Use a C18 column (e.g., Acquity BEH C18) with a mobile phase system such as 10 mM ammonium acetate in water and acetonitrile.[6] The use of ammonium acetate helps to improve ionization efficiency.

    • A fast gradient can be employed for high-throughput analysis.[6]

2. Mass Spectrometry Optimization:

  • Rationale: Optimizing MS parameters is crucial for achieving maximum sensitivity.

  • Protocol:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).

    • Perform a precursor ion scan in negative ESI mode to identify the deprotonated molecule [M-H]⁻.

    • Select the precursor ion and perform a product ion scan to identify characteristic fragment ions.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the transition from the precursor ion to the most abundant and specific product ion. This provides high selectivity and sensitivity.

3. Method Validation:

  • Rationale: Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with a focus on matrix effects.

  • Protocol:

    • Linearity, Accuracy, Precision, LOD/LOQ: Perform as described for HPLC-UV.

    • Matrix Effect: Evaluate the impact of the sample matrix on ionization efficiency by comparing the analyte response in a pure solution to the response in a spiked matrix sample.

    • Specificity: The inherent selectivity of MRM provides a high degree of specificity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms Tandem MS Detection cluster_data Data Analysis s1 Prepare Standard/Sample lc1 Inject Sample s1->lc1 lc2 Rapid Chromatographic Separation lc1->lc2 ms1 Electrospray Ionization (ESI-) lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Fragmentation (Q2) ms2->ms3 ms4 Product Ion Selection (Q3) ms3->ms4 d1 MRM Peak Integration ms4->d1 d2 Quantification d1->d2

Caption: Workflow for LC-MS/MS quantification of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of boronic acids, but it typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[7]

  • Derivatization: Boronic acids can be converted to more volatile esters (e.g., pinacol esters) before injection into the GC-MS system.

  • Advantages: GC can provide very high chromatographic resolution.

  • Disadvantages: The need for derivatization adds complexity and potential for variability to the analytical workflow.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)[5]High (ng/mL range)
Selectivity ModerateVery HighHigh
Sample Throughput ModerateHigh (fast gradients possible)[6]Low to Moderate (derivatization step)
Instrumentation Cost LowHighModerate
Ease of Use Relatively simpleComplexModerate (derivatization adds complexity)
Key Advantage Robust, widely availableUltimate sensitivity and selectivityHigh chromatographic efficiency
Key Disadvantage Lower sensitivity, potential interferencesMatrix effects, higher costRequires derivatization

Conclusion

For the routine quantification of this compound as a bulk substance or in formulations where concentrations are relatively high, HPLC-UV offers a robust, reliable, and cost-effective solution. The methodology is straightforward to develop and validate.

When trace-level quantification is required, such as for impurity testing in drug substances or for pharmacokinetic studies, LC-MS/MS is the superior technique. Its high sensitivity and selectivity allow for the detection and quantification of minute amounts of the analyte, often with minimal sample preparation.[3][4] While GC-MS is a viable alternative, the necessity of derivatization makes it a less direct and potentially more cumbersome approach compared to modern LC-MS/MS methods that can analyze underivatized boronic acids.[3]

The selection of the most appropriate analytical method should be based on a thorough evaluation of the analytical problem at hand, considering the required limits of detection, the complexity of the sample matrix, and the available resources.

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010-06-01). Wiley-VCH.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2011). Analytical Methods (RSC Publishing).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021-12-01). LCGC International.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2025-07-23). ResearchGate.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2018). MDPI.
  • Considerations in the determination of boron at low concentrations. PubMed.
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Does any one have a general idea about Boronic acids HPLC methods? (2014-07-30). ResearchGate.

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A Comparative Guide to the Reactivity of 3-(Propylsulfonamido)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the reactivity of 3-(propylsulfonamido)phenylboronic acid, benchmarking its performance against other commonly employed phenylboronic acids with varying electronic properties. Through an examination of the underlying mechanistic principles and supporting data, this document serves as a technical resource for researchers to make informed decisions in reaction design and optimization.

The Decisive Role of Substituents in Boronic Acid Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. These effects are most acutely manifested during the transmetalation step, which is often the rate-determining step of the reaction.[3] In this crucial phase, the organic group is transferred from the boron atom to the palladium center. The facility of this transfer is directly related to the nucleophilicity of the carbon atom attached to the boron.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, thereby accelerating the rate of transmetalation and generally leading to higher reaction rates and yields.[4]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, have the opposite effect. They decrease the electron density on the aromatic ring, rendering the ipso-carbon less nucleophilic. This reduction in nucleophilicity can significantly slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.

The 3-(propylsulfonamido) group on the phenylboronic acid of interest is a significant electron-withdrawing group. The sulfonamide moiety pulls electron density from the phenyl ring through inductive effects, which is anticipated to decrease its reactivity in Suzuki-Miyaura coupling compared to unsubstituted or electron-rich phenylboronic acids.

Comparative Reactivity Analysis of meta-Substituted Phenylboronic Acids

To contextualize the performance of this compound, we can compare its expected reactivity with that of other meta-substituted phenylboronic acids. The meta position allows for a clear assessment of the electronic effects without the complicating influence of ortho-substituent steric hindrance.

Boronic AcidSubstituent at meta-positionElectronic NatureExpected Relative ReactivityRepresentative Yield (%)[5]
3-Methoxyphenylboronic acid-OCH₃Electron-DonatingHigh~90-98%
Phenylboronic acid-HNeutralModerate~85-95%
This compound -SO₂NH(CH₂CH₂CH₃)Electron-WithdrawingModerate to LowSee discussion below
3-Nitrophenylboronic acid-NO₂Strongly Electron-WithdrawingLow~70-85%

Note: The yields provided are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Experimental Protocol for Comparative Reactivity Studies

To facilitate a direct and objective comparison of the reactivity of different boronic acids, the following standardized Suzuki-Miyaura coupling protocol is provided. This protocol is designed to be a robust starting point, and optimization may be required for specific substrate combinations.

Reaction: Coupling of various meta-substituted phenylboronic acids with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • meta-Substituted phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromoanisole, the respective meta-substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified reaction time (e.g., monitor by TLC or GC-MS at intervals of 1h, 2h, 4h, and 8h).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analyze the yield and purity of the product (e.g., by ¹H NMR and GC-MS) to compare the reactivity of the different boronic acids.

Visualizing the Catalytic Cycle and Reactivity Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-OH Ar-Pd(II)(L2)-OH Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-OH Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(L2)-O-B(OH)2-Ar' Pre-transmetalation Complex Ar-Pd(II)(L2)-OH->Ar-Pd(II)(L2)-O-B(OH)2-Ar' Coordination (Ar'-B(OH)2) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-O-B(OH)2-Ar'->Ar-Pd(II)(L2)-Ar' Transmetalation (Rate-determining step) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial transmetalation step.

Reactivity_Comparison reactivity High Reactivity Moderate Reactivity Low Reactivity A 3-Methoxyphenylboronic acid (-OCH3, EDG) B Phenylboronic acid (-H, Neutral) C This compound (-SO2NHR, EWG) D 3-Nitrophenylboronic acid (-NO2, Strong EWG)

Caption: Comparative reactivity of meta-substituted phenylboronic acids in Suzuki-Miyaura coupling.

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling is predicted to be moderate to low, a direct consequence of the electron-withdrawing nature of the sulfonamido substituent. This characteristic decreases the nucleophilicity of the aryl ring, thereby slowing the rate-determining transmetalation step. When compared to other meta-substituted phenylboronic acids, its performance is expected to be inferior to that of electron-rich and unsubstituted analogues, and likely comparable to other boronic acids bearing moderately electron-withdrawing groups. For synthetic applications requiring the incorporation of the 3-(propylsulfonamido)phenyl moiety, researchers should anticipate the potential need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of highly active catalyst systems, to achieve optimal yields. The provided standardized protocol offers a reliable framework for conducting direct comparative studies to validate these principles in a laboratory setting.

References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. [Link]

  • Organic Letters. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]

  • MSU Chemistry. (n.d.). biaryl_synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. [Link]

  • PubMed. (2019). Chemoselective Borono-Catellani Arylation for Unsymmetrical Biaryls Synthesis. [Link]

  • IDEALS - University of Illinois. (n.d.). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. [Link]

  • ResearchGate. (2025). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of building blocks is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(Propylsulfonamido)phenylboronic acid, a key intermediate in various drug discovery programs, is no exception. Its boronic acid moiety, while synthetically versatile, presents unique analytical challenges. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound, supported by experimental data and detailed protocols. Our focus is on establishing a self-validating system of analysis that ensures the highest degree of confidence in the quality of this critical reagent.

The Analytical Imperative: Why Purity Matters

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity.[1] For this compound, potential impurities can arise from starting materials, byproducts of the synthetic route, or degradation of the final product. Given that arylboronic acids have been noted for potential mutagenicity, rigorous control and accurate quantification of any impurities are mandated by regulatory bodies such as the FDA and are outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

A typical synthesis of this compound involves the reaction of a corresponding aryl halide with a boron source, often via a palladium-catalyzed coupling reaction.[6][7] This process can introduce several classes of impurities that must be monitored.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="3-Bromoaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Propylsulfonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-Bromo-N-propylbenzenesulfonamide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Bis(pinacolato)diboron", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound pinacol ester", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; G [label="Potential Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=septagon];

// Edges with labels A -> C [label="Sulfonylation"]; B -> C; C -> E [label="Miyaura Borylation"]; D -> E; E -> F [label="Hydrolysis"];

// Edges to Impurities A -> G [label="Unreacted Starting Material"]; B -> G [label="Unreacted Reagent"]; C -> G [label="Unreacted Intermediate"]; F -> G [label="Degradation (e.g., Protodeboronation)"]; E -> G [label="Incomplete Hydrolysis"]; } A representative synthetic pathway for this compound and sources of potential impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-pronged analytical strategy is essential for a complete understanding of the purity of this compound. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis for its robustness and quantitative accuracy for known impurities.[8][9] For boronic acids, reversed-phase HPLC is typically employed. However, the acidic nature of the boronic acid and its potential for on-column degradation or interaction with silica-based columns requires careful method development.[8]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

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// Edges start -> hplc; hplc -> gradient; gradient -> detection; detection -> data; } Workflow for HPLC-UV analysis of this compound.

Data Interpretation and Limitations:

HPLC-UV provides excellent quantification of impurities that have a chromophore. The peak area percentage is often used to estimate purity. However, this method has limitations:

  • Co-eluting Impurities: Impurities with similar retention times may not be resolved.

  • Non-Chromophoric Impurities: Impurities without a UV chromophore (e.g., boric acid) will not be detected.

  • Response Factor Variation: Assumes that all impurities have the same response factor as the main compound, which can lead to inaccurate quantification.

Analyte Retention Time (min) Peak Area (%) Potential Identity
This compound8.599.5Main Compound
Impurity 16.20.23-Aminophenylboronic acid (starting material)
Impurity 210.10.3Boroxine trimer

Table 1: Representative HPLC-UV data for a synthesized batch of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an invaluable tool for impurity identification.[10][11][12][13][14]

Experimental Protocol:

The HPLC conditions are similar to the HPLC-UV method, with the eluent directed into a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.

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// Edges hplc -> esi; esi -> ms; ms -> data; } Workflow for LC-MS analysis for impurity identification.

Data Interpretation and Advantages:

LC-MS can provide the molecular weight of impurities, aiding in their structural elucidation. For instance, the boroxine trimer, a common impurity in boronic acids, can be readily identified by its higher mass-to-charge ratio.[15]

Observed m/z Proposed Formula Potential Identity
244.06C9H13BNO4S[M-H]- of the main compound
714.18C27H33B3N3O9S3[M-H]- of the boroxine trimer
164.04C6H7BNO2[M-H]- of 3-aminophenylboronic acid

Table 2: Representative LC-MS data for impurities detected in this compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of that same substance.[16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[18]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (e.g., D1 = 30 s).

  • Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal from the internal standard.

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// Edges sample -> nmr; nmr -> processing; processing -> calculation; } Workflow for purity determination by qNMR.

Purity Calculation:

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Advantages and Considerations:

qNMR is a powerful tool for obtaining an absolute purity value. It is particularly useful for qualifying reference standards and for samples where no chromophore is present. It can also be used to quantify boroxine content by integrating the distinct signals of the monomer and the trimer. However, it requires a high-purity internal standard and careful experimental setup to ensure accuracy.[20]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample.[21] This technique is a fundamental measure of purity, as a significant deviation from the theoretical composition indicates the presence of impurities.

Experimental Protocol:

A small, accurately weighed amount of the sample is combusted in a controlled environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Data Interpretation:

The experimentally determined percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of this compound (C9H14BNO4S).

Element Theoretical (%) Found (%) Deviation (%)
Carbon (C)44.1043.95-0.15
Hydrogen (H)5.765.80+0.04
Nitrogen (N)5.715.65-0.06
Sulfur (S)13.0813.01-0.07

Table 3: Representative Elemental Analysis Data.

A deviation of less than ±0.4% is generally considered acceptable for a pure compound. Elemental analysis provides a bulk purity assessment but does not identify individual impurities.

Comparative Analysis of Techniques

Technique Strengths Limitations Best For
HPLC-UV Robust, precise for known impurities, widely available.[8][9]Requires chromophores, assumes equal response factors, may not resolve all impurities.Routine quality control, stability studies.
LC-MS Excellent for impurity identification, high sensitivity.[10][11][12][13][14]Quantification can be less precise than HPLC-UV, matrix effects can suppress ionization.Impurity profiling, structural elucidation of unknowns.
qNMR Absolute quantification without a specific reference standard, non-destructive.[16][17][18][19]Lower sensitivity than chromatographic methods, requires a certified internal standard, can be complex to set up.Purity assignment of reference standards, analysis of non-chromophoric compounds.
Elemental Analysis Fundamental measure of bulk purity, simple concept.[21]Does not identify individual impurities, requires a relatively large sample amount, sensitive to sample homogeneity.Confirmation of elemental composition and overall purity.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and self-validating approach relies on the strategic combination of these orthogonal methods. HPLC-UV and LC-MS are essential for the separation and identification of individual impurities, while qNMR provides an accurate measure of the absolute purity of the main component. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition.

By integrating these techniques, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and safety of this critical intermediate in the journey to new medicines. All analytical methods employed for release testing must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][4][5][22]

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (URL not provided)
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). (2023-12-14). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Video, URL not provided)
  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]

  • (PDF) Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (URL not provided)
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

  • Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. PubMed. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Organic Process Research & Development - ACS Publications. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. PMC - PubMed Central. [Link]

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A Comparative Guide to the Biological Activity of 3-(Propylsulfonamido)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the boronic acid pharmacophore has emerged as a privileged scaffold, particularly in the design of potent enzyme inhibitors.[1] Phenylboronic acids, a prominent class within this family, have garnered significant attention for their ability to form reversible covalent bonds with the active site residues of various enzymes, notably serine and threonine proteases.[2][3] This unique mechanism of action has paved the way for the development of groundbreaking therapeutics, including the proteasome inhibitor bortezomib.[4] This guide provides a comparative analysis of the biological activity of 3-(propylsulfonamido)phenylboronic acid and its derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative data for the propylsulfonamido derivative is limited in publicly available literature, this guide will draw upon data from closely related sulfonamide-containing phenylboronic acids to provide a logical and scientifically grounded comparison.

The Sulfonamide Moiety: A Key Modulator of Activity

The incorporation of a sulfonamide group onto the phenylboronic acid scaffold introduces a critical element for modulating the compound's physicochemical properties and biological activity. The sulfonamide moiety can engage in hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.[1] Furthermore, the electronic properties of the sulfonamide group can influence the acidity of the boronic acid, a key determinant of its inhibitory potency.[5]

Comparative Biological Activity

CompoundTarget EnzymeKi (nM)Reference
Methanesulfonamide boronic acidAmpC789[1]
Phenylacetamide boronic acid analogAmpC570[1]
This compound (Predicted) N/A
m-Carboxybenzyl sulfonamide boronic acid (CR167)AmpC1.3[6]
m-Carboxybenzyl sulfonamide boronic acid (CR167)SHV-1 (Class A β-lactamase)430 (IC50)[6]
m-Carboxybenzyl sulfonamide boronic acid (CR167)KPC-2 (Class A β-lactamase)200 (IC50)[6]

Note: The activity of this compound is not yet experimentally determined and is presented here for contextual comparison. The data for CR167 highlights the significant impact of substituents on the phenyl ring on inhibitory potency.

The significantly lower Ki value for the m-carboxybenzyl sulfonamide derivative (CR167) compared to the simpler methanesulfonamide boronic acid suggests that additional interactions of the substituted phenyl ring within the enzyme's active site play a crucial role in enhancing potency.[6] It is plausible that the propyl group of this compound could engage in hydrophobic interactions, potentially influencing its inhibitory activity. Further experimental validation is necessary to determine the precise inhibitory constants.

Mechanism of Action: Targeting Key Cellular Machinery

The primary mechanism of action for many phenylboronic acid derivatives is the inhibition of proteases. The boronic acid moiety forms a stable, reversible tetrahedral intermediate with the catalytic serine or threonine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[1][7]

Proteasome Inhibition and Induction of Apoptosis

A key target for anticancer phenylboronic acids is the 26S proteasome, a multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins.[8] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death, or apoptosis.[8]

Below is a diagram illustrating the proposed signaling pathway for proteasome inhibition-induced apoptosis.

Proteasome_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Boronic Acid Derivative Boronic Acid Derivative Proteasome Proteasome Boronic Acid Derivative->Proteasome Inhibition Ubiquitinated Proteins Ubiquitinated Proteins Proteasome->Ubiquitinated Proteins Degradation (Blocked) NF-kB Inhibition NF-kB Inhibition Proteasome->NF-kB Inhibition Prevents IkB degradation Unfolded Protein Response Unfolded Protein Response Ubiquitinated Proteins->Unfolded Protein Response Accumulation leads to Caspase-9 Caspase-9 Unfolded Protein Response->Caspase-9 Caspase-8 Caspase-8 NF-kB Inhibition->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Caspase-8->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed signaling pathway of apoptosis induction by proteasome inhibition.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor of our findings, the following detailed experimental protocols are provided. These self-validating systems are designed to deliver reproducible and reliable data.

Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against a model serine protease, such as chymotrypsin.[3]

Workflow Diagram:

Serine_Protease_Assay cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock - Assay Buffer B Add enzyme and inhibitor to microplate wells A->B C Incubate at room temperature B->C D Initiate reaction by adding substrate C->D E Monitor absorbance change over time D->E F Calculate initial reaction velocities E->F G Determine Ki or IC50 values F->G

Caption: Workflow for a typical serine protease inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., chymotrypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound derivative in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

    • For determination of the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., multiple myeloma cell line RPMI-8226) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for observing the cleavage of key apoptotic proteins like caspases and PARP.[11][12][13]

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells with the this compound derivative for a desired time.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analyze the band intensities to quantify the levels of the apoptotic markers.

Future Directions

The preliminary analysis based on related compounds suggests that this compound and its derivatives hold promise as enzyme inhibitors with potential therapeutic applications. To fully elucidate their biological activity, further research is warranted, including:

  • Synthesis and in vitro screening: A focused library of this compound derivatives should be synthesized and screened against a panel of relevant enzymes, including various proteases and kinases.

  • Cell-based assays: The most potent inhibitors should be evaluated in various cancer cell lines to determine their cytotoxic and apoptotic effects.

  • In vivo studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this class of compounds can be realized.

References

Sources

advantages of using 3-(Propylsulfonamido)phenylboronic acid over similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 3-(Propylsulfonamido)phenylboronic Acid

In the landscape of chemical biology and synthetic chemistry, phenylboronic acids (PBAs) have emerged as remarkably versatile molecules. Their ability to form reversible covalent bonds with 1,2- and 1,3-diols has positioned them as crucial tools for carbohydrate sensing, drug delivery, and as building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the performance of unsubstituted phenylboronic acid is often limited by its relatively high pKa and modest binding affinities under physiological conditions. This guide provides an in-depth comparison of this compound with similar compounds, highlighting the distinct advantages conferred by the sulfonamido group, supported by experimental data and detailed protocols.

The Decisive Influence of the Sulfonamido Moiety

The introduction of a sulfonamido group onto the phenyl ring of a boronic acid is not a trivial modification. This functional group imparts significant changes to the molecule's electronic and steric properties, leading to enhanced performance in various applications. The primary advantages stem from the strong electron-withdrawing nature of the sulfonamide, which directly influences the Lewis acidity of the boron atom.

Enhanced Acidity for Superior Performance at Physiological pH

A critical parameter for any molecule intended for biological applications is its ionization state at physiological pH (typically around 7.4). Phenylboronic acid itself has a pKa of approximately 8.8, meaning that at pH 7.4, it exists predominantly in its neutral, trigonal planar form, which is less effective at binding diols.[1][2]

The introduction of an electron-withdrawing sulfonamido group significantly lowers the pKa of the boronic acid. For instance, 4-(N-allylsulfamoyl)-phenylboronic acid, a structurally similar compound, exhibits a pKa of 7.4.[2] This shift of over one pH unit is crucial. A lower pKa means that a greater proportion of the boronic acid is in the tetrahedral boronate form at physiological pH, which is the form that actively binds to diols. This enhanced acidity is a direct consequence of the sulfonamido group's ability to pull electron density from the phenyl ring, making the boron atom more Lewis acidic and thus more readily accepting of a hydroxide ion to form the boronate.

CompoundpKa
Phenylboronic acid~8.8[1][2]
4-(N-allylsulfamoyl)-phenylboronic acid7.4 ± 0.1[2]
4-(3-butenesulfonyl)-phenylboronic acid7.1 ± 0.1[2]

Table 1: Comparison of pKa values for phenylboronic acid and sulfonamide/sulfonyl-substituted derivatives.

This lower pKa translates to stronger binding and better performance in applications such as glucose sensing and cell surface carbohydrate recognition under physiological conditions.

Enhanced Binding Affinity and Selectivity: The Case of Sialic Acid Recognition

Beyond modulating the pKa, the sulfonamido group can also participate in secondary interactions, such as hydrogen bonding, which can enhance binding affinity and selectivity for specific biological targets. A compelling example is the recognition of sialic acid, a sugar that is often overexpressed on the surface of cancer cells.

CompoundTargetEquilibrium Constant (K) at pH 7.4 (M⁻¹)
Phenylboronic acidSialic Acid11.4[3]
3-(Propionamido)phenylboronic acidSialic Acid37.6[4]

Table 2: Comparison of binding affinities for sialic acid.

This enhanced and selective binding to sialic acid makes sulfonamido-substituted phenylboronic acids promising candidates for targeted drug delivery to cancer cells.[5][6]

G cluster_0 Cancer Cell Surface cluster_1 Targeting Moiety Sialic Acid Sialic Acid 3-Propylsulfonamido_PBA 3-(Propylsulfonamido) Phenylboronic Acid 3-Propylsulfonamido_PBA->Sialic Acid Enhanced Binding (Lower pKa, H-bonding)

Caption: Enhanced binding of this compound to sialic acid.

Versatility in Application: From Catalysis to Medicine

The advantageous properties of this compound and its analogues extend to a wide range of applications.

  • Suzuki-Miyaura Cross-Coupling: While the primary advantage of electron-withdrawing groups in Suzuki coupling is often seen on the electrophilic partner, the use of substituted boronic acids can also influence reaction kinetics and yields. The stability and solubility of the boronic acid are key factors, and the sulfonamido group can modulate these properties. While direct comparative yield data is sparse, the principles of Suzuki coupling suggest that the electronic nature of the boronic acid plays a role in the transmetalation step.[7][8][9]

  • Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases. The drug Bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy, with IC50 values in the nanomolar range.[10][11][12] The boron atom forms a stable complex with the N-terminal threonine of the proteasome's catalytic site.[8] Phenylboronic acids with sulfonamido groups have been investigated as β-lactamase inhibitors, demonstrating that this scaffold can be tuned for potent and selective enzyme inhibition.[13]

Experimental Protocols

Synthesis of a Sulfonamide-Substituted Phenylboronic Acid

The following is a representative protocol for the synthesis of a sulfonamide-substituted phenylboronic acid, adapted from established literature procedures.[2][14] This multi-step synthesis involves the formation of a sulfonamide, followed by a borylation reaction.

G start Start Materials (4-Bromobenzenesulfonyl chloride, Propylamine) step1 Step 1: Sulfonamide Formation - React with propylamine - Use base (e.g., triethylamine) - Solvent: Acetonitrile start->step1 intermediate Intermediate (N-propyl-4-bromobenzenesulfonamide) step1->intermediate step2 Step 2: Borylation - Cool to -78°C - Add n-butyllithium - Add triisopropyl borate intermediate->step2 step3 Step 3: Hydrolysis - Acidic workup (e.g., HCl) step2->step3 product Final Product (this compound) step3->product

Caption: Workflow for the synthesis of a sulfonamide-substituted phenylboronic acid.

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) and triethylamine (1.1 equivalents) in acetonitrile in an ice bath.

    • Slowly add propylamine (1.1 equivalents).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like chloroform, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the N-propyl-4-bromobenzenesulfonamide intermediate.

  • Borylation and Hydrolysis:

    • Dissolve the N-propyl-4-bromobenzenesulfonamide intermediate (1 equivalent) in a dry mixture of THF and toluene under an argon atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes.

    • Add triisopropyl borate (1.2 equivalents) and continue stirring at -78°C for 2 hours, then allow to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Competitive Binding Assay for Diol Affinity

To quantitatively compare the binding affinity of different boronic acids for diols, a competitive fluorescence displacement assay using Alizarin Red S (ARS) is commonly employed.[15][16]

Principle: ARS, a catechol-containing dye, forms a fluorescent complex with boronic acids. When a competing diol (e.g., glucose, sialic acid) is added, it displaces ARS from the boronic acid, causing a decrease in fluorescence. This change is used to calculate the association constant (Ka) of the boronic acid for the diol.

Materials:

  • This compound

  • Unsubstituted phenylboronic acid (for comparison)

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., glucose, sialic acid)

  • Buffer solution (e.g., phosphate buffer at pH 7.4)

  • Fluorometer

Procedure:

  • Determine the Association Constant for ARS (K_ARS):

    • Prepare a solution of ARS at a constant concentration in the buffer.

    • Titrate this solution with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at each concentration point.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a binding isotherm to calculate K_ARS.

  • Competitive Displacement Assay:

    • Prepare a solution containing constant concentrations of the boronic acid and ARS (at concentrations determined from the previous step to ensure significant complex formation).

    • Titrate this solution with increasing concentrations of the diol.

    • Measure the decrease in fluorescence intensity at each diol concentration.

    • Use the known K_ARS and the fluorescence data to calculate the association constant (Ka) for the boronic acid-diol interaction.

Conclusion

The incorporation of a 3-propylsulfonamido group onto a phenylboronic acid scaffold offers significant and multifaceted advantages over the unsubstituted parent compound and other derivatives. The strong electron-withdrawing nature of the sulfonamide lowers the pKa, enhancing its diol-binding capabilities at physiological pH. This, combined with the potential for additional hydrogen bonding interactions, leads to increased binding affinity and selectivity for important biological targets like sialic acid. These superior properties make this compound and its analogues highly valuable tools for researchers, scientists, and drug development professionals working on targeted therapies, advanced drug delivery systems, and novel diagnostic sensors.

References

  • pK a values for boronic acids 1-7. - ResearchGate. Available from: [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Molecular recognition of sialic acid end groups by phenylboronates - PubMed. Available from: [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. Available from: [Link]

  • Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Target - Kinam Park. Available from: [Link]

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  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - MDPI. Available from: [Link]

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  • New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - MDPI. Available from: [Link]

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  • Probing the Interactions between Boronic Acids and cis-Diol- Containing Biomolecules by Affinity Capillary Electrophoresis - datapdf.com. Available from: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega. Available from: [Link]

  • Binding equilibrium between phenylboronic acid and a diol. - ResearchGate. Available from: [Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - NIH. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available from: [Link]

  • Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - NIH. Available from: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - NIH. Available from: [Link]

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  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - NIH. Available from: [Link]

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A Comparative Guide to the Validated Synthesis of 3-(Propylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propylsulfonamido)phenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial reagent for introducing the sulfonamido-phenyl motif into complex molecules.[1][2] This functional group is prevalent in a variety of bioactive compounds, highlighting the importance of a reliable and well-characterized synthetic route to this key intermediate.

This guide provides a comprehensive validation of a synthetic route to this compound, starting from the commercially available 3-aminophenylboronic acid. We will delve into the rationale behind the experimental design, present a detailed protocol, and offer a comparative analysis against an alternative synthetic strategy.

Proposed Synthetic Route: Direct Sulfonylation

The most direct and atom-economical approach to this compound is the sulfonylation of 3-aminophenylboronic acid with propylsulfonyl chloride. This reaction, while seemingly straightforward, requires careful control of reaction conditions to ensure high yield and purity, primarily due to the bifunctional nature of the starting material.

Synthetic Route 3-Aminophenylboronic acid 3-Aminophenylboronic acid This compound This compound 3-Aminophenylboronic acid->this compound Propylsulfonyl chloride, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., DCM or THF)

Caption: Proposed synthetic route to this compound.

Part 1: In-Depth Experimental Protocol and Rationale

Materials and Reagents
  • 3-Aminophenylboronic acid (or its hydrochloride salt)

  • Propylsulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenylboronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its ease of removal and compatibility with the subsequent workup.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.5-2.0 eq) dropwise. The base is essential to neutralize the hydrochloric acid byproduct of the reaction. An excess is used to drive the reaction to completion.

  • Sulfonyl Chloride Addition: Slowly add propylsulfonyl chloride (1.1 eq) to the cooled solution. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding 1M HCl solution. This step protonates the excess base, facilitating its removal into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the boronic acid moiety, which can be sensitive to oxidation.

  • Anhydrous Conditions: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this is a reversible process, conducting the reaction under anhydrous conditions minimizes this side reaction and ensures consistent reactivity.

  • Base Selection: Pyridine and triethylamine are common choices as they are effective HCl scavengers and are readily removed during the aqueous workup. The choice between them may depend on the specific substrate and desired reaction kinetics.

  • Stoichiometry: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine, while a larger excess of the base helps to drive the reaction forward and prevent the accumulation of HCl, which could lead to side reactions.

Part 2: Comprehensive Validation of the Synthetic Route

A robust validation of this synthetic route requires thorough characterization of the final product and a clear understanding of its purity profile.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the meta-substituted pattern, signals for the propyl group (triplet, sextet, triplet), and a broad singlet for the sulfonamide N-H.
¹³C NMR Aromatic carbons, with the carbon attached to the boron atom often showing a broad signal or being unobserved due to quadrupolar relaxation. Signals for the propyl group carbons.
¹¹B NMR A single, broad peak characteristic of a trigonal planar (sp²) boronic acid.[4][5]
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Development of an HPLC method is crucial for quantitative purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and B-O stretching.
Potential Impurities and Side Reactions
  • Disulfonylation: Reaction of the sulfonamide nitrogen with a second molecule of propylsulfonyl chloride. This is generally minimized by controlling the stoichiometry and reaction temperature.

  • Hydrolysis of Sulfonyl Chloride: Propylsulfonyl chloride can react with any residual water to form propanesulfonic acid.

  • Boroxine Formation: As mentioned, boronic acids can form cyclic anhydrides. This is typically reversible upon exposure to water or alcohols.

  • Starting Material: Incomplete reaction will result in the presence of 3-aminophenylboronic acid.

Purification Strategies
  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Column Chromatography: While boronic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase, it can be a viable option.[3]

  • Acid-Base Extraction: A purification technique for boronic acids involves dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[6]

Validation Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization & Purity Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product NMR (1H, 13C, 11B) NMR (1H, 13C, 11B) Pure Product->NMR (1H, 13C, 11B) HRMS HRMS Pure Product->HRMS HPLC HPLC Pure Product->HPLC FTIR FTIR Pure Product->FTIR Column Chromatography->Pure Product

Caption: A typical workflow for the validation of the synthesized product.

Part 3: Comparative Analysis with an Alternative Route

To provide a comprehensive evaluation, we compare the direct sulfonylation route with an alternative approach: a Suzuki-Miyaura-type sulfonylation.

Alternative Route: Palladium-Catalyzed Chlorosulfonylation

This method involves the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate to generate an in-situ sulfonyl chloride, which can then be reacted with an amine. A more direct approach involves the palladium-catalyzed coupling of an arylboronic acid with a chlorosulfonylating agent.

Alternative Route cluster_0 Alternative: Late-Stage Borylation 3-Bromonitrobenzene 3-Bromonitrobenzene 3-Nitrophenylboronic acid 3-Nitrophenylboronic acid 3-Bromonitrobenzene->3-Nitrophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Nitrophenylboronic acid->3-Aminophenylboronic acid Reduction This compound This compound 3-Aminophenylboronic acid->this compound Propylsulfonyl chloride, Base 3-Bromo-N-propylbenzenesulfonamide 3-Bromo-N-propylbenzenesulfonamide 3-Bromo-N-propylbenzenesulfonamide->this compound Miyaura Borylation

Caption: Comparison of the direct sulfonylation with a late-stage borylation approach.

A more practical alternative involves a late-stage borylation of a pre-formed sulfonamide.

Experimental Outline for Alternative Route:

  • Sulfonylation of 3-Bromoaniline: React 3-bromoaniline with propylsulfonyl chloride in the presence of a base to form 3-bromo-N-propylbenzenesulfonamide.

  • Miyaura Borylation: Subject the resulting 3-bromo-N-propylbenzenesulfonamide to a palladium-catalyzed borylation reaction with a boron source such as bis(pinacolato)diboron (B₂pin₂) to yield the corresponding boronate ester.

  • Hydrolysis: Hydrolyze the boronate ester to afford the final product, this compound.

Comparative Performance
Parameter Route 1: Direct Sulfonylation Route 2: Late-Stage Borylation
Number of Steps 13
Starting Materials 3-Aminophenylboronic acid, Propylsulfonyl chloride3-Bromoaniline, Propylsulfonyl chloride, B₂pin₂, Palladium catalyst
Potential Yield Moderate to HighModerate (cumulative over 3 steps)
Scalability GoodModerate (cost of palladium catalyst and B₂pin₂ can be a factor)
Purification Recrystallization or chromatographyChromatography often required at each step
Key Advantages Atom economical, fewer stepsAvoids handling potentially unstable aminophenylboronic acid under basic conditions for extended periods.
Key Disadvantages Potential for side reactions on the boronic acid moiety.Longer reaction sequence, higher cost of reagents, potential for palladium contamination in the final product.

Conclusion

The direct sulfonylation of 3-aminophenylboronic acid represents a highly efficient and atom-economical route to this compound. With careful control of reaction conditions and a robust purification strategy, this method can provide high-purity material suitable for demanding applications in drug discovery and development. The validation of this route, through comprehensive analytical characterization, is paramount to ensuring the quality and reliability of this important synthetic building block. While alternative routes such as late-stage borylation exist, the direct approach offers significant advantages in terms of step economy and simplicity, making it a preferred method for the synthesis of this and related compounds.

References

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A Mechanistic and Comparative Guide to 3-(Propylsulfonamido)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth mechanistic investigation into the reactions of 3-(Propylsulfonamido)phenylboronic acid, a versatile reagent in contemporary organic chemistry. We will objectively compare its performance against common alternatives, supported by experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their work. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding of the underlying chemistry.

Introduction: The Unique Profile of this compound

This compound is a bifunctional organic compound featuring a boronic acid group (-B(OH)₂) and a propylsulfonamido group (-NHSO₂C₃H₇) on a phenyl ring. This specific substitution pattern imparts unique electronic and steric properties that differentiate it from simpler arylboronic acids.

The boronic acid moiety is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency.[1] The sulfonamido group, positioned at the meta-position, acts as a moderate electron-withdrawing group. This electronic influence is critical as it modulates the Lewis acidity of the boron center, which in turn affects its reactivity, stability, and binding characteristics.[2] For instance, the introduction of electron-withdrawing groups like sulfonamides can substantially lower the pKa of the boronic acid, allowing for stronger binding interactions at or near physiological pH, a crucial feature for biological applications.[2]

This guide will dissect the mechanistic nuances of its key reactions and compare its utility against other boronic acids, providing a clear rationale for its selection in specific synthetic contexts.

Mechanistic Deep Dive and Performance Comparison

The utility of this compound is best understood by examining its performance in key transformations compared to unsubstituted phenylboronic acid and other electronically modified analogs.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science.[3] The reaction's success hinges on a delicate catalytic cycle involving a palladium catalyst.

Generalized Catalytic Cycle:

The accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Product Release

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Role of the 3-(Propylsulfonamido) Substituent:

The electron-withdrawing nature of the sulfonamido group influences the transmetalation step. While highly electron-deficient boronic acids can sometimes be challenging substrates due to slower transmetalation or increased rates of protodeboronation (hydrolytic cleavage of the C-B bond), the moderate effect of the 3-sulfonamido group offers a balanced profile.[5] It enhances the stability of the boronic acid against unwanted side reactions like homo-coupling, where two boronic acid molecules react with each other.[6]

Performance Comparison in Suzuki-Miyaura Coupling:

The choice of boronic acid significantly impacts reaction efficiency. The table below provides a conceptual comparison based on established chemical principles and data from related systems.[4][7]

Boronic AcidElectronic Nature of SubstituentExpected YieldKey Considerations
Phenylboronic Acid NeutralGood (Baseline)Prone to homo-coupling under certain conditions.
4-Methoxyphenylboronic Acid Electron-DonatingHighGenerally high reactivity and good yields.[7]
This compound Electron-WithdrawingGood to HighIncreased stability against protodeboronation compared to highly activated systems.[2]
4-Nitrophenylboronic Acid Strongly Electron-WithdrawingModerate to GoodReduced reactivity due to electronic effects; may require more forcing conditions.[1][7]
2-Furanylboronic Acid HeteroaromaticVariableOften unstable and prone to rapid protodeboronation, requiring specialized precatalysts.[8]
Boronic Acid-Catalyzed Amidation

Boronic acids can serve as Lewis acid catalysts for the direct formation of amides from carboxylic acids and amines, a green alternative to traditional coupling reagents. The mechanism is thought to involve the activation of the carboxylic acid.

Proposed Mechanistic Pathway:

Recent studies suggest that the mechanism is more complex than a simple monomeric acyloxyboron intermediate. It may involve dimeric boron species that activate the carboxylic acid while delivering the amine nucleophile.[9]

Amidation_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation B ArB(OH)2 Intermediate Acyloxyboron Intermediate RCOOB(OH)Ar B->Intermediate + H2O Acid RCOOH Acid->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Amine R'NH2 Amine->Tetrahedral Amide RCONHR' Tetrahedral->Amide - ArB(OH)2 Boronic_Acid_Sensing BoronicAcid R-B(OH)2 (Trigonal) Boronate R-B(OH)3- (Tetrahedral) BoronicAcid->Boronate + OH- / - H+ Complex Cyclic Boronate Ester BoronicAcid->Complex + Diol - 2H2O Diol Diol Suzuki_Protocol_Workflow A 1. Setup & Degas B 2. Add Reagents (Ar-Br, Boronic Acid, Base, Catalyst) A->B C 3. Reaction (Heat under Inert Atmosphere) B->C D 4. Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required). The choice of catalyst and ligand is crucial and may require optimization. 3[4]. Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20-30 minutes. Rigorous deoxygenation is critical to prevent catalyst degradation and homo-coupling. 4[6]. Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Synthesis of this compound

While commercially available, understanding its synthesis provides valuable insight. A common route involves the sulfonylation of 3-aminophenylboronic acid.

Step-by-Step Methodology (Adapted from related syntheses):[2]

  • Initial Setup: Dissolve 3-aminophenylboronic acid (1.0 equiv) in a suitable solvent like acetonitrile in an ice-water bath. Add a base such as triethylamine (TEA, 2.2 equiv).

  • Sulfonylation: Slowly add a solution of propanesulfonyl chloride (1.1 equiv) in acetonitrile to the stirred mixture.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate), wash with water to remove salts, and dry the organic layer over anhydrous magnesium sulfate. 5[2]. Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford pure this compound.

Conclusion: A Versatile and Tunable Reagent

This compound is more than a simple analog of phenylboronic acid. The introduction of the 3-propylsulfonamido group provides a powerful handle to tune the electronic properties of the molecule. This modification enhances its utility in several key areas:

  • In Suzuki-Miyaura Couplings: It offers a balance of reactivity and stability, often providing good yields while mitigating side reactions.

  • As a Catalyst: Its increased Lewis acidity makes it a potentially more efficient catalyst for reactions like direct amidation compared to unsubstituted phenylboronic acid.

  • In Sensing Applications: Crucially, it lowers the pKa of the boronic acid into the physiological range, making it an excellent candidate for the development of sensors for diol-containing biomolecules like carbohydrates.

[2]By understanding the mechanistic principles that govern its reactivity, researchers can leverage the unique properties of this compound to address complex challenges in synthesis, catalysis, and diagnostics.

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  • MDPI. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives.

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A Comparative Guide to Catalysts for Sulfonamido-Phenylboronic Acid Coupling: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the formation of the N-aryl sulfonamide linkage is a cornerstone of molecular synthesis. This functional group is a privileged motif, present in a vast array of pharmaceuticals and bioactive compounds. The cross-coupling of sulfonamides with arylboronic acids has emerged as a powerful and modular strategy for creating these vital connections. The choice of catalyst—typically based on copper, palladium, or nickel—is paramount, dictating the reaction's efficiency, substrate scope, and economic viability.

This in-depth guide provides a comparative analysis of these three major catalytic systems. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, offering field-proven insights to help you select the optimal catalyst for your specific synthetic challenge. We will explore the nuances of each system, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource.

At a Glance: Comparing the Titans of C-N Coupling

The selection of a catalyst is often a trade-off between cost, reactivity, and practicality. The following table summarizes the key performance characteristics of copper, palladium, and nickel catalysts for the N-arylation of sulfonamides with arylboronic acids.

FeatureCopper-Catalyzed (Chan-Lam)Palladium-Catalyzed (Suzuki-Miyaura Type)Nickel-Catalyzed
Primary Advantage Cost-effective, often ligand-free, tolerant of air and moisture.Broad substrate scope, high functional group tolerance, well-understood.Most economical, highly reactive for challenging substrates.
Typical Catalyst Cu(OAc)₂, CuI, CuCl₂Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos)NiCl₂(PCy₃)₂, Air-stable Ni(II)-aryl precatalysts.[1][2]
Reaction Conditions Often aerobic, can be run in water, typically requires heat (reflux).[3]Requires inert atmosphere, anhydrous solvents, often milder temperatures.Requires inert atmosphere, can utilize greener solvents.[4]
Ligand Requirement Often ligand-free, though ligands can improve efficiency.[3][5]Almost always requires a specialized (and often expensive) ligand.Requires ligands, but often simpler phosphines are effective.
Substrate Scope Good for many arylboronic acids; can be less effective for sterically hindered substrates.[3]Excellent scope for both coupling partners.[6][7]Very effective for aryl sulfamates and other phenol-derived electrophiles.[4]
Air/Moisture Stability Generally high tolerance.Catalyst systems are typically air-sensitive.Air-stable precatalysts are available, improving operational simplicity.[1][2][8]
Cost $

$
$

The Workhorses: A Deeper Dive into Each Catalytic System

Copper-Catalyzed N-Arylation: The Chan-Lam Coupling

The copper-catalyzed N-arylation of sulfonamides, a variant of the Chan-Lam-Evans coupling, is prized for its operational simplicity and cost-effectiveness.[3] Unlike palladium-based systems, many Chan-Lam protocols do not require stringent inert atmospheres or anhydrous solvents, making them highly attractive for large-scale synthesis and academic labs alike. Some protocols even proceed efficiently in water, offering a significant green chemistry advantage.[3]

Mechanistic Rationale:

The mechanism of the Chan-Lam coupling is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In the generally accepted pathway, the Cu(II) catalyst first coordinates with the deprotonated sulfonamide. Transmetalation with the arylboronic acid forms a diarylcopper(II) intermediate. This species can then undergo reductive elimination to furnish the N-aryl sulfonamide product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle. The presence of a base is crucial for the deprotonation of the sulfonamide, increasing its nucleophilicity.

chan_lam_mechanism Cu(II) Cu(II) Cu(II)-Sulfonamide Cu(II)-Sulfonamide Cu(II)->Cu(II)-Sulfonamide + RSO₂NH⁻ Ar-Cu(II)-Sulfonamide Ar-Cu(II)-Sulfonamide Cu(II)-Sulfonamide->Ar-Cu(II)-Sulfonamide + ArB(OH)₂ Product_Cu(0) Ar-NHSO₂R + Cu(0) Ar-Cu(II)-Sulfonamide->Product_Cu(0) Reductive Elimination Product_Cu(0)->Cu(II) Oxidation (O₂) caption Fig. 1: Simplified Chan-Lam Catalytic Cycle.

Fig. 1: Simplified Chan-Lam Catalytic Cycle.

Performance & Limitations:

Copper catalysts demonstrate broad compatibility with various functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents.[3] However, sterically hindered ortho-substituted arylboronic acids can be challenging substrates, leading to lower yields.[3] While often ligand-free, the addition of ligands like 1,10-phenanthroline can sometimes accelerate the reaction.

Palladium-Catalyzed N-Arylation: The Suzuki-Miyaura Analogue

Palladium catalysis is the gold standard for many cross-coupling reactions, and the N-arylation of sulfonamides is no exception. These methods, analogous to the Suzuki-Miyaura coupling, are renowned for their broad substrate scope and high functional group tolerance, often proceeding under mild conditions. The key to success in palladium catalysis lies in the choice of ligand, which modulates the reactivity and stability of the palladium center.

Mechanistic Rationale:

The catalytic cycle typically begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) species, forming a Pd(II) intermediate. In the context of direct sulfonamide coupling, the mechanism is thought to involve coordination of the sulfonamide to the Pd(II) center, followed by transmetalation with the arylboronic acid. Reductive elimination from the resulting palladium complex releases the N-aryl sulfonamide product and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) is critical as they promote both the oxidative addition and the final reductive elimination steps.

suzuki_mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-NHSO₂R(L₂) Ar-Pd(II)-NHSO₂R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-NHSO₂R(L₂) + RSO₂NH⁻ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-NHSO₂R(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'B(OH)₂) Product_Pd(0) Ar-NHSO₂R + Pd(0)L₂ Ar-Pd(II)-Ar'(L₂)->Product_Pd(0) Reductive Elimination caption Fig. 2: Generalized Suzuki-Type Catalytic Cycle.

Fig. 2: Generalized Suzuki-Type Catalytic Cycle.

Performance & Limitations:

Palladium catalysts offer unparalleled functional group tolerance.[7][9] Groups that might be problematic in other chemistries, such as esters, ketones, and nitriles, are often well-tolerated.[6][10] The primary drawbacks are the cost of palladium and the specialized ligands required, as well as the need for strictly inert reaction conditions due to the air sensitivity of the Pd(0) species.

Nickel-Catalyzed N-Arylation: The Economical Powerhouse

Nickel catalysis has emerged as a highly attractive alternative to palladium, primarily due to the much lower cost and higher natural abundance of nickel.[4] Nickel catalysts can often mediate couplings of less reactive electrophiles, such as aryl chlorides and phenol derivatives (e.g., sulfamates), that are challenging for palladium.[1][4] The development of air-stable Ni(II) precatalysts has also significantly improved their ease of use, mitigating the need for glovebox manipulations for catalyst handling.[1][2][8][11]

Mechanistic Rationale:

The mechanism of nickel-catalyzed C-N coupling is analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. A key difference can be the involvement of single-electron transfer (SET) pathways, leading to radical intermediates, which can sometimes result in different reactivity and selectivity profiles compared to palladium. The active Ni(0) species is typically generated in situ from a Ni(II) precatalyst, either through reduction by an additive or through a pre-activation step.

nickel_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Assemble glassware under inert gas (N₂ or Ar) Reagents Add air-stable Ni(II) precatalyst, ligand, base, sulfonamide, and arylboronic acid Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat reaction mixture to specified temperature Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench Cool to RT and quench Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify caption Fig. 3: General Experimental Workflow for Ni-Catalyzed Coupling.

Fig. 3: General Experimental Workflow for Ni-Catalyzed Coupling.

Performance & Limitations:

Nickel catalysts provide a robust and economical solution for sulfonamide arylation. The use of greener solvents like 2-MeTHF and t-amyl alcohol has been successfully demonstrated.[4] While significant progress has been made in developing air-stable precatalysts, the active Ni(0) species is highly oxygen-sensitive, meaning that inert atmosphere techniques are still required for the reaction itself.

Experimental Protocols: From Benchtop to Product

The following protocols are representative examples for each catalytic system. Researchers should note that optimization of base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Copper-Catalyzed N-Arylation in Water (Ligand-Free)

This protocol is adapted from a procedure demonstrating an environmentally friendly approach to Chan-Lam coupling.[3]

Reagents:

  • Benzenesulfonamide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Deionized water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzenesulfonamide, phenylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃.

  • Add 5 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction is conducted open to the atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenylbenzenesulfonamide.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol is a general representation based on common practices for Suzuki-Miyaura type C-N couplings.

Reagents:

  • Benzenesulfonamide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add benzenesulfonamide and phenylboronic acid to the tube.

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Nickel-Catalyzed N-Arylation using an Air-Stable Precatalyst

This protocol utilizes an air-stable Ni(II) precatalyst, simplifying the reaction setup.[1][2]

Reagents:

  • Benzenesulfonamide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • [NiCl₂(dppf)] (or a similar air-stable precatalyst) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-amyl alcohol (5 mL)

Procedure:

  • To a Schlenk tube, add the air-stable nickel precatalyst, K₃PO₄, benzenesulfonamide, and phenylboronic acid.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add 5 mL of anhydrous tert-amyl alcohol via syringe.

  • Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the product by flash column chromatography.

Conclusion and Future Outlook

The choice between copper, palladium, and nickel for sulfonamide-arylboronic acid coupling is a nuanced decision guided by the specific requirements of the synthesis. Copper offers an unbeatable combination of low cost and operational simplicity, making it ideal for large-scale applications and substrates amenable to its reactivity profile. Palladium remains the undisputed champion of broad substrate scope and functional group tolerance, justifying its higher cost when complex, sensitive molecules are involved. Nickel presents a compelling balance, providing a cost-effective and highly reactive alternative to palladium, with the added benefit of activating more challenging coupling partners. The continued development of air-stable nickel precatalysts will undoubtedly increase its adoption in both academic and industrial settings. As the field advances, we can anticipate the development of even more efficient, sustainable, and versatile catalytic systems for the synthesis of this fundamentally important class of molecules.

References

  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfinative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 15(23), 6030–6033. [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. PMC. [Link]

  • Ackermann, L., et al. (2022). Nickel-catalysed C–N cross-coupling reactions. Nature Reviews Chemistry. [Link]

  • Teo, Y.-C., et al. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters. [Link]

  • Wu, Y., et al. (2010). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Synlett. [Link]

  • Buchwald, S. L., et al. (2018). Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar–X σ-Bonds and Acid Chloride Synthesis. Journal of the American Chemical Society, 140(32), 10123–10127. [Link]

  • Weix, D. J., et al. (2014). Development of an Air-Stable, Broadly Applicable Nickel Source for Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 4(7), 2177–2181. [Link]

  • Burton, G., Cao, P., Li, G., & Rivero, R. (2003). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters. [Link]

  • Weix, D. J., et al. (2014). Development of an Air-Stable, Broadly Applicable Nickel Source for Nickel-Catalyzed Cross-Coupling. ResearchGate. [Link]

  • Lautens, M., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3567–3580. [Link]

  • Li, Z., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science. [Link]

  • Jia, Y., et al. (2025). Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. Nature Communications. [Link]

  • Wu, J., et al. (2017). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Communications, 53(83), 11466–11469. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1296. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

  • Lipshutz, B. H., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 3892–3895. [Link]

  • Wang, Z.-Y., Ma, Q.-N., Li, R.-H., & Shao, L.-X. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899–7902. [Link]

  • Reisman, S. E., & Stoltz, B. M. (2023). Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(27), 15071–15077. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-(Propylsulfonamido)phenylboronic Acid: A Protocol for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 3-(Propylsulfonamido)phenylboronic Acid

Key Hazard Considerations:

  • Oral Toxicity: Phenylboronic acid is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2][3][4][5][6][7] It is prudent to assume a similar level of toxicity for its derivatives.

  • Irritation: These compounds can cause skin and eye irritation.[5][7]

  • Incompatibilities: Phenylboronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous and potentially hazardous reactions.

A summary of the relevant physical and chemical properties of the parent compound, phenylboronic acid, is provided below to inform safe handling and disposal procedures.

PropertyValueSignificance for Disposal
Appearance White to off-white powder/solidFine powders can be easily inhaled, necessitating handling in a fume hood and appropriate respiratory protection.
Solubility Poorly soluble in water; soluble in polar organic solvents.[8][9]This dictates the choice of solvents for decontamination and the nature of liquid waste streams.
Stability Can dehydrate upon heating to form the trimeric anhydride, a boroxine.[8][9]Avoid high temperatures during storage and disposal to prevent the formation of other potentially hazardous compounds.
Reactivity Mild Lewis acids.[8]Incompatible with strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Consider double-gloving for added protection.

  • Body Protection: A flame-resistant lab coat, fully fastened, is essential.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste at the source is critical to prevent accidental chemical reactions and to ensure compliant disposal.

A flowchart illustrating the waste segregation and disposal workflow.
Solid Waste Disposal
  • Collection: All solid materials contaminated with this compound, such as gloves, weigh paper, pipette tips, and contaminated bench paper, must be placed in a designated, sealable container for solid hazardous waste.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

Liquid Waste Disposal
  • Collection: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a labeled, sealed container for liquid hazardous waste.

  • pH Considerations: Do not neutralize acidic or basic waste streams containing this compound unless specifically permitted by your institution's Environmental Health and Safety (EHS) office. Boronic acids can form boronate salts under basic conditions, which may alter their solubility and reactivity.[1]

  • Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.

Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. This initial rinsate is considered hazardous and must be collected as liquid hazardous waste.[1]

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection if the spill involves a dry powder.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous liquid waste.

  • Report: Report the spill to your institution's EHS office.

Storage and Final Disposal

All hazardous waste containers must be kept sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS office for final disposal.[1] The final disposal of this compound must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][10][11] Incineration is a common and acceptable method for the disposal of organic compounds.[12][13]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety in the scientific community. By understanding the chemical's properties and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions or clarification.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
  • Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Chem-Impex International. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2025). 4-(1H-Tetrazol-5-yl)phenylboronic acid - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2015). Phenylboronic acid - SAFETY DATA SHEET.
  • Junsei Chemical Co., Ltd. (n.d.). Phenylboronic acid - Safety Data Sheet.
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  • Wikipedia. (n.d.). Phenylboronic acid.
  • ChemScene. (n.d.). (3-(Methylsulfonamido)phenyl)boronic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards.
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  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). 3-(Methylsulfonyl)benzeneboronic acid - SAFETY DATA SHEET.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). Boronic Acid Mediated Reaction in the Solid State.
  • National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
  • ChemicalBook. (n.d.). Phenylboronic acid CAS#: 98-80-6.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • ChemicalBook. (n.d.). Phenylboronic acid | 98-80-6.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2025). 4-Aminophenylboronic acid hydrochloride - SAFETY DATA SHEET.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.

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A Researcher's Guide to the Safe Handling of 3-(Propylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 3-(Propylsulfonamido)phenylboronic acid, ensuring the protection of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety measure, empowering you to make informed decisions in your daily operations.

I. Hazard Assessment and Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure through robust engineering controls. Personal Protective Equipment (PPE) should be viewed as the final barrier between you and the chemical agent.[6]

  • Ventilation is Non-Negotiable : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[7][8] This is critical to control the inhalation of fine dust particles or aerosols. The fume hood's airflow should be verified before commencing any work.[7]

  • Emergency Preparedness : Ensure that a fully functional and regularly tested safety shower and eyewash station are readily accessible and unobstructed.[2][9] Familiarize yourself with their operation before you begin your work.

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing.[4][9]Standard safety glasses are insufficient as they do not protect from splashes from all angles. A face shield provides an additional layer of protection for the entire face.[6]
Hand Protection Chemically resistant nitrile or neoprene gloves.[8]Gloves should be inspected for any signs of degradation or punctures before each use.[8][10] It is advisable to double-glove, especially when handling larger quantities. Contaminated outer gloves should be removed and disposed of within the fume hood.[6]
Protective Clothing A long-sleeved laboratory coat is mandatory. A chemical-resistant apron over the lab coat is recommended for added protection.[8]A lab coat protects your skin and personal clothing from accidental spills and contamination.[11]
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.[8]Surgical masks do not provide adequate protection from chemical dust or aerosols.[6] If a respirator is required, personnel must be properly fit-tested and trained in its use.
III. Step-by-Step Handling Protocol: From Receipt to Reaction

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram and steps outline a self-validating protocol for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_setup Set up Reaction Apparatus handle_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_monitor->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Safe Handling Workflow for this compound
  • Preparation : Before handling the compound, don all required PPE as detailed in the table above. Verify that the fume hood is operational and that the safety shower and eyewash station are accessible.

  • Weighing and Transfer :

    • Always weigh the solid compound inside a fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • If transferring to a container with a solvent, add the solid to the solvent slowly to prevent splashing.

  • Dissolution and Reaction :

    • When dissolving, ensure the vessel is appropriately sized and add the solvent carefully.

    • All reaction setups should be securely clamped within the fume hood.

  • Post-Reaction Cleanup :

    • Quench the reaction carefully if necessary.

    • Clean all glassware and surfaces that may have come into contact with the compound.

IV. Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[9]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

  • Spill Cleanup :

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]

    • Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area thoroughly.[9]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

V. Waste Disposal: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous chemical waste.[8]

  • Labeling and Storage : All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated, secure area away from incompatible materials.

  • Disposal Protocol : Never dispose of this compound down the drain.[8] All disposal must be in accordance with federal, state, and local regulations.[8][10] Consult with your institution's EHS department for specific disposal procedures.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • IsoLab. (n.d.). Boric Acid.
  • Dakenchem. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • BenchChem. (2025). Personal protective equipment for handling Sulfogaiacol.
  • BenchChem. (2025). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet - Phenylboronic acid.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(1H-Tetrazol-5-yl)phenylboronic acid.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Phenylboronic acid.
  • Santa Cruz Biotechnology, Inc. (2015, August 5). SAFETY DATA SHEET - Phenylboronic acid.
  • Fisher Scientific. (2025, December 22). 3-(Methylsulfonyl)benzeneboronic acid - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.